molecular formula C8H10N2O4 B030426 4,5-Dimethoxy-2-nitroaniline CAS No. 7595-31-5

4,5-Dimethoxy-2-nitroaniline

Cat. No.: B030426
CAS No.: 7595-31-5
M. Wt: 198.18 g/mol
InChI Key: LDAJFLKWQVYIFG-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitroaniline is a versatile and high-value aromatic amine derivative that serves as a critical synthetic intermediate in several advanced research fields. Its unique structure, featuring electron-donating methoxy groups and an electron-withdrawing nitro group on an aniline core, makes it a privileged scaffold for the synthesis of complex heterocyclic compounds, particularly in the development of novel dyes, pigments, and functional organic materials. Researchers utilize this compound extensively as a key precursor in the synthesis of quinoxaline derivatives, which are of significant interest in medicinal chemistry for their diverse biological activities. Furthermore, its role in the preparation of azobenzene dyes and other chromophores is well-documented, enabling studies in photophysics and material science. The presence of the ortho-nitroaniline moiety also makes it a valuable building block for the synthesis of benzimidazoles and other nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents and agrochemicals. This reagent is provided to the scientific community to facilitate innovation in chemical synthesis and the development of new functional molecules. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAJFLKWQVYIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405272
Record name 4,5-dimethoxy-2-nitroaniline
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7595-31-5
Record name 4,5-dimethoxy-2-nitroaniline
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Record name 4,5-dimethoxy-2-nitroaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline (CAS 7595-31-5) for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-dimethoxy-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and critical applications, emphasizing the scientific rationale behind its use in the creation of complex bioactive molecules.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, identified by the CAS number 7595-31-5, is a substituted nitroaniline that serves as a pivotal precursor in organic synthesis. Its molecular architecture, featuring two electron-donating methoxy groups and an amino group, alongside an electron-withdrawing nitro group, imparts a unique reactivity profile. This specific arrangement of functional groups makes it an invaluable starting material for the synthesis of a variety of heterocyclic compounds, particularly those with established pharmacological activity. In the landscape of medicinal chemistry, intermediates like this compound are the linchpins in the multi-step synthesis of active pharmaceutical ingredients (APIs), where precise control over molecular assembly is paramount.[1]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueSource(s)
CAS Number 7595-31-5--INVALID-LINK--
Molecular Formula C₈H₁₀N₂O₄--INVALID-LINK--
Molecular Weight 198.18 g/mol --INVALID-LINK--
Appearance Yellow Solid--INVALID-LINK--
Melting Point 171 °C--INVALID-LINK--
Boiling Point 383.0±37.0 °C at 760 mmHg--INVALID-LINK--
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol--INVALID-LINK--
Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory environment. The Globally Harmonized System (GHS) classifications highlight its potential hazards.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled). --INVALID-LINK--

Handling Protocol:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from light.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the electrophilic nitration of a suitably substituted aniline precursor. A logical and efficient starting material is 3,4-dimethoxyaniline.

The Chemistry of Electrophilic Aromatic Substitution

The core of the synthesis is the electrophilic aromatic substitution (EAS) reaction. The benzene ring of 3,4-dimethoxyaniline is highly activated towards EAS due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho-, para-directing groups. The positions ortho and para to the powerful amino group are C2, C4, and C6. The positions ortho and para to the two methoxy groups further influence the regioselectivity. The combined directing effects strongly favor substitution at the C2 and C6 positions. Due to steric hindrance from the adjacent amino group, substitution is highly favored at the C2 position.

To control the reaction and prevent over-oxidation of the highly activated ring by the nitrating agent, the amino group is often protected as an acetamide. This moderately deactivates the ring while still directing ortho-, para-, providing a more controlled reaction. The subsequent hydrolysis of the amide restores the amino group.

Synthesis_Workflow cluster_protection Step 1: Amine Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection A 3,4-Dimethoxyaniline P1 Acetic Anhydride B N-(3,4-dimethoxyphenyl)acetamide A->B P1->B Acetylation P2 Nitric Acid / Sulfuric Acid C N-(4,5-dimethoxy-2-nitrophenyl)acetamide B->C P2->C Electrophilic Aromatic Substitution P3 Acidic Hydrolysis (e.g., HCl) D This compound C->D P3->D Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the nitration of activated anilines.[2][3][4]

Step 1: Acetylation of 3,4-Dimethoxyaniline

  • In a 250 mL round-bottom flask, dissolve 3,4-dimethoxyaniline (10.0 g, 65.3 mmol) in glacial acetic acid (50 mL).

  • To this solution, add acetic anhydride (7.8 mL, 81.6 mmol) dropwise with stirring at room temperature.

  • Heat the reaction mixture to 90°C and maintain for 2 hours.

  • Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-(3,4-dimethoxyphenyl)acetamide.

Step 2: Nitration of N-(3,4-dimethoxyphenyl)acetamide

  • In a 500 mL flask, add concentrated sulfuric acid (40 mL) and cool to 0°C in an ice-salt bath.

  • Slowly add the dried N-(3,4-dimethoxyphenyl)acetamide (from Step 1) in portions, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (5.0 mL, ~78 mmol) to concentrated sulfuric acid (10 mL) at 0°C.

  • Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain N-(4,5-dimethoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis to this compound

  • Suspend the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a mixture of ethanol (80 mL) and concentrated hydrochloric acid (40 mL).

  • Heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets corresponding to the two methoxy groups will be present in the upfield region, and a broad singlet for the amine protons.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy groups, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹).[5]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 198.18.

Predicted NMR Data

Based on the analysis of structurally similar compounds, the following are the predicted key NMR signals.[6]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.3SingletAr-H
~6.3SingletAr-H
~5.8Broad Singlet-NH₂
~3.9Singlet-OCH₃
~3.8Singlet-OCH₃
¹³C ~150-155SingletC-O
~140-145SingletC-O
~135-140SingletC-NH₂
~125-130SingletC-NO₂
~105-110SingletC-H
~95-100SingletC-H
~56Singlet-OCH₃
~55Singlet-OCH₃

Application in the Synthesis of Bioactive Heterocycles: Benzimidazoles

This compound is an excellent precursor for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and antiulcer properties.[7] A highly efficient method for this transformation is the one-pot reductive cyclization with an aldehyde.[8]

Reaction Rationale

This reaction proceeds through a tandem process. First, the nitro group of the starting material is reduced in situ to an amino group, forming a transient o-phenylenediamine derivative. This diamine then undergoes condensation with an aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the stable benzimidazole ring system. Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this purpose.[8]

Application_Workflow cluster_reagents Reagents cluster_process Reaction Pathway A This compound D In-situ generation of 1,2-diamino-4,5-dimethoxybenzene A->D Reduction B Aldehyde (R-CHO) E Condensation & Cyclization B->E C Sodium Dithionite (Na₂S₂O₄) D->E F 2-Substituted-5,6-dimethoxybenzimidazole E->F Aromatization

Caption: Reductive cyclization of this compound.

Detailed Experimental Protocol: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazole

This protocol is adapted from the general method described by Yang et al. for the synthesis of benzimidazoles from o-nitroanilines.[8]

  • To a solution of this compound (1.0 g, 5.05 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 5.55 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask, add water (5 mL).

  • Heat the mixture to 70°C with stirring.

  • Add sodium dithionite (Na₂S₂O₄, 2.64 g, 15.15 mmol) in three portions over 30 minutes.

  • After the addition is complete, heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-5,6-dimethoxybenzimidazole.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties and reactivity. Its synthesis via electrophilic nitration of 3,4-dimethoxyaniline is a robust and scalable process. The true value of this compound lies in its utility as a versatile building block for the construction of complex, biologically active molecules, particularly substituted benzimidazoles. The protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors, accelerating the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-2-nitroaniline is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of complex molecules, particularly in the realm of pharmaceuticals. Its unique arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on an aniline scaffold imparts a rich chemical reactivity, making it a valuable intermediate for the construction of heterocyclic systems and other pharmacologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectral analysis, a plausible synthetic route, and a discussion of its applications in drug discovery and development.

Chemical Identity and Physical Properties

IUPAC Name: this compound[1][2] Synonyms: 4,5-Dimethoxy-2-nitrobenzenamine, 4-Amino-5-nitroveratrole[3][4] CAS Number: 7595-31-5[1][2][3] Molecular Formula: C₈H₁₀N₂O₄[3][5] Molecular Weight: 198.18 g/mol [3][5]

This compound typically presents as a yellow to orange solid.[3][6] A summary of its key physical properties is provided in the table below.

PropertyValueSource(s)
Appearance Yellow to Orange Solid[3][6]
Melting Point 171-176 °C[4][6]
Boiling Point 383.0 ± 37.0 °C (Predicted)[4][6]
Solubility Soluble in acetone, chloroform, dichloromethane, and methanol.[3]
pKa 0.57 ± 0.25 (Predicted)[6]

Spectral Analysis

A thorough understanding of the spectral characteristics of this compound is essential for its identification and for monitoring reactions in which it is a participant.

¹H NMR Spectroscopy

Predicted ¹H NMR (CDCl₃):

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at the C-3 position, being ortho to the electron-withdrawing nitro group, would appear further downfield. The proton at the C-6 position, flanked by two electron-donating methoxy groups, would be more shielded and appear upfield.

  • Methoxy Protons: Two distinct singlets for the two methoxy groups would be observed, likely in the range of δ 3.8-4.0 ppm.

  • Amine Protons: A broad singlet corresponding to the two amine protons would also be present, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each of the eight carbon atoms in this compound is in a unique chemical environment, and thus eight distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts:

  • Aromatic Carbons: The six aromatic carbons would resonate in the range of δ 100-160 ppm. The carbons attached to the oxygen of the methoxy groups (C-4 and C-5) and the carbon bearing the nitro group (C-2) would be the most deshielded. The carbon attached to the amino group (C-1) would also be significantly affected. The carbons bearing a hydrogen atom (C-3 and C-6) would appear at higher field strengths.

  • Methoxy Carbons: The two methoxy carbons would give rise to signals in the aliphatic region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic vibrations of its functional groups.

Principal IR Absorption Bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.

  • N-O Stretching (Nitro Group): The nitro group exhibits two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[7]

  • C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the methoxy groups will give rise to strong absorptions in the fingerprint region, typically around 1270–1230 cm⁻¹ for the aryl-O stretch.[8]

  • N-H Bending: The scissoring vibration of the primary amine group is expected in the region of 1590-1650 cm⁻¹.

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound can be adapted from the nitration of related dimethoxybenzene derivatives. A common starting material is 1,2-dimethoxybenzene (veratrole). The synthesis involves a two-step process: nitration followed by amination. A more direct route involves the nitration of a protected aniline derivative. Below is a conceptual workflow for the synthesis.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline N-(3,4-dimethoxyphenyl)acetamide N-(3,4-dimethoxyphenyl)acetamide 3,4-Dimethoxyaniline->N-(3,4-dimethoxyphenyl)acetamide Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N-(3,4-dimethoxyphenyl)acetamide N-(4,5-dimethoxy-2-nitrophenyl)acetamide N-(4,5-dimethoxy-2-nitrophenyl)acetamide N-(3,4-dimethoxyphenyl)acetamide->N-(4,5-dimethoxy-2-nitrophenyl)acetamide Nitration Nitrating_Agent HNO₃/H₂SO₄ Nitrating_Agent->N-(4,5-dimethoxy-2-nitrophenyl)acetamide This compound This compound N-(4,5-dimethoxy-2-nitrophenyl)acetamide->this compound Hydrolysis Acid_Hydrolysis H⁺/H₂O Acid_Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Acetylation of 3,4-Dimethoxyaniline

  • Dissolve 3,4-dimethoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for a specified period to ensure complete acetylation.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-(3,4-dimethoxyphenyl)acetamide.

  • Filter, wash the solid with water, and dry.

Step 2: Nitration of N-(3,4-dimethoxyphenyl)acetamide

  • Carefully dissolve the N-(3,4-dimethoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature. The regioselectivity of the nitration is directed by the activating acetamido and methoxy groups to the position ortho to the acetamido group.

  • After the addition is complete, allow the reaction to stir at a low temperature for a period of time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the N-(4,5-dimethoxy-2-nitrophenyl)acetamide.

  • Filter, wash the solid with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide

  • Suspend the N-(4,5-dimethoxy-2-nitrophenyl)acetamide in an aqueous acidic solution (e.g., dilute hydrochloric acid or sulfuric acid).

  • Heat the mixture to reflux to hydrolyze the acetamido group.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is governed by the interplay of its three functional groups. The amino group is a nucleophilic site and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amino group, which opens up pathways to form various heterocyclic compounds like benzimidazoles. The aromatic ring is activated by the methoxy and amino groups and can undergo electrophilic substitution, although the positions are strongly directed.

This compound is a valuable precursor in the synthesis of pharmacologically active molecules. For instance, it has been identified as a key intermediate in the synthesis of analogs of the antimalarial drug Primaquine.[4] The general strategy involves the reduction of the nitro group to an amine, followed by condensation with a suitable side chain.

Drug_Synthesis_Application This compound This compound 1,2-Diamino-4,5-dimethoxybenzene 1,2-Diamino-4,5-dimethoxybenzene This compound->1,2-Diamino-4,5-dimethoxybenzene Reduction of Nitro Group Reduction Reduction Reduction->1,2-Diamino-4,5-dimethoxybenzene Heterocyclic_Scaffolds Benzimidazoles, Quinoxalines, etc. 1,2-Diamino-4,5-dimethoxybenzene->Heterocyclic_Scaffolds Cyclocondensation Drug_Candidates Drug_Candidates Heterocyclic_Scaffolds->Drug_Candidates

References

4,5-Dimethoxy-2-nitroaniline molecular formula C8H10N2O4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline (C₈H₁₀N₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 7595-31-5), a pivotal chemical intermediate in the synthesis of complex organic molecules. With the molecular formula C₈H₁₀N₂O₄, this compound, also known as 4-Amino-5-nitroveratrole, serves as a versatile building block, particularly in the pharmaceutical industry for the development of heterocyclic compounds and active pharmaceutical ingredients (APIs). This document delves into its physicochemical properties, spectroscopic profile, detailed synthesis protocols, key chemical reactions, and critical safety and handling procedures, offering a holistic resource for laboratory and development applications.

Molecular Profile and Physicochemical Properties

This compound is a substituted aniline carrying two methoxy groups and a nitro group on the benzene ring. These functional groups dictate its reactivity, solubility, and utility as a precursor. The electron-donating methoxy groups and the electron-withdrawing nitro group create a unique electronic environment that influences its role in electrophilic and nucleophilic substitution reactions.

Chemical Structure

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 7595-31-5[1][2]
Molecular Formula C₈H₁₀N₂O₄[1]
Molecular Weight 198.18 g/mol [1]
IUPAC Name This compound
Synonyms 4-Amino-5-nitroveratrole, 4,5-Dimethoxy-2-nitro-benzenamine[1][3]
Appearance Yellow Solid[3]
Melting Point 175.0 °C[1]
Boiling Point 383.0 °C[1]
Flash Point 185.4 °C[1]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol[3]
Storage Store at room temperature (10°C - 25°C) in a tightly closed container[1][4]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in research and drug development. The following section outlines the expected spectroscopic data for this compound, providing a reference for sample validation.

Spectroscopy Expected Features
¹H NMR - Aromatic Protons: Two singlets in the aromatic region (δ 6.0-8.0 ppm). The proton ortho to the nitro group will be further downfield than the proton ortho to the amine. - Methoxy Protons: Two sharp singlets, each integrating to 3H, typically in the δ 3.8-4.0 ppm range. - Amine Protons: A broad singlet (exchangeable with D₂O) integrating to 2H, typically in the δ 4.0-6.0 ppm range, position dependent on solvent and concentration.
¹³C NMR - Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). Carbons attached to oxygen (methoxy groups) and the nitro group will be significantly deshielded. - Methoxy Carbons: Two signals in the aliphatic region, typically around δ 55-60 ppm.
Infrared (IR) - N-H Stretching: Two distinct bands for the primary amine in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). - C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹. - N=O Stretching: Strong, characteristic asymmetric and symmetric stretches for the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-O Stretching: Strong bands for the aryl-alkyl ether linkages around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 198.06, corresponding to the molecular formula C₈H₁₀N₂O₄.[5] - Fragmentation: Expect fragmentation patterns involving the loss of nitro (-NO₂) and methoxy (-OCH₃) groups.

Synthesis Methodology: A Guided Protocol

The synthesis of this compound is not commonly detailed as a final product but as a crucial intermediate. The most logical and field-proven approach involves a three-step process starting from the commercially available 3,4-dimethoxyaniline. This process leverages a protection-nitration-deprotection strategy, which is a standard and reliable method for controlling regioselectivity in the nitration of activated aromatic amines.[6][7]

Synthesis Workflow

G start Start: 3,4-Dimethoxyaniline step1 Step 1: Amine Protection (Acetylation with Acetic Anhydride) start->step1 intermediate Intermediate: N-(3,4-dimethoxyphenyl)acetamide step1->intermediate step2 Step 2: Regioselective Nitration (HNO₃ / H₂SO₄ at low temperature) intermediate->step2 intermediate2 Intermediate: N-(4,5-dimethoxy-2-nitrophenyl)acetamide step2->intermediate2 step3 Step 3: Deprotection (Acid or Base Hydrolysis) intermediate2->step3 product Final Product: This compound step3->product

Caption: A typical three-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies for similar aniline derivatives.[6][7]

Step 1: Protection of the Amine Group (Acetylation)

  • Rationale: The amino group is a strong activating group, which can lead to uncontrolled oxidation and multiple nitration products. Protecting it as an acetamide moderates its activating effect and ensures nitration occurs at the desired position (ortho to the amine).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(3,4-dimethoxyphenyl)acetamide.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration of the Protected Intermediate

  • Rationale: The nitration is performed at a low temperature to prevent side reactions and control the exotherm. The acetamido group directs the incoming nitro group to the ortho position that is not sterically hindered by the adjacent methoxy group.

  • Procedure:

    • Carefully add the dried N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) in small portions to concentrated sulfuric acid at 0-5°C. Stir until fully dissolved.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.

    • Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature is maintained below 10°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Slowly pour the reaction mass onto crushed ice. The product, N-(4,5-dimethoxy-2-nitrophenyl)acetamide, will precipitate.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis)

  • Rationale: The final step removes the acetyl protecting group to regenerate the free amine, yielding the target molecule. Acid-catalyzed hydrolysis is a common and effective method.

  • Procedure:

    • Suspend the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then pour it into ice water.

    • Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to precipitate the final product.

    • Collect the yellow solid of this compound by vacuum filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent like ethanol or methanol for purification.

Key Reactions and Applications in Drug Development

The primary value of this compound lies in its role as a precursor to 1,2-diamino-4,5-dimethoxybenzene. This transformation is a gateway to synthesizing a wide range of heterocyclic compounds.

Catalytic Reduction of the Nitro Group

The most critical reaction is the reduction of the nitro group to a primary amine. This creates an ortho-phenylenediamine moiety, which is a classic building block for heterocycles.

  • Reaction: this compound → 1,2-Diamino-4,5-dimethoxybenzene

  • Methodology: This reduction can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient.[8]

    • Catalytic Hydrogenation: Using a catalyst such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere.

    • Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or sodium borohydride (NaBH₄) in the presence of a suitable catalyst.[9][10]

Application as a Pharmaceutical Intermediate

The resulting 1,2-diamino-4,5-dimethoxybenzene is a key intermediate in the synthesis of several pharmacologically active molecules.

  • Prazosin Analogs: While the direct synthesis of Prazosin starts from a different isomer, the diamine derived from this compound is a structural component of many related quinazoline-based compounds.[11][12] These compounds are investigated as α1-adrenoreceptor antagonists for treating hypertension and benign prostatic hyperplasia.[12][13]

  • Antimalarial Agents: The 2-nitroaniline scaffold is used to synthesize Primaquine analogs, which are promising compounds with high antimalarial activity and potentially lower toxicity.[14]

  • Other Bioactive Molecules: The compound has been investigated for its own potential biological activities, including antimalarial, anti-leishmania, and antibacterial effects, likely due to its ability to generate reactive oxygen species or interfere with cellular synthesis pathways.[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling this compound. The compound is classified with several hazards that require careful management.

GHS Hazard Classification
PictogramSignal WordHazard Statements
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
Warning H302: Harmful if swallowed. H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[2]
Recommended Safety and Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[4]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16][17]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed and packed with an inert gas if possible.[4]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for advanced organic synthesis, particularly in the pharmaceutical sector. A thorough understanding of its synthesis, key reactions—especially the reduction of its nitro group—and stringent adherence to safety protocols are crucial for its effective and safe utilization in research and development. This guide serves as a foundational resource for professionals aiming to leverage the synthetic potential of this important molecule.

References

The Cornerstone of Kinase Inhibitor Synthesis: An In-depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. Among these, 4,5-Dimethoxy-2-nitroaniline, with a molecular weight of 198.18 g/mol , stands out as a pivotal building block, particularly in the synthesis of targeted cancer therapies such as kinase inhibitors. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in the creation of advanced pharmaceuticals.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 7595-31-5) is an aromatic amine that features a strategically functionalized benzene ring.[1] The presence of two methoxy groups, a nitro group, and an amino group provides a versatile scaffold for a variety of chemical transformations. This unique arrangement of functional groups makes it an invaluable precursor in multi-step organic syntheses, most notably in the construction of the core structures of several kinase inhibitors. The electron-donating methoxy groups and the electron-withdrawing nitro group influence the reactivity of the aromatic ring, allowing for selective modifications that are crucial in the synthesis of complex drug molecules.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is typically achieved through the nitration of a readily available starting material, 3,4-dimethoxyaniline. The following protocol outlines a standard laboratory procedure, emphasizing the critical control parameters for achieving high yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-Dimethoxyaniline

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

Step 1: Acetylation of 3,4-Dimethoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the N-(3,4-dimethoxyphenyl)acetamide.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Nitration of N-(3,4-dimethoxyphenyl)acetamide

  • Carefully add the dried N-(3,4-dimethoxyphenyl)acetamide in portions to concentrated sulfuric acid, keeping the temperature below 20 °C.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 4,5-dimethoxy-2-nitroacetanilide.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of 4,5-dimethoxy-2-nitroacetanilide

  • Suspend the dried 4,5-dimethoxy-2-nitroacetanilide in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The product, this compound, will precipitate.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the final product.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis A 3,4-Dimethoxyaniline B N-(3,4-dimethoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C 4,5-Dimethoxy-2-nitroacetanilide B->C H₂SO₄, HNO₃ D This compound C->D NaOH, Ethanol

Analytical Characterization: A Validating System

The identity and purity of synthesized this compound are confirmed through a suite of analytical techniques.

Spectroscopic Data
Technique Observed Data
¹H NMR Spectral data reveals characteristic peaks corresponding to the aromatic protons and the methoxy groups.
¹³C NMR The carbon spectrum shows distinct signals for the aromatic carbons, methoxy carbons, and the carbons bearing the amino and nitro groups.
FT-IR The infrared spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the methoxy groups.
Mass Spec. The mass spectrum confirms the molecular weight of 198.18 g/mol , with a prominent molecular ion peak.

Note: Specific peak assignments for NMR and IR are highly dependent on the solvent and instrument used and should be referenced from authenticated sources.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A prime example is its role in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2][3]

Role in the Synthesis of Bosutinib

In the synthesis of Bosutinib, this compound serves as a precursor to a key quinoline intermediate. The synthesis of a related compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one, is achieved through the nitration of 1-(3,4-dimethoxyphenyl)ethan-1-one.[2] This nitro-intermediate is then catalytically reduced to the corresponding amine, which subsequently undergoes a cyclization reaction to form the quinoline core of Bosutinib.[2][3]

Bosutinib_Synthesis A 1-(3,4-dimethoxyphenyl)ethan-1-one B 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one A->B Nitration C Key Quinoline Intermediate B->C Reduction & Cyclization D Bosutinib C->D Further Steps

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the development of sophisticated and targeted therapeutics. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any researcher or drug development professional working at the forefront of pharmaceutical innovation. The continued exploration of the synthetic utility of this compound and its derivatives will undoubtedly lead to the discovery of new and more effective medicines.

References

A Technical Guide to the Synthesis, Structure, and Application of 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5-Dimethoxy-2-nitroaniline is a pivotal chemical intermediate, particularly valued in the synthesis of complex heterocyclic compounds for the pharmaceutical and dye industries. This guide provides an in-depth analysis of its core structural features, validated synthesis protocols, comprehensive spectroscopic characterization, and key applications. By integrating theoretical principles with practical methodologies, this document serves as a technical resource for researchers and professionals in organic synthesis and drug development.

Physicochemical Properties

This compound is a substituted aniline featuring two methoxy groups and a nitro group on the benzene ring. These functional groups dictate its chemical reactivity, solubility, and spectroscopic behavior.

PropertyValueSource
CAS Number 7595-31-5[1]
Molecular Formula C₈H₁₀N₂O₄[2]
Molecular Weight 198.18 g/mol [1][2]
Appearance Crystalline powder[3]
Melting Point >300 °C (decomposes)[4]
IUPAC Name This compound[2]

Synthesis of this compound

The principal synthesis route involves the regioselective nitration of a protected precursor derived from 1,2-dimethoxybenzene (veratrole). An amino group is a strong activating group for electrophilic aromatic substitution, making direct nitration of the corresponding aniline challenging to control. Therefore, a multi-step synthesis involving protection, nitration, and deprotection is often employed for a higher yield of the desired isomer.

Synthesis Workflow Rationale

The synthesis pathway is designed to control the position of the incoming nitro group. The methoxy groups at positions 1 and 2 of the benzene ring are ortho-, para-directing. Nitration of 1,2-dimethoxybenzene would lead to a mixture of products. By starting with an aniline derivative and protecting the amine, the reaction can be better controlled.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis (Deprotection) cluster_3 Final Product A 4,5-Dimethoxyaniline B N-(4,5-dimethoxyphenyl)acetamide A->B Acetic Anhydride C N-(4,5-dimethoxy-2-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄ D This compound C->D Acid/Base Hydrolysis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of 4,5-Dimethoxyaniline

  • Dissolve 4,5-dimethoxyaniline in a suitable solvent like dichloromethane.

  • Add a protecting agent, such as acetic anhydride, and a base like pyridine.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the protected intermediate, N-(4,5-dimethoxyphenyl)acetamide.

Step 2: Nitration

  • Dissolve the protected aniline in concentrated sulfuric acid under ice-cooling.

  • Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining a low temperature.[5]

  • Allow the reaction to proceed until completion.

  • Carefully quench the reaction by pouring it into ice water and neutralize to precipitate the nitrated product.

  • Filter and wash the solid to obtain N-(4,5-dimethoxy-2-nitrophenyl)acetamide.

Step 3: Deprotection

  • Reflux the nitrated intermediate in an acidic or basic solution (e.g., aqueous HCl or NaOH) to hydrolyze the amide.

  • Cool the reaction mixture and neutralize to precipitate the final product, this compound.

  • Filter, wash with water, and dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic methods that probe the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The two aromatic protons will appear as singlets due to their isolation from other protons. The amine protons will likely appear as a broad singlet, and the two methoxy groups will each give a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, with chemical shifts indicating their electronic environment (aromatic, methoxy).

¹H NMR Data (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic-H~7.5Singlet1HH-3
Aromatic-H~6.5Singlet1HH-6
Amine-H~5.0-6.0Broad Singlet2H-NH₂
Methoxy-H~3.9Singlet3H-OCH₃
Methoxy-H~3.8Singlet3H-OCH₃

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

IR Absorption DataWavenumber (cm⁻¹)Functional Group
N-H Stretch3300-3500Primary Amine (-NH₂)
C-H Stretch (Aromatic)3000-3100Ar-H
C-H Stretch (Aliphatic)2850-3000-OCH₃
N-O Stretch (Asymmetric)1500-1550Nitro (-NO₂)[7]
N-O Stretch (Symmetric)1300-1350Nitro (-NO₂)
C-O Stretch1000-1300Aryl Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198.[8] Common fragmentation patterns would involve the loss of the nitro group (NO₂) or methoxy group (CH₃O).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. For the related compound 4-methoxy-2-nitroaniline, the crystal system has been determined to be orthorhombic.[9][10]

Applications in Drug Development and Chemical Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its functional groups.[11] The nitro group can be reduced to an amine, and the existing amine can be diazotized, allowing for a wide range of subsequent transformations.

Role as a Pharmaceutical Intermediate

This compound is a precursor in the synthesis of various pharmaceutically active molecules and complex heterocyclic systems. Aromatic nitro compounds are significant in the development of drugs for various conditions.[12][13] The presence of the dimethoxy and nitroaniline moieties allows for the construction of molecular architectures found in certain therapeutic agents.[14]

Example Synthetic Application Pathway

ApplicationWorkflow A This compound B Substituted Benzimidazole Derivative A->B Multi-step Synthesis (e.g., Reduction, Cyclization)

Caption: General application of this compound in synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[15] It causes skin and serious eye irritation.[16][17]

  • Precautions: Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16][17] If on skin, wash with plenty of soap and water.[16] If swallowed or inhaled, seek immediate medical attention.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. Its well-defined structure, characterized by multiple spectroscopic techniques, combined with its versatile reactivity, makes it a crucial intermediate for the synthesis of higher-value products, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

This guide provides an in-depth exploration of this compound (CAS No. 7595-31-5), a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in experimental causality and validated protocols. We will dissect its synthesis, analytical characterization, and critical role as a precursor to quinazoline-based kinase inhibitors, which form the backbone of numerous targeted therapies.

Core Compound Profile: Physicochemical and Safety Data

A foundational understanding of a compound begins with its fundamental properties and associated safety protocols. This compound, also known as 4-Amino-5-nitroveratrole, is a yellow solid at room temperature.[1] Its structure, featuring two electron-donating methoxy groups and an electron-withdrawing nitro group on an aniline framework, imparts unique reactivity that is highly valuable in heterocyclic synthesis.

The data presented below is consolidated from authoritative chemical suppliers and databases. Adherence to the outlined safety protocols is mandatory for laboratory handling.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 4,5-dimethoxy-2-nitrophenylamine, 4-Amino-5-nitroveratrole[1][3][4]
CAS Number 7595-31-5[1][3][5]
Molecular Formula C₈H₁₀N₂O₄[1][2][3]
Molecular Weight 198.18 g/mol [2][3][4]
Appearance Yellow Solid[1]
Melting Point 175 °C[4]
Boiling Point 383 °C[4]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol[1]
GHS Hazard Statements H302, H312, H315, H319, H332, H335[2]
GHS Hazard Class Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[2][6][7]

Safety Directive: Handling of this compound requires standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6][8] In case of exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).[6]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure regioselectivity and high yield. A common and logical synthetic route commences with the nitration of the commercially available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[9] The resulting nitrobenzaldehyde is then converted to the target aniline.

G cluster_0 Synthesis Workflow A Veratraldehyde (3,4-Dimethoxybenzaldehyde) B Nitration (HNO₃) A->B Step 1 C 4,5-Dimethoxy-2-nitrobenzaldehyde B->C D Reductive Amination or alternative conversion C->D Step 2 E This compound D->E

Caption: Synthetic workflow from veratraldehyde to this compound.

Protocol 2.1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde from Veratraldehyde

This protocol is based on established methods for the nitration of activated aromatic aldehydes.[10] The electron-donating methoxy groups activate the benzene ring, directing the electrophilic nitration primarily to the ortho and para positions. The position ortho to one methoxy group and meta to the other is sterically and electronically favored for nitration.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water (deionized)

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Reaction Setup: In a flask submerged in an ice-water bath, add 135 g of 3,4-dimethoxybenzaldehyde.

  • Nitration: While maintaining the temperature at approximately 10°C, slowly add 500 ml of concentrated nitric acid with continuous stirring. The slow addition and temperature control are critical to prevent over-nitration and side reactions.

  • Reaction Time: Allow the reaction to stir at 10°C for 20 hours.[10]

  • Quenching: Pour the reaction mixture slowly into 3 liters of ice water. This will precipitate the crude product.

  • Filtration: Collect the resulting crystals by vacuum filtration.

  • Workup and Purification:

    • Dissolve the crystals in a solvent mixture of 8 liters of toluene and 500 ml of ethyl acetate.

    • Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate, three times with water, and once with brine.

    • Concentrate the solution to about 500 ml under reduced pressure.

  • Crystallization: Cool the concentrated solution to room temperature. The purified yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde will form and can be collected by filtration.[10]

Self-Validation Checkpoint: The identity and purity of the intermediate, 4,5-dimethoxy-2-nitrobenzaldehyde (CAS 20357-25-9), should be confirmed by melting point analysis and spectroscopy (¹H NMR, IR) before proceeding.[11]

Analytical Characterization: A Spectroscopic Fingerprint

Confirming the structural integrity of this compound is paramount. A combination of spectroscopic techniques provides a definitive "fingerprint" of the molecule. The data below represents expected values based on the compound's structure and published data for analogous compounds.[12][13][14]

TechniqueFunctional Group / Proton EnvironmentExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic H (ortho to -NO₂)~7.5-7.7 ppm (s)Deshielded by the electron-withdrawing nitro group.
Aromatic H (ortho to -NH₂)~6.3-6.5 ppm (s)Shielded by the electron-donating amine and methoxy groups.
-OCH₃ Protons~3.9-4.0 ppm (s, 6H)Two distinct singlets or a single singlet for the six protons of the two methoxy groups.
-NH₂ Protons~5.0-6.0 ppm (br s, 2H)Broad singlet, chemical shift can vary with solvent and concentration.
IR Spectroscopy N-H Stretch (Amine)3300-3500 cm⁻¹ (two bands)Characteristic for a primary amine.
C-H Stretch (Aromatic)3000-3100 cm⁻¹Indicates C-H bonds on the benzene ring.
C-H Stretch (Aliphatic, -OCH₃)2850-2960 cm⁻¹Corresponds to the methyl groups of the ethers.
NO₂ Stretch (Asymmetric)1500-1550 cm⁻¹Strong absorption due to the nitro group.
NO₂ Stretch (Symmetric)1330-1370 cm⁻¹Strong absorption due to the nitro group.
Mass Spec. Molecular Ion (M⁺)~198.18 m/zCorresponds to the molecular weight of the compound.[2][3]

Application in Drug Development: A Gateway to Kinase Inhibitors

This compound is not an end product but a critical starting material. Its primary utility in drug discovery is as a precursor for the synthesis of quinazolines, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[15][16] Specifically, it is instrumental in building the 6,7-dimethoxy-4-anilinoquinazoline core found in many potent tyrosine kinase inhibitors.[16][17]

Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[18][19] Inhibitors targeting kinases like the Epidermal Growth Factor Receptor (EGFR) can block these aberrant signals, halting cancer cell proliferation and survival.[20]

The journey from this compound to a functional kinase inhibitor involves a key sequence of transformations.

G cluster_1 Kinase Inhibitor Synthesis Workflow Start This compound Step1 Nitro Group Reduction (e.g., SnCl₂/HCl) Start->Step1 Intermediate1 1,2-Diamino-4,5-dimethoxybenzene Step1->Intermediate1 Step2 Cyclization (with Formic Acid or similar) Intermediate1->Step2 Intermediate2 6,7-Dimethoxyquinazolin-4(3H)-one Step2->Intermediate2 Step3 Chlorination (SOCl₂ or POCl₃) Intermediate2->Step3 Intermediate3 4-Chloro-6,7-dimethoxyquinazoline Step3->Intermediate3 Step4 Nucleophilic Aromatic Substitution (SNAr) (with substituted aniline) Intermediate3->Step4 Final 4-Anilino-6,7-dimethoxyquinazoline (Kinase Inhibitor Core) Step4->Final

Caption: General workflow for synthesizing a 4-anilinoquinazoline kinase inhibitor core.

Protocol 4.1: Reductive Cyclization to form the Quinazolinone Core

This protocol details the critical first two steps of the application workflow: the reduction of the nitro group followed by cyclization to form the quinazolinone ring system. The choice of reducing agent is key; reagents like tin(II) chloride or catalytic hydrogenation are effective for selectively reducing the nitro group without affecting other functionalities.[21][22]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Formic Acid

  • Sodium Hydroxide (NaOH) solution

Procedure:

Part A: Reduction of the Nitro Group

  • Reaction Setup: Suspend this compound in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise to the stirred suspension. The amount of SnCl₂ should be in stoichiometric excess (typically 3-4 equivalents). The reaction is exothermic and may require cooling to maintain control.

  • Reaction Completion: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture and neutralize it carefully with a concentrated NaOH solution to precipitate tin salts. The resulting 1,2-diamino-4,5-dimethoxybenzene is often carried forward to the next step without complete purification due to its instability.

Part B: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one

  • Reaction Setup: To the crude diamine from the previous step, add formic acid.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The formic acid serves as the source for the C2 carbon of the quinazoline ring.

  • Precipitation and Isolation: Upon cooling, the quinazolinone product will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 6,7-dimethoxyquinazolin-4(3H)-one.

Self-Validation Checkpoint: The final quinazolinone product should be characterized by ¹H NMR and Mass Spectrometry to confirm the successful formation of the heterocyclic ring system. This intermediate is the direct precursor for chlorination and subsequent SNAr reaction to generate the final library of kinase inhibitors.[17][23]

References

Synonyms for 4,5-Dimethoxy-2-nitroaniline like 4-Amino-5-nitroveratrole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitroaniline: Nomenclature, Synthesis, and Applications in Pharmaceutical R&D

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 7595-31-5), a key organic intermediate in the fine chemical and pharmaceutical industries. For researchers, scientists, and drug development professionals, precise identification, handling, and application of such building blocks are paramount. This document delineates the compound's various synonyms, including 4-Amino-5-nitroveratrole, and details its physicochemical properties, representative synthetic pathways, analytical characterization methods, and critical applications. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for leveraging this versatile molecule in complex organic synthesis and drug discovery workflows.

Chemical Identity and Nomenclature

Accurate identification of chemical entities is the foundation of reproducible scientific research. This compound is known by several synonyms across commercial and academic databases. Understanding this nomenclature is crucial for exhaustive literature searches and procurement.

One of the most common synonyms, 4-Amino-5-nitroveratrole, highlights its structural relationship to veratrole (1,2-dimethoxybenzene). The compound is systematically named as a derivative of aniline or benzenamine.

main This compound (CAS: 7595-31-5) syn1 4-Amino-5-nitroveratrole main->syn1  is also known as syn2 4,5-Dimethoxy-2-nitrophenylamine main->syn2  is also known as syn3 4,5-Dimethoxy-2-nitro-benzenamine main->syn3  is also known as syn4 1-Amino-4,5-dimethoxy-2-nitrobenzene main->syn4  is also known as

Caption: Hierarchical relationship of primary name and key synonyms.

The definitive identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 7595-31-5[1][2][3][4][5][6]
IUPAC Name This compound[7]
Synonyms 4-Amino-5-nitroveratrole, 4,5-dimethoxy-2-nitrophenylamine, 4,5-Dimethoxy-2-nitro-benzenamine[1][2]
Molecular Formula C₈H₁₀N₂O₄[1][2][7]
Molecular Weight 198.18 g/mol [1][2][7]
EC Number 850-572-8[7]
InChI InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3[7][8]
SMILES COC1=CC(N)=C(C=C1OC)--INVALID-LINK--[O-][3][8]

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical is a prerequisite for its safe handling, storage, and use in experimental design.

Table of Physicochemical Properties:

PropertyValueSource(s)
Appearance Yellow to Brown Solid/Powder[1][9]
Melting Point 138 - 143 °C[9]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol[1]
Storage Room temperature, in a dark, dry, well-ventilated place under an inert atmosphere[3][9][10]

GHS Hazard Summary:

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn during handling.[9][10] All manipulations should be performed in a well-ventilated fume hood.

Hazard ClassStatementGHS Pictogram
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledWarning [7]
Skin Irritation H315: Causes skin irritationWarning [7]
Eye Irritation H319: Causes serious eye irritationWarning [7]
STOT SE 3 H335: May cause respiratory irritationWarning [7]

Synthesis and Reaction Principles

The synthesis of substituted nitroanilines often requires a strategic approach to control regioselectivity, particularly due to the activating and directing effects of the amine and methoxy groups. A common and effective strategy involves the protection of the highly activating amino group, followed by nitration and subsequent deprotection. This prevents unwanted side reactions and ensures the nitro group is introduced at the desired position.

The workflow below illustrates this common synthetic logic, starting from the readily available precursor, 4-aminoveratrole (3,4-dimethoxyaniline).

start 4-Aminoveratrole (3,4-Dimethoxyaniline) step1 Protection (e.g., Acetylation with Acetic Anhydride) start->step1 intermediate N-(3,4-dimethoxyphenyl)acetamide step1->intermediate Forms protected amine step2 Nitration (e.g., HNO₃/H₂SO₄) intermediate->step2 nitro_intermediate Protected this compound step2->nitro_intermediate Directs NO₂ to ortho position step3 Deprotection (e.g., Acid or Base Hydrolysis) nitro_intermediate->step3 product This compound step3->product Removes protecting group

Caption: General synthetic workflow for preparing nitroanilines.

Representative Protocol: Three-Step Synthesis

This protocol is a representative example based on established chemical principles for this class of compounds, such as those used for synthesizing related molecules.[11][12]

Step 1: Acetylation of 4-Aminoveratrole

  • Dissolve 4-aminoveratrole (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry to yield N-(3,4-dimethoxyphenyl)acetamide.

Step 2: Nitration of the Protected Intermediate

  • Carefully add the N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in small portions to concentrated sulfuric acid at 0-5 °C.

  • Prepare a nitrating mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C. The ortho-para directing methoxy groups and the ortho-directing amide group synergize to favor nitration at the 2-position.

  • Stir the reaction at low temperature for 1-2 hours after addition is complete.

  • Slowly pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

Step 3: Hydrolysis (Deprotection) to Yield Final Product

  • Suspend the crude nitrated intermediate in an aqueous solution of sulfuric acid (e.g., 70%).

  • Heat the mixture to reflux for 2-4 hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose, while spectroscopic methods provide structural confirmation.

sample Synthesized Product prep Sample Preparation (Dissolve in Mobile Phase/Methanol) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis (Trace/Impurity) prep->gcms nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr data Data Analysis hplc->data gcms->data nmr->data purity Purity Assessment (e.g., >95%) data->purity Chromatogram Peak Area identity Structural Confirmation data->identity Mass Spec & Chemical Shifts

Caption: A typical analytical workflow for compound validation.

Protocol: HPLC Purity Analysis

HPLC analysis provides a reliable method for determining the purity of nitroaniline compounds.[13][14]

  • System Preparation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating nonpolar to moderately polar compounds like nitroanilines.

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry-compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[15]

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of methanol or the mobile phase to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Detection: Monitor the elution at a wavelength where the nitroaniline chromophore has strong absorbance (typically in the range of 254 nm or 340 nm).

  • Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Applications in Drug Discovery and Development

Aromatic nitro compounds are foundational building blocks in medicinal chemistry, serving as precursors to amines via reduction or participating in various coupling reactions.[16] this compound is valued for its specific substitution pattern, which allows for the construction of complex molecular scaffolds.

  • Versatile Chemical Intermediate: The compound's functional groups—an amine, a nitro group, and two methoxy ethers—offer multiple handles for chemical modification. The nitro group can be readily reduced to an amine, creating a diamine structure that is a common motif in pharmacologically active molecules. This reduction is a key step in many synthetic pathways.[17]

  • Scaffold for API Synthesis: While specific drugs directly using this compound are proprietary, its structural analogues are critical in major pharmaceuticals. For instance, related methoxy-nitroaniline structures are key intermediates in the synthesis of proton pump inhibitors like omeprazole and esomeprazole, as well as targeted cancer therapies like osimertinib.[11][12][18] This demonstrates the compound's utility in building the core structures of modern drugs.

  • Genotoxic Impurity (GTI) Analysis: In the synthesis of some APIs, related nitroanilines can be process-related impurities.[18] As nitroaromatic compounds are often flagged for potential mutagenicity, sensitive analytical methods are required to detect and quantify them at trace levels in final drug substances.[18] The availability of pure this compound as a reference standard is therefore crucial for developing and validating such methods.

Conclusion

This compound, also known as 4-Amino-5-nitroveratrole, is more than a simple chemical. It is a highly functionalized and valuable building block for the pharmaceutical and fine chemical industries. Its well-defined chemical identity, characterized by CAS number 7595-31-5, along with its predictable reactivity, makes it a reliable intermediate in multi-step syntheses. For researchers and developers, a thorough understanding of its nomenclature, properties, synthesis, and analytical control is essential for its effective and safe application in the creation of novel therapeutics and other advanced materials.

References

The Solubility of 4,5-Dimethoxy-2-nitroaniline in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethoxy-2-nitroaniline (CAS 7595-31-5), a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing its dissolution, a robust experimental protocol for precise solubility determination, and a predictive analysis of its behavior in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.

Executive Summary: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of efficient and scalable drug development. For this compound, a compound characterized by its aromatic structure, nitro group, and methoxy functionalities, understanding its interaction with various organic solvents is paramount. Poor solubility can lead to challenges in reaction efficiency, cumbersome purification processes, and difficulties in achieving desired concentrations in final formulations. This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility.

PropertyValueSource
CAS Number 7595-31-5[1][2][3]
Molecular Formula C₈H₁₀N₂O₄[1][2][3][4]
Molecular Weight 198.18 g/mol [1][2][3][4]
Appearance Yellow Solid[1]
Melting Point 138 - 143 °C[5]

The structure of this compound, featuring both hydrogen bond acceptors (methoxy and nitro groups) and a hydrogen bond donor (the amine group), suggests a nuanced solubility profile. The presence of the polar nitro and amine groups, combined with the nonpolar aromatic ring, indicates that its solubility will be highly dependent on the specific characteristics of the solvent.

Principles of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent.

  • Polarity: The nitro group and methoxy groups impart significant polarity to the molecule. Therefore, it is expected to exhibit greater solubility in polar solvents that can engage in dipole-dipole interactions. Solvents like acetone, acetonitrile, and ethyl acetate are likely to be effective.

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups act as hydrogen bond acceptors. Protic solvents, such as alcohols (methanol, ethanol), can participate in hydrogen bonding, which is expected to enhance solubility. Aprotic polar solvents, while lacking hydrogen bond donating capabilities, can still accept hydrogen bonds and are therefore also viable candidates.

  • Aromatic Stacking: The presence of the benzene ring allows for potential π-π stacking interactions with aromatic solvents like toluene. However, the influence of the polar functional groups may dominate, leading to moderate solubility in such non-polar aromatic solvents.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made. Indeed, available data indicates that this compound is soluble in acetone, chloroform, dichloromethane, and methanol.[1]

Predictive Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Methanol HighPolar protic solvent, capable of hydrogen bonding.
Ethanol HighSimilar to methanol, with slightly lower polarity.
Acetone HighPolar aprotic solvent with a strong dipole moment.
Ethyl Acetate HighModerately polar aprotic solvent, good hydrogen bond acceptor.
Acetonitrile HighPolar aprotic solvent, effective at disrupting solute-solute interactions.
Dichloromethane ModerateModerately polar, effective for many organic compounds.
Chloroform ModerateSimilar to dichloromethane.
Toluene Low to ModeratePrimarily non-polar, but π-π stacking may contribute to some solubility.
Hexane LowNon-polar solvent, unlikely to effectively solvate the polar functional groups.
Water LowThe non-polar aromatic ring and limited hydrogen bonding with water are likely to limit solubility.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique.[6]

Principle

A supersaturated solution of the solute in the chosen solvent is agitated at a constant temperature until equilibrium is reached. At this point, the concentration of the dissolved solute in the liquid phase represents its solubility at that temperature.

Diagrammatic Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess 4,5-Dimethoxy- 2-nitroaniline prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal vial and place in a temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours at constant temperature equil1->equil2 sampl1 Allow solid to settle equil2->sampl1 sampl2 Withdraw aliquot of supernatant sampl1->sampl2 sampl3 Filter through a 0.22 µm syringe filter sampl2->sampl3 sampl4 Dilute sample if necessary sampl3->sampl4 sampl5 Analyze concentration via HPLC or UV-Vis Spectroscopy sampl4->sampl5

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

  • Sample Collection and Preparation:

    • Once equilibrated, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles. This step is crucial to prevent artificially high solubility readings.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and accuracy.

      • Develop a validated HPLC method with a suitable stationary phase (e.g., C18) and mobile phase.

      • Create a calibration curve using standard solutions of this compound of known concentrations.

      • Inject the diluted sample and determine its concentration by interpolating from the calibration curve.

    • UV-Vis Spectroscopy: A faster but potentially less specific method.

      • Determine the λ_max (wavelength of maximum absorbance) of this compound in the solvent of interest.

      • Prepare a series of standard solutions and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and calculate its concentration.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the undiluted supernatant using the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[4][5]

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10]

    • Avoid generating dust.[5]

    • Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]

Always consult the most recent Safety Data Sheet (SDS) before handling this compound.[5][10]

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can obtain the critical data needed to optimize synthetic pathways, streamline purification processes, and develop effective formulations. While a predictive profile has been established based on related compounds, it is strongly recommended that experimental data be generated for specific solvent systems of interest. Future work should focus on building a quantitative database of solubility for this compound in a wide range of solvents and at various temperatures, which would be an invaluable resource for the pharmaceutical development community.

References

A Technical Guide to the Physicochemical Characterization of 4,5-Dimethoxy-2-nitroaniline: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dimethoxy-2-nitroaniline is a pivotal intermediate in organic synthesis, particularly in the development of pharmacologically active compounds.[1] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its synthesis, purification, and application in further chemical transformations. This guide provides an in-depth analysis of these thermal properties. The melting point is a well-defined characteristic used to assess purity, while the boiling point presents a significant challenge due to the compound's thermal lability. This document outlines authoritative experimental protocols for the determination of both properties, explains the scientific rationale behind the chosen methodologies, and addresses the inherent challenges associated with nitroaromatic compounds.

Introduction to this compound

Chemical Identity and Core Properties

This compound is a substituted nitroaniline compound characterized by the presence of two methoxy groups and a nitro group on the aniline framework. These functional groups significantly influence its chemical reactivity, solubility, and thermal behavior.

PropertyValueSource(s)
CAS Number 7595-31-5[2][3][4][5]
Molecular Formula C₈H₁₀N₂O₄[3][4][5][6]
Molecular Weight 198.18 g/mol [3][4][5][6]
Appearance Yellow Solid[3]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol[3]
Sensitivity Light sensitive[7]
Significance in Synthetic Chemistry

This compound serves as a versatile synthon, or building block, for more complex molecules. Notably, it is a precursor for the synthesis of analogs of Primaquine, an important antimalarial drug.[1] The regioselective synthesis of various 4,5-dialkoxy-2-nitroanilines has been developed to create a library of compounds for exploring structure-activity relationships in drug discovery.[1] Its utility underscores the need for well-characterized, high-purity material, for which melting point is a primary indicator.

Thermal Properties: A Tale of Two Data Points

Melting Point: A Reliable Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The experimentally determined melting point for this compound is 175-176°C .[7]

The sharpness of the melting range is a crucial, self-validating metric of purity. A broad melting range (typically >2°C) or a depression of the melting point often indicates the presence of impurities, which disrupt the crystal lattice structure of the solid.

The Boiling Point Challenge: Thermal Instability

A boiling point for this compound at atmospheric pressure is not reported in the scientific literature. This is not an omission but rather an indication of the compound's thermal properties. Nitroaromatic compounds are often thermally labile and can undergo decomposition at elevated temperatures. The energy required to bring the compound to its boiling point at standard pressure may exceed the energy threshold for the degradation of its chemical structure. Safety data sheets for similar compounds note that thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides (NOx).[8][9]

Therefore, attempting to determine the boiling point at atmospheric pressure is ill-advised and likely to result in decomposition, not boiling. The appropriate method for characterizing the liquid-vapor phase transition for such a compound is distillation under reduced pressure (vacuum distillation).

Experimental Protocol: Melting Point Determination

Principle and Rationale

The capillary method is the most common and reliable technique for melting point determination. A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. A slow, controlled heating rate is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Step-by-Step Methodology
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Heating Protocol:

    • Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point (e.g., to ~160°C).

    • Reduce the heating rate to 1-2°C/min. This slow rate is critical for accurate determination.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Validation: Before and after the sample run, it is good practice to measure the melting point of a certified standard (e.g., benzophenone, m.p. 48.1°C) to confirm the apparatus is calibrated correctly.

Workflow Diagram

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load 2-3 mm into Capillary Tube A->B C Place in Calibrated Apparatus B->C D Rapid Heat to ~15°C Below MP C->D E Heat Slowly (1-2°C / min) D->E F Record T₁ (First Drop) and T₂ (All Liquid) E->F

Caption: Workflow for Melting Point Determination via the Capillary Method.

Experimental Protocol: Boiling Point Determination Under Reduced Pressure

Principle and Rationale

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the system pressure with a vacuum pump, the temperature required to reach the boiling point is significantly lowered. This allows the compound to boil at a temperature below its decomposition point. The relationship between pressure and boiling point is fundamental to this technique.

Step-by-Step Methodology
  • Apparatus Assembly: Assemble a microscale distillation apparatus. This includes a small round-bottom flask (e.g., 10 mL), a Claisen adapter, a thermometer placed so the bulb is just below the side arm leading to the condenser, a condenser, and a vacuum adapter connected to a vacuum trap and pump.

  • Sample and Boiling Chips: Place a small amount (e.g., 1-2 mL if available, or a smaller amount for micro-distillation) of the sample and a few boiling chips or a magnetic stir bar into the distillation flask. This is crucial to prevent bumping.

  • System Seal: Ensure all glass joints are properly sealed (using a minimal amount of vacuum grease if necessary) to maintain a stable vacuum.

  • Applying Vacuum: Gradually apply the vacuum and allow the pressure to stabilize. Record the stable pressure reading from a manometer.

  • Heating: Begin heating the distillation flask gently using a heating mantle or oil bath.

  • Observation and Recording:

    • Observe for the onset of boiling and the condensation of vapor on the thermometer bulb.

    • The boiling point is the stable temperature at which a ring of refluxing condensate is maintained on the thermometer bulb.

    • Record this temperature and the corresponding pressure.

  • Decomposition Check: Throughout the heating process, monitor the sample for any signs of decomposition, such as darkening in color or evolution of brown/orange fumes (indicative of NOx). If decomposition is observed, the recorded temperature is not a true boiling point.

Workflow Diagram

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place Sample & Boiling Chips in Flask B Assemble Distillation Glassware A->B C Connect to Vacuum & Manometer B->C D Evacuate System to Stable Pressure (P) C->D E Heat Sample Gently D->E F Observe Reflux on Thermometer Bulb E->F G Record Stable Temperature (T) F->G H Report as: T (°C) at P (mmHg) G->H

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Safety and Handling

Given its chemical nature, handling this compound requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[8]

  • Storage: The compound is noted to be light-sensitive and should be stored in a tightly closed container in a cool, dark place.[7] Some suppliers recommend storage under an inert atmosphere.[10]

  • Thermal Hazards: Avoid strong heating in an open system to prevent uncontrolled decomposition. As noted, thermal decomposition can release toxic nitrogen oxides.[8]

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.[8]

Conclusion

This compound possesses a well-characterized and sharp melting point of 175-176°C , which serves as a reliable benchmark for purity assessment. In contrast, its boiling point is undefined at atmospheric pressure due to significant thermal instability, a common trait for nitroaromatic compounds. The definitive method for characterizing its liquid-vapor transition is through vacuum distillation, which allows for boiling at temperatures below the onset of decomposition. The protocols and principles outlined in this guide provide researchers with a robust framework for the accurate and safe characterization of these critical thermal properties.

References

An In-Depth Technical Guide to the Safety and Hazards of 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations and potential hazards associated with 4,5-Dimethoxy-2-nitroaniline (CAS No: 7595-31-5). As a critical intermediate in pharmaceutical synthesis and various research applications, a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document moves beyond standard Safety Data Sheet (SDS) information to provide a deeper, mechanistic understanding of the risks involved and to offer field-proven strategies for safe handling and emergency preparedness.

Section 1: Compound Profile and Hazard Identification

This compound is a substituted aromatic amine containing both nitro (-NO2) and methoxy (-OCH3) functional groups. These substituents significantly influence its chemical reactivity and toxicological properties. While specific toxicological data for this exact compound is limited, the well-documented hazards of structurally related nitroaromatic compounds and anilines provide a strong basis for a precautionary approach.

The primary hazards are associated with its potential for acute toxicity upon ingestion, dermal contact, or inhalation. It is also classified as a skin and serious eye irritant.[1][2][3] The presence of the nitro group on the aromatic ring is a key feature, as nitroaromatic compounds are known to be bioreduced in the body to form reactive intermediates that can lead to cellular damage.[4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 7595-31-5[7][8]
Molecular Formula C₈H₁₀N₂O₄[7][8]
Molecular Weight 198.18 g/mol [7][8]
Appearance Yellow Solid/Powder[7]
Melting Point 175 °C[9]
Boiling Point 383 °C[9]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol[7]
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Source:[1][3]

Section 2: Toxicological Insights and Mechanistic Hazards

A critical aspect of working safely with any chemical is understanding its mechanism of toxicity. For aromatic nitro compounds like this compound, the primary concern is the metabolic activation of the nitro group.

A significant and well-documented toxic effect of many aromatic amines and nitro compounds is the induction of methemoglobinemia .[11][12][13] Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to cyanosis and, in severe cases, life-threatening hypoxia. The onset of symptoms can be delayed for several hours after exposure.[14] Studies on the closely related p-nitroaniline have demonstrated its potential to cause methemoglobinemia and regenerative anemia in animal models.[15][16] Given these facts, any researcher handling this compound should be aware of the symptoms of methemoglobinemia, which include cyanosis (bluish discoloration of the skin and lips), headache, dizziness, and shortness of breath.[13]

Section 3: Risk Assessment and Control Measures

A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, a detailed, experiment-specific risk assessment must be conducted. This process should systematically identify potential hazards, evaluate the risks, and implement appropriate control measures.

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment for procedures involving this compound.

RiskAssessmentWorkflow Risk Assessment Workflow for Handling this compound cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control & Mitigation Phase cluster_Review Review & Documentation Phase A Identify Experimental Protocol (Synthesis, Purification, Analysis) B Gather Safety Information (SDS, Literature, This Guide) A->B C Hazard Identification - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Potential for Methemoglobinemia B->C D Exposure Assessment - Quantity of substance - Duration and frequency of handling - Potential for dust generation C->D E Risk Characterization (High, Medium, Low) D->E F Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs, Training) - Personal Protective Equipment (PPE) E->F G Develop Emergency Procedures - Spill Response - First Aid for Exposures - Fire Emergency F->G H Document Risk Assessment G->H I Review and Update Periodically or When Protocol Changes H->I

A logical workflow for conducting a risk assessment.
Engineering Controls

The primary engineering control for handling this compound powder is a certified chemical fume hood.[17] This will minimize the risk of inhalation exposure. All weighing and transfer operations involving the solid material should be performed within the fume hood.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written and approved. These should include step-by-step instructions for safe handling, storage, and waste disposal.

  • Training: All personnel who will handle the compound must receive documented training on its specific hazards, the contents of the SDS and this guide, and the established SOPs.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked with appropriate hazard signage, and access should be restricted to authorized personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound.[17] Do not eat, drink, or smoke in the laboratory.[18]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal and eye exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[17]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[17] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, chemical-resistant coveralls may be necessary.[19]

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize the risk of exposure.

Handling Protocol
  • Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to prevent the generation of airborne dust.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Thermal decomposition can release toxic gases and vapors.[6]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated gloves properly. Wash hands thoroughly.

Storage Protocol
  • Container: Store this compound in a tightly sealed, properly labeled container.[17]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[17]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.

  • Security: Store in a locked cabinet or a secure area with restricted access.[18]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[17]

Accidental Release Measures
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of the spilled material. For a solid spill, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[17]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[17]

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[17]

  • Hazards from Combustion: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[17]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 6: Conclusion

This compound is a valuable chemical intermediate for the pharmaceutical and research industries. However, its potential for acute toxicity, skin and eye irritation, and the mechanistic possibility of more severe health effects such as methemoglobinemia and genotoxicity, necessitate a highly cautious and informed approach to its handling. By understanding the underlying toxicological principles and rigorously implementing the engineering controls, administrative protocols, and personal protective measures outlined in this guide, researchers and scientists can mitigate the risks and ensure a safe working environment. The foundation of safety lies in a proactive and well-documented risk assessment for every procedure involving this compound.

References

Navigating the Hazard Landscape: A Technical Guide to the GHS Classification of 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Crucial Role of GHS

4,5-Dimethoxy-2-nitroaniline, a substituted aniline, is a chemical compound with significance in various research and development applications, particularly as an intermediate in the synthesis of dyes, pigments, and potentially pharmaceutical agents. Its molecular structure, characterized by a nitro group ortho to an amino group and two methoxy substituents on the benzene ring, dictates its reactivity and, consequently, its toxicological profile. For laboratory professionals, a thorough and nuanced understanding of its potential hazards is not merely a regulatory formality but a cornerstone of safe and effective scientific practice.

This technical guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound. Moving beyond a simple recitation of classifications, this document elucidates the causality behind each hazard designation, empowering researchers to implement informed and proactive safety measures. The GHS provides a standardized and internationally recognized framework for communicating chemical hazards, ensuring a consistent understanding of risks across different sectors and borders[1].

GHS Classification of this compound: A Detailed Analysis

The GHS classification for this compound is multifaceted, indicating that it poses several health hazards upon exposure. The primary hazards are summarized in the table below, followed by a detailed explanation of each classification.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 4
alt text
WarningH312: Harmful in contact with skin[2][3]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation[2][3][4]
Acute Toxicity, InhalationCategory 4
alt text
WarningH332: Harmful if inhaled[2][3]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3
alt text
WarningH335: May cause respiratory irritation[3][5]
The Rationale Behind the Classifications

The assignment of these GHS categories is not arbitrary; it is based on toxicological data and the inherent chemical properties of this compound. The presence of the nitroaniline moiety is a key determinant of its toxicity. Aromatic nitro and amino compounds are known to have various biological effects.

  • Acute Toxicity (Oral, Dermal, Inhalation): The classification as Category 4 for acute toxicity via oral, dermal, and inhalation routes indicates that short-term exposure to this compound can be harmful[2][3]. While not classified in the most severe categories, this designation underscores the need for careful handling to prevent accidental ingestion, skin contact, or inhalation of dust or aerosols. The systemic absorption of nitroanilines can lead to adverse health effects.

  • Skin and Eye Irritation: The designation as a skin irritant (Category 2) and a serious eye irritant (Category 2A) is a common characteristic of many substituted anilines[2][3][4]. Direct contact with the skin can lead to inflammation, redness, and discomfort. More critically, exposure to the eyes can cause significant irritation, which, if not promptly and properly addressed, could lead to more severe damage.

  • Respiratory Irritation: The potential to cause respiratory irritation (STOT SE Category 3) highlights the risk associated with inhaling the dust of this solid compound[3][5]. This can manifest as coughing, shortness of breath, and irritation of the nasal passages and throat.

Experimental Protocols for Hazard Evaluation: A Self-Validating System

The determination of GHS classifications relies on standardized and validated experimental protocols. For a compound like this compound, the following assays, or their in-vitro alternatives, would be central to a comprehensive hazard assessment.

Acute Oral Toxicity Testing (Illustrative Protocol based on OECD Guideline 423)
  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

  • Dosage: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Endpoint: The number of mortalities is recorded to determine the acute toxicity category.

Dermal and Ocular Irritation Testing (Illustrative Protocol based on OECD Guidelines 404 and 405)
  • Test System: Typically, albino rabbits are used for these studies.

  • Application: For dermal irritation, a small amount of the substance is applied to a shaved patch of skin. For ocular irritation, a small amount is instilled into one eye.

  • Evaluation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals. The eye is examined for effects on the cornea, iris, and conjunctiva.

  • Scoring: The severity of the reactions is scored according to a standardized system to determine the irritation category.

The following diagram illustrates the logical workflow for GHS hazard identification and classification.

GHS_Classification_Workflow cluster_Data_Collection Data Collection & Analysis cluster_Hazard_ID Hazard Identification cluster_Classification Classification cluster_Communication Hazard Communication PhysChem_Data Physicochemical Properties Hazard_ID Identify Potential Hazards PhysChem_Data->Hazard_ID Tox_Data Toxicological Data (In Vivo / In Vitro) Tox_Data->Hazard_ID Human_Data Human Experience Data Human_Data->Hazard_ID Classify Classify into Hazard Classes & Categories Hazard_ID->Classify Labeling Generate Label Elements (Pictogram, Signal Word, H/P Statements) Classify->Labeling SDS Prepare Safety Data Sheet (SDS) Labeling->SDS

Caption: GHS Hazard Classification Workflow.

Precautionary Measures and Safe Handling: From Theory to Practice

The GHS classification directly informs the necessary precautionary statements (P-statements) for safe handling. For this compound, these revolve around preventing exposure through all primary routes.

Summary of Key Precautionary Statements
CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P317IF SWALLOWED: Get medical help.[3]
P302+P352IF ON SKIN: Wash with plenty of water.[3][5]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P501Dispose of contents/container to an approved waste disposal plant.

This logical relationship between hazard identification and protective measures is visualized below.

Hazard_Mitigation_Logic Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Ventilation Use in a well-ventilated area or fume hood Acute_Tox->Ventilation Handling_Procedures Develop Safe Handling SOPs (e.g., no eating/drinking) Acute_Tox->Handling_Procedures Gloves Chemical-resistant gloves Acute_Tox->Gloves Lab_Coat Lab coat/protective clothing Acute_Tox->Lab_Coat Irritation Skin & Eye Irritation Irritation->Gloves Goggles Safety goggles/face shield Irritation->Goggles Resp_Irritation Respiratory Irritation Resp_Irritation->Ventilation Respirator Respirator (if dust is generated) Resp_Irritation->Respirator First_Aid Immediate First Aid (Rinse skin/eyes, move to fresh air) Spill_Control Spill control procedures Waste_Disposal Proper waste disposal

Caption: Logic of Hazard Mitigation Measures.

Conclusion

The GHS classification of this compound as harmful if swallowed, in contact with skin, or inhaled, and as a skin, eye, and respiratory irritant, provides a clear directive for its safe management in a research setting. By understanding the toxicological basis for these classifications and implementing the corresponding engineering controls, administrative procedures, and personal protective equipment, drug development professionals can mitigate the risks associated with this compound. Adherence to these GHS-informed safety protocols is fundamental to protecting personnel, ensuring the integrity of research, and maintaining a culture of safety in the laboratory.

References

An In-Depth Technical Guide to the Discovery and History of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroanilines represent a cornerstone class of aromatic compounds, the historical significance of which is deeply intertwined with the genesis of the synthetic chemical industry. Characterized by an aniline core bearing one or more nitro groups, and often other substituents, these molecules are far more than simple chemical curiosities. They are foundational building blocks that have given rise to vast families of dyes and pigments, life-saving pharmaceuticals, potent agricultural chemicals, and high-performance materials.

The inherent chemical duality of the substituted nitroaniline scaffold—the electron-donating, nucleophilic amino group and the powerful electron-withdrawing, electrophilic nitro group—creates a rich and versatile platform for chemical transformations. This duality governs their synthesis, reactivity, and ultimately, their diverse applications. Understanding the historical trajectory of their discovery and the evolution of their synthesis is not merely an academic exercise; it provides crucial context for contemporary research and development. It illuminates the fundamental principles of aromatic chemistry and offers insights into the structure-property relationships that continue to drive innovation.

This technical guide provides a comprehensive exploration of the discovery and history of substituted nitroanilines. It is designed for the modern researcher, offering not just a historical narrative, but also detailed experimental protocols, quantitative data, and mechanistic insights to inform and inspire future work in this enduringly important field of chemistry.

I. The Dawn of Synthetic Chemistry: Peter Griess and the Diazotization Reaction

The story of substituted nitroanilines is inseparable from the birth of the synthetic dye industry in the mid-19th century. Prior to this era, colorants were derived from natural sources, often at great expense.[1] The burgeoning field of organic chemistry, fueled by the byproducts of coal tar, was poised to change everything.

The pivotal breakthrough came in 1858 from the German chemist Johann Peter Griess.[2] While working under August Wilhelm von Hofmann, Griess discovered that treating an aromatic amine with nitrous acid at low temperatures did not lead to the expected alcohol, but instead produced a new, surprisingly stable intermediate: a diazonium salt.[3][4] This reaction, now universally known as the Griess diazotization reaction , became the linchpin for the creation of azo dyes.[5][6]

Griess's subsequent discovery that these diazonium salts could be "coupled" with other aromatic compounds, such as phenols and anilines, to form intensely colored azo compounds, launched a chemical revolution.[4][7] Nitroanilines quickly emerged as indispensable precursors in this new technology. The nitro group acted as a powerful chromophore, a group responsible for color, and its presence on the aniline ring allowed for the synthesis of a wide spectrum of vibrant and lightfast dyes that transformed the textile industry.[8]

Timeline of key developments in substituted nitroaniline chemistry.

II. Synthesis of Substituted Nitroanilines: Core Methodologies

The synthesis of substituted nitroanilines is a classic topic in organic chemistry, primarily revolving around electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The choice of strategy depends on the desired substitution pattern and the available starting materials.

A. Electrophilic Nitration of Anilines and Derivatives

Direct nitration of aniline is generally avoided in a laboratory setting due to the high reactivity of the amino group, which leads to oxidation and the formation of tarry byproducts.[9] Furthermore, the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acids) protonate the amino group to form the anilinium ion (-NH₃⁺). This positively charged group is a powerful deactivating, meta-directing group, leading to a significant proportion of the undesired meta-nitroaniline.[10][11]

To overcome this, the amino group is temporarily "protected" by acetylation to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-directing group, but it is less reactive than a free amino group, preventing oxidation.[2] The steric bulk of the acetyl group favors the formation of the para-isomer over the ortho-isomer.[2] The protecting group can then be removed by hydrolysis to yield the desired nitroaniline.

Nitration_Mechanism cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide (ortho, para-director) Aniline->Acetanilide (CH₃CO)₂O p_Nitroacetanilide p-Nitroacetanilide (Major Product) Acetanilide->p_Nitroacetanilide HNO₃, H₂SO₄ o_Nitroacetanilide o-Nitroacetanilide (Minor Product) Acetanilide->o_Nitroacetanilide p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline H⁺ or OH⁻, H₂O

General workflow for the synthesis of p-nitroaniline via a protection strategy.
Experimental Protocol: Synthesis of p-Nitroaniline from Aniline [12][13]

  • Protection (Acetylation of Aniline): In a flask, mix aniline (e.g., 4.6 g) with water (40 mL). While stirring vigorously, add acetic anhydride (6.6 mL). Continue to shake or stir the mixture for 10-15 minutes. The acetanilide product will precipitate as a white solid. Collect the crystals by vacuum filtration and wash with cold water.

  • Nitration of Acetanilide: In a separate flask, dissolve the crude, moist acetanilide (e.g., 5 g) in concentrated sulfuric acid (9 mL). Cool the solution in an ice bath. Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (2.2 mL of 65% HNO₃) to concentrated sulfuric acid (2.2 mL), keeping the mixture cool. Add this nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 35°C. After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

  • Isolation of p-Nitroacetanilide: Pour the reaction mixture onto crushed ice (approx. 100 g). The p-nitroacetanilide will precipitate as a yellow solid. Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Deprotection (Hydrolysis): Transfer the wet p-nitroacetanilide to a round-bottom flask. Add water (30 mL) and concentrated hydrochloric acid (20 mL). Heat the mixture under reflux for 30 minutes.

  • Final Isolation: Pour the hot solution onto ice (30 g). To isolate the free base, neutralize the solution by adding aqueous ammonia until it is alkaline. The yellow p-nitroaniline will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

B. Nucleophilic Aromatic Substitution (SNAr)

Another powerful method for synthesizing substituted nitroanilines is through nucleophilic aromatic substitution. This approach is particularly useful when the starting material is an aromatic ring that is highly "activated" towards nucleophilic attack. The presence of one or more strongly electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group (typically a halogen), makes the aromatic ring susceptible to attack by nucleophiles like ammonia or amines.

For example, 2,4-dinitroaniline can be readily prepared by treating 1-chloro-2,4-dinitrobenzene with ammonia.[14] The two nitro groups effectively withdraw electron density from the ring, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Experimental Protocol: Synthesis of 2,4-Dinitroaniline from 1-Chloro-2,4-dinitrobenzene [15]
  • Reaction Setup: In a pressure-rated autoclave or a sealed reaction vessel, place 1-chloro-1,3-dinitrobenzene (e.g., 680 g).

  • Ammonolysis: Add an excess of aqueous ammonia (e.g., at least a 3-fold stoichiometric amount of a 15-40% solution).

  • Reaction: Heat the mixture to 60-90°C (typically 70-80°C). The reaction is exothermic, and pressure will develop. Maintain the temperature with stirring for approximately 30 minutes to an hour until the reaction is complete.

  • Workup: Cool the reaction vessel and carefully vent any excess ammonia. The product, 2,4-dinitroaniline, will have precipitated from the reaction mixture.

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake with water until the washings are neutral.

  • Drying: Dry the product to obtain 2,4-dinitroaniline as a yellow solid. This method typically provides a high yield (e.g., >98%) and high purity product.[15]

III. Physicochemical and Spectral Properties

The position of the nitro and other substituent groups on the aniline ring has a profound effect on the molecule's physical and spectral properties. These properties are critical for predicting reactivity, solubility, biological activity, and for structural characterization.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Waterlog K_ow
2-Nitroaniline C₆H₆N₂O₂138.1271.52841.25 g/L (25°C)1.85
3-Nitroaniline C₆H₆N₂O₂138.121143061.1 g/L (20°C)1.37
4-Nitroaniline C₆H₆N₂O₂138.12147-1493320.8 g/L (20°C)1.39
2,4-Dinitroaniline C₆H₅N₃O₄183.12187-188Decomposes0.6 g/L (20°C)1.84 (est.)
2,6-Dinitroaniline C₆H₅N₃O₄183.12141-142-Slightly soluble-
3,5-Dinitroaniline C₆H₅N₃O₄183.12162-164-0.98 g/L1.89
2,4,6-Trinitroaniline (Picramide) C₆H₄N₄O₆228.11193-195ExplodesInsoluble-

Data compiled from various sources.[8][11][13][15][16][17][18][19][20]

Spectral Data Interpretation

Spectroscopic methods are indispensable for the identification and characterization of substituted nitroanilines.

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly dependent on the substitution pattern. Protons ortho and para to the nitro group are shifted downfield (to higher ppm values) due to the group's strong electron-withdrawing effect. Conversely, protons ortho and para to the amino group are shifted upfield. The amino protons (-NH₂) typically appear as a broad singlet.[21][22][23][24][25][26][27]

  • ¹³C NMR Spectroscopy: The carbon atom attached to the nitro group is significantly deshielded and appears at a high chemical shift (downfield). The carbon attached to the amino group is shielded and appears at a lower chemical shift (upfield).[21][23]

  • Infrared (IR) Spectroscopy: Substituted nitroanilines show characteristic absorption bands. The N-H stretching of the primary amine appears as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group give rise to two strong bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[14]

  • UV-Visible Spectroscopy: The nitro and amino groups are strong chromophores. The UV-Vis spectra of nitroanilines exhibit intense absorption bands, often in the visible region, which is responsible for their yellow to orange color. The position of the maximum absorption (λ_max) is sensitive to the substitution pattern and the solvent.[16][27][28]

IV. Applications Across Science and Industry

The unique chemical properties of substituted nitroanilines have led to their use in a remarkably diverse range of applications.

A. Dyes and Pigments

The first and most historically significant application of substituted nitroanilines was in the synthesis of azo dyes.[29] They serve as crucial diazo components, where the nitroaniline is first converted to a diazonium salt, or as coupling components. The resulting azo compounds are used to color textiles, plastics, and printing inks.

A notable class of pigments derived from this chemistry is the Hansa Yellows , first developed in Germany in the early 20th century.[3][30] These were among the first permanent organic yellow pigments and offered a less toxic alternative to heavy metal-based yellows like cadmium yellow.[3][19][31] For example, Hansa Yellow G (Pigment Yellow 1) is produced from the coupling of diazotized 2-nitro-p-toluidine with acetoacetanilide.

B. Agriculture: The Dinitroaniline Herbicides

In 1960, a new class of herbicides based on the 2,6-dinitroaniline scaffold was reported.[32] Trifluralin , introduced in 1964, became one of the most widely used pre-emergent herbicides for controlling annual grasses and broadleaf weeds in a variety of crops.[14]

These herbicides act by inhibiting microtubule formation in plant cells.[32] Microtubules are essential for cell division (mitosis), and their disruption prevents root and shoot growth in germinating seeds. This mode of action provides a degree of selectivity, as it primarily affects rapidly dividing cells in seedlings.

Dinitroaniline_Herbicide_Action Dinitroaniline Dinitroaniline Herbicide Tubulin Tubulin Proteins Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymerization Microtubule->Tubulin CellDivision Mitosis & Cell Division Microtubule->CellDivision is required for RootGrowth Root & Shoot Elongation CellDivision->RootGrowth enables WeedDeath Weed Seedling Death WeedDeath->RootGrowth

Mechanism of action for dinitroaniline herbicides.
C. Pharmaceuticals and Drug Development

The structural motifs present in substituted nitroanilines are also found in a number of pharmacologically active compounds. The nitroaniline core can serve as a versatile scaffold for building more complex molecules or can itself be part of the active pharmacophore.

  • Antiparasitic Agents: The drug Niclosamide , a chlorinated salicylanilide derivative of 2-chloro-4-nitroaniline, has been used since the 1960s as an effective treatment for tapeworm infections.[9][10][33][34] It functions by uncoupling oxidative phosphorylation in the mitochondria of the parasite.[35] Recent research has explored repurposing niclosamide for a variety of other conditions, including cancer and viral infections.[9][33]

  • Anticancer Agents: Numerous studies have investigated substituted nitroanilines as potential anticancer agents. Their mechanism of action can vary widely. Some function as kinase inhibitors , a major class of modern cancer therapeutics.[26][36][37] The aniline scaffold can act as a "hinge-binder," interacting with the ATP-binding site of protein kinases that are often overactive in cancer cells.[36] Other nitroaniline derivatives have been designed as hypoxia-selective cytotoxins , which are prodrugs that are activated under the low-oxygen conditions characteristic of solid tumors.[38]

  • Antimicrobial Agents: The broad biological activity of this class of compounds has also led to investigations into their use as antibacterial and antifungal agents.[7]

Drug/Compound ClassTherapeutic AreaMechanism of Action (if known)IC₅₀ / Activity Data
Niclosamide Antiparasitic, Antiviral, AnticancerMitochondrial Uncoupler, STAT3 inhibitor-
Nitroaniline Mustards AnticancerHypoxia-activated alkylating agents-
Anilinopyrimidine Derivatives AnticancerKinase Inhibitors (e.g., Class III RTKs)Varies with structure
Various Benzothiazole Aniline Derivatives AnticancerVariesIC₅₀ values in the low micromolar range against various cell lines[39]

Data compiled from various sources.[1][9][10][25][33][34][35][37][38][39][40]

D. Explosives and High-Energy Materials

The high nitrogen and oxygen content of polynitrated anilines makes them energetic materials. 2,4,6-Trinitroaniline , also known as picramide , is a heat-resistant and shock-insensitive explosive. It has been used in some military applications, sometimes in compositions with other explosives.[14] It is less sensitive than its phenolic analog, picric acid.

V. Conclusion

From the vibrant hues that launched the synthetic dye industry to the targeted therapies of modern medicine, the journey of substituted nitroanilines mirrors the evolution of organic chemistry itself. The foundational discovery of the diazotization reaction by Peter Griess unlocked a world of synthetic possibilities, with nitroanilines serving as one of the earliest and most versatile classes of intermediates. The subsequent elucidation of their synthesis, reactivity, and structure-property relationships has enabled their application in fields as diverse as agriculture, materials science, and pharmacology.

For today's researchers, the rich history of substituted nitroanilines provides a robust framework for innovation. The well-established synthetic protocols offer reliable starting points for the creation of novel molecular architectures. The vast body of knowledge on their physicochemical and biological properties allows for more rational design of compounds with tailored functions. As the demand for new materials, more effective drugs, and sustainable chemical processes continues to grow, the venerable yet versatile substituted nitroaniline scaffold is certain to remain a subject of intense and fruitful investigation.

References

The Dichotomy of Influence: A Technical Guide to the Role of Dimethoxy and Nitro Groups in Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Scaffold and the Power of Substitution

Aniline, the simplest aromatic amine, serves as a foundational scaffold in a vast array of chemical synthesis endeavors, from pharmaceuticals to advanced materials.[1] Its inherent reactivity, governed by the electron-donating amino group, makes it a versatile building block.[2][3] However, the true potential of aniline is unlocked through the strategic placement of substituent groups on the aromatic ring. These modifications can dramatically alter the electronic landscape of the molecule, fine-tuning its properties for specific applications.[4][5] This guide delves into the profound and often opposing roles of two key substituent types: the electron-donating dimethoxy groups and the electron-withdrawing nitro group.

For researchers, scientists, and drug development professionals, a deep understanding of how these functional groups modulate the chemical and biological behavior of the aniline core is paramount. This document provides an in-depth exploration of the electronic effects, reactivity, and practical applications of dimethoxy- and nitro-substituted anilines, supported by field-proven insights and detailed experimental protocols.

Pillar I: The Electronic Tug-of-War: Inductive and Resonance Effects

The influence of any substituent on the aniline ring can be dissected into two primary electronic phenomena: the inductive effect and the resonance effect. The interplay of these forces dictates the electron density at various positions on the ring and on the nitrogen atom of the amino group.

The Electron-Donating Nature of Dimethoxy Groups

Dimethoxy groups (-OCH₃) are potent electron-donating groups.[6] This is primarily due to the resonance effect, where the lone pair of electrons on the oxygen atoms can be delocalized into the aromatic pi-system. This delocalization increases the electron density on the benzene ring, particularly at the ortho and para positions relative to the methoxy groups.[7] While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is significantly stronger, leading to an overall electron-donating character.[8]

The Electron-Withdrawing Nature of the Nitro Group

In stark contrast, the nitro group (-NO₂) is a powerful electron-withdrawing group.[9] This is a consequence of both a strong inductive effect, owing to the high electronegativity of the nitrogen and oxygen atoms, and a pronounced resonance effect. The nitro group can withdraw electron density from the aromatic ring through delocalization of the pi-electrons onto the nitro group's oxygen atoms.[6] This significantly reduces the electron density of the aniline ring.

The following diagram illustrates the opposing resonance effects of methoxy and nitro groups on the aniline ring.

G cluster_methoxy Dimethoxy Aniline (Electron-Donating) cluster_nitro Nitroaniline (Electron-Withdrawing) Methoxy_Aniline Dimethoxy Aniline Resonance_Donation Lone pair on Oxygen delocalizes into the ring Methoxy_Aniline->Resonance_Donation Resonance Effect Increased_Electron_Density Increased electron density at ortho/para positions Resonance_Donation->Increased_Electron_Density Nitro_Aniline Nitroaniline Resonance_Withdrawal Pi-electrons from the ring delocalize onto the Nitro group Nitro_Aniline->Resonance_Withdrawal Resonance & Inductive Effects Decreased_Electron_Density Decreased electron density on the ring Resonance_Withdrawal->Decreased_Electron_Density

Caption: Opposing electronic effects of dimethoxy and nitro groups.

Pillar II: Modulating Chemical Reactivity: Basicity and Electrophilic Substitution

The electronic perturbations caused by dimethoxy and nitro groups have a direct and predictable impact on two fundamental chemical properties of aniline: the basicity of the amino group and the reactivity of the aromatic ring towards electrophilic substitution.

Impact on Basicity

The basicity of the amino group in aniline is a measure of the availability of its lone pair of electrons to accept a proton.

  • Dimethoxy Groups (Increased Basicity): By donating electron density to the aromatic ring, dimethoxy groups indirectly increase the electron density on the amino nitrogen.[6][9] This makes the lone pair more available for protonation, thus increasing the basicity of the aniline derivative compared to unsubstituted aniline.[10] For instance, p-methoxyaniline is more basic than aniline.[7]

  • Nitro Group (Decreased Basicity): Conversely, the electron-withdrawing nature of the nitro group pulls electron density away from the amino nitrogen, making the lone pair less available for protonation.[6][9] This results in a significant decrease in the basicity of nitroanilines compared to aniline.[10]

CompoundpKa of Conjugate AcidReference
Aniline4.63[11]
p-Methoxyaniline5.32[10]
p-Nitroaniline1.0[10]
Impact on Electrophilic Aromatic Substitution

The amino group in aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[2][12][13] This high reactivity can sometimes be difficult to control.[14]

  • Dimethoxy Groups (Enhanced Reactivity): The presence of electron-donating dimethoxy groups further activates the aniline ring, making it even more susceptible to electrophilic attack. This enhanced reactivity can be beneficial for certain transformations but may also lead to over-reaction or the formation of multiple products.

  • Nitro Group (Deactivated Reactivity): The electron-withdrawing nitro group deactivates the aniline ring towards electrophilic substitution.[14] This deactivation is often so pronounced that it can be challenging to introduce other substituents onto the ring. However, this property can be exploited for selective synthesis. For instance, to introduce a nitro group para to the amino group in aniline, the highly activating amino group is often first protected by acetylation to reduce its activating influence, allowing for a more controlled nitration.[14][15]

G Aniline Aniline Dimethoxy Dimethoxy Groups (Electron-Donating) Aniline->Dimethoxy Nitro Nitro Group (Electron-Withdrawing) Aniline->Nitro Increased_Basicity Increased Basicity Dimethoxy->Increased_Basicity Increased_Reactivity_EAS Increased Reactivity (Electrophilic Aromatic Substitution) Dimethoxy->Increased_Reactivity_EAS Decreased_Basicity Decreased Basicity Nitro->Decreased_Basicity Decreased_Reactivity_EAS Decreased Reactivity (Electrophilic Aromatic Substitution) Nitro->Decreased_Reactivity_EAS

Caption: Influence of substituents on aniline's chemical properties.

Pillar III: Applications in Drug Development and Materials Science

The distinct properties imparted by dimethoxy and nitro groups make their respective aniline derivatives valuable in diverse scientific and industrial domains.

Dimethoxy Anilines: Building Blocks for Therapeutics and Polymers

The electron-rich nature of dimethoxy anilines makes them important intermediates in the synthesis of pharmaceuticals and functional polymers. For example, 3,4-dimethoxyaniline is a precursor for the synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives, which are investigated as potent inhibitors of c-Met tyrosine kinase in cancer therapy.[16] Furthermore, substituted polyanilines, such as poly(2,5-dimethoxyaniline), exhibit improved solubility in organic solvents, making them more processable for applications as conducting polymers.[17]

Nitroanilines: Versatile Intermediates in Synthesis

Nitroanilines are crucial intermediates in the production of dyes, antioxidants, and pharmaceuticals.[15][18] 4-Nitroaniline is a key precursor to p-phenylenediamine, an essential component in the manufacturing of azo dyes.[15] In the pharmaceutical industry, nitroaniline derivatives serve as building blocks for a variety of drugs, including analgesics and anti-inflammatory agents.[19][20] The nitro group can be readily reduced to an amino group, providing a strategic handle for further chemical modifications, making nitroanilines versatile synthons in multi-step organic synthesis.[21] Although the nitro group can be associated with toxicity, its incorporation into drug molecules can enhance their ability to target specific pathogens or exert vasodilatory effects through the release of nitric oxide.[22]

Experimental Protocols

Protocol 1: Synthesis of p-Nitroaniline from Aniline

This protocol involves the protection of the amino group, followed by nitration and subsequent deprotection.[23][24]

Step 1: Acetylation of Aniline to Acetanilide

  • In a fume hood, add 10 mL of aniline to a 250 mL flask.

  • Slowly add 20 mL of acetic anhydride to the flask while stirring. The reaction is exothermic.

  • Continue stirring for 15 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain pure crystals.

Step 2: Nitration of Acetanilide

  • Carefully add 5 g of acetanilide to 10 mL of concentrated sulfuric acid in a flask, keeping the temperature below 10°C in an ice bath.

  • Prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto 100 g of crushed ice to precipitate the p-nitroacetanilide.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • In a round-bottom flask, mix the crude p-nitroacetanilide with 20 mL of 70% sulfuric acid.

  • Heat the mixture under reflux for 20-30 minutes.

  • Cool the reaction mixture and pour it into 100 mL of cold water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until a yellow precipitate of p-nitroaniline forms.

  • Collect the product by vacuum filtration, wash with water, and recrystallize from a water-ethanol mixture.

G Start Aniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Acetanilide Acetanilide Step1->Acetanilide Step2 Nitration (HNO₃, H₂SO₄) Acetanilide->Step2 p_Nitroacetanilide p-Nitroacetanilide Step2->p_Nitroacetanilide Step3 Hydrolysis (H₂SO₄, H₂O, heat) p_Nitroacetanilide->Step3 End p-Nitroaniline Step3->End

Caption: Workflow for the synthesis of p-Nitroaniline.

Protocol 2: Synthesis of 2,4-Dimethoxyaniline by Reduction of 2,4-Dimethoxynitrobenzene

This protocol describes a catalytic reduction method.[25]

Step 1: Reaction Setup

  • In a reaction vessel, combine 2,4-dimethoxynitrobenzene and ethanol.

  • Add hydrazine hydrate (80% mass concentration), ferric chloride (catalyst), and activated carbon.

Step 2: Reduction Reaction

  • Heat the mixture to a reflux temperature of 70-80°C.

  • Maintain the reflux with stirring for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture and filter to remove the activated carbon and catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Cool the concentrated solution to 15-18°C to induce crystallization of the crude 2,4-dimethoxyaniline.

  • Collect the crude product by centrifugation or filtration.

  • Wash the crude product with a 1:1 mixture of ethanol and water.

  • Dry the purified product to obtain 2,4-dimethoxyaniline.

Conclusion: A Tale of Two Substituents

The contrasting roles of dimethoxy and nitro groups in aniline compounds provide a compelling illustration of the principles of substituent effects in organic chemistry. The electron-donating dimethoxy groups enhance the basicity and reactivity of the aniline core, making these derivatives valuable for creating electron-rich systems in pharmaceuticals and materials. Conversely, the electron-withdrawing nitro group diminishes basicity and deactivates the ring, offering a handle for controlled synthesis and serving as a versatile precursor for a multitude of functional groups. For the modern researcher, a nuanced understanding of this electronic dichotomy is not merely academic; it is a critical tool for the rational design and synthesis of novel molecules with tailored properties and functions.

References

Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 4,5-Dimethoxy-2-nitroaniline from 4,5-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 4,5-dimethoxy-2-nitroaniline, a valuable building block in medicinal chemistry and materials science. The protocol details a robust, four-step reaction sequence starting from the commercially available 4,5-dimethoxyacetophenone. The synthesis pathway involves electrophilic nitration, conversion to a ketoxime, a subsequent Beckmann rearrangement to form an intermediate acetamide, and final hydrolysis to yield the target aniline. Each step has been designed for high yield and purity, with detailed explanations of the underlying chemical principles and experimental choices to ensure reproducibility and safety. This document is intended for researchers, chemists, and professionals in drug development who require a reliable method for obtaining this key synthetic intermediate.

Introduction and Strategic Overview

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines, which are scaffolds for pharmacologically active agents.[1] Its specific substitution pattern makes it an important precursor for developing analogs of drugs like Primaquine, an antimalarial compound.[1]

The synthetic strategy outlined herein transforms the acetyl group of 4,5-dimethoxyacetophenone into the desired primary amine via a reliable and well-documented series of chemical transformations. A direct conversion is not feasible; therefore, a multi-step approach is necessary. The chosen pathway leverages a regioselective nitration followed by a Beckmann rearrangement of the corresponding oxime—a classic and powerful method for converting ketones to amides.[2][3]

Overall Synthetic Pathway

The four-step synthesis is as follows:

  • Nitration: Electrophilic aromatic substitution on 4,5-dimethoxyacetophenone to introduce a nitro group at the C2 position, yielding 4,5-dimethoxy-2-nitroacetophenone.

  • Oximation: Condensation of the resulting ketone with hydroxylamine to form 4,5-dimethoxy-2-nitroacetophenone oxime.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to produce N-(4,5-dimethoxy-2-nitrophenyl)acetamide.

  • Hydrolysis: Acid-catalyzed hydrolysis of the acetamide to afford the final product, this compound.

Experimental Protocols and Mechanistic Insights

PART 1: Regioselective Nitration of 4,5-Dimethoxyacetophenone

Causality and Experimental Rationale: The nitration of 4,5-dimethoxyacetophenone is a critical first step where regioselectivity is paramount. The aromatic ring possesses three substituents with competing directing effects: two strongly activating, ortho,para-directing methoxy groups (-OCH₃) at C4 and C5, and one deactivating, meta-directing acetyl group (-COCH₃) at C1. The positions ortho to the methoxy groups are C3 and C6. The position meta to the acetyl group is C3. The combined electronic effects strongly favor electrophilic substitution at the C2 and C6 positions. Due to steric hindrance from the adjacent acetyl group, substitution is directed to the C2 position, yielding the desired 2-nitro isomer as the major product.[4][5] The use of fuming nitric acid in glacial acetic acid at low temperatures provides the necessary nitronium ion (NO₂⁺) electrophile while controlling the reaction's exothermicity.[6]

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitroacetophenone

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4,5-dimethoxyacetophenone (10.0 g, 55.5 mmol) in glacial acetic acid (25 mL).

  • Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Slowly add red fuming nitric acid (12.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20 minutes.[6]

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield 4,5-dimethoxy-2-nitroacetophenone as a yellow solid.

  • Dry the product under vacuum. (Expected yield: ~55-60%).[5]

CompoundFormulaMW ( g/mol )AmountMoles (mmol)
4,5-DimethoxyacetophenoneC₁₀H₁₂O₃180.2010.0 g55.5
Red Fuming Nitric AcidHNO₃63.0112.0 mL-
Glacial Acetic AcidC₂H₄O₂60.0525 mL-
Product C₁₀H₁₁NO₅ 225.19 ~7.5 g ~33.3
PART 2: Oximation of 4,5-Dimethoxy-2-nitroacetophenone

Causality and Experimental Rationale: This step converts the ketone into an oxime, the necessary precursor for the Beckmann rearrangement. The reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The use of hydroxylamine hydrochloride requires a base (sodium acetate) to liberate the free hydroxylamine nucleophile. Ethanol serves as a suitable solvent for both reactants.

Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitroacetophenone Oxime

  • To a 250 mL round-bottom flask, add 4,5-dimethoxy-2-nitroacetophenone (7.0 g, 31.1 mmol), hydroxylamine hydrochloride (3.24 g, 46.6 mmol), and sodium acetate (3.82 g, 46.6 mmol).

  • Add 100 mL of ethanol and 20 mL of water to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours with magnetic stirring.

  • After reflux, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water.

  • Dry the product, 4,5-dimethoxy-2-nitroacetophenone oxime, in a vacuum oven. (Expected yield: >90%).

PART 3: Beckmann Rearrangement to N-(4,5-dimethoxy-2-nitrophenyl)acetamide

Causality and Experimental Rationale: The Beckmann rearrangement converts an oxime into an amide under acidic conditions.[7] The mechanism involves protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted migration of the group anti to the leaving group to the electron-deficient nitrogen atom. For an acetophenone-derived oxime, the migrating group is the substituted phenyl ring. Subsequent tautomerization and hydrolysis of the resulting nitrilium ion intermediate yields the stable N-substituted acetamide. Polyphosphoric acid (PPA) is an effective catalyst for this transformation, acting as both an acid and a dehydrating agent.

Protocol 3: Synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide

  • In a 100 mL beaker, carefully heat polyphosphoric acid (PPA) (~50 g) to 80 °C in a sand bath with magnetic stirring.

  • Slowly add the dried 4,5-dimethoxy-2-nitroacetophenone oxime (6.0 g, 25.0 mmol) to the hot PPA in small portions over 15 minutes. An exothermic reaction will occur.

  • After the addition is complete, continue to stir the mixture at 80-90 °C for 30 minutes.

  • Carefully pour the hot, viscous reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a cold 5% sodium bicarbonate solution to neutralize any residual acid. Wash again with water.

  • Dry the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide product. Recrystallization from ethanol may be performed if necessary. (Expected yield: ~80-85%).

PART 4: Hydrolysis to this compound

Causality and Experimental Rationale: The final step is the hydrolysis of the acetamide to the target primary aniline. Acid-catalyzed hydrolysis is effective and proceeds via nucleophilic attack of water on the protonated amide carbonyl group. The resulting tetrahedral intermediate collapses to form the amine (as its ammonium salt) and acetic acid. A final neutralization step with a base is required to liberate the free this compound.

Protocol 4: Synthesis of this compound

  • Place the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide (5.0 g, 20.8 mmol) in a 100 mL round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

  • Heat the mixture to reflux with stirring for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Slowly and carefully neutralize the acidic solution by adding 20% aqueous sodium hydroxide solution with stirring in an ice bath until the pH is ~8-9.

  • The product will precipitate as a yellow-orange solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the final product, this compound, under vacuum. (Expected yield: >90%).[8][9]

Summary of Quantitative Data

StepStarting MaterialProductReagentsConditionsExpected Yield
1 4,5-Dimethoxyacetophenone4,5-Dimethoxy-2-nitroacetophenonef-HNO₃, Acetic Acid0-10 °C, 1 hr55-60%[5]
2 4,5-Dimethoxy-2-nitroacetophenone4,5-Dimethoxy-2-nitroacetophenone OximeNH₂OH·HCl, NaOAcReflux, 2 hrs>90%
3 4,5-Dimethoxy-2-nitroacetophenone OximeN-(4,5-dimethoxy-2-nitrophenyl)acetamidePolyphosphoric Acid80-90 °C, 30 min80-85%
4 N-(4,5-dimethoxy-2-nitrophenyl)acetamideThis compoundconc. HCl, NaOHReflux, 2 hrs>90%

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement cluster_3 Step 4: Hydrolysis A 4,5-Dimethoxyacetophenone + f-HNO3 / Acetic Acid B Cool to 0-5 °C A->B C Stir for 20 min B->C D Quench in Ice Water C->D E Filter & Recrystallize D->E F Intermediate 1: 4,5-Dimethoxy-2-nitroacetophenone E->F G Intermediate 1 + NH2OH·HCl / NaOAc F->G H Reflux in EtOH/H2O (2 hrs) G->H I Crystallize & Filter H->I J Intermediate 2: Ketoxime Derivative I->J K Intermediate 2 + Polyphosphoric Acid (PPA) J->K L Heat to 80-90 °C (30 min) K->L M Quench in Ice Water L->M N Filter & Wash M->N O Intermediate 3: N-Aryl Acetamide N->O P Intermediate 3 + conc. HCl O->P Q Reflux (2 hrs) P->Q R Neutralize with NaOH Q->R S Filter & Dry R->S T Final Product: This compound S->T

Caption: Multi-step workflow for the synthesis of this compound.

Safety and Hazard Information

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitric Acid (fuming): Extremely corrosive, a strong oxidizer, and highly toxic. Avoid inhalation of fumes and contact with skin and eyes. Reacts violently with organic materials.

  • Sulfuric Acid (if used): Highly corrosive and causes severe burns. Reacts exothermically with water.

  • Polyphosphoric Acid (PPA): Corrosive. Reacts vigorously with water. Handle with care, especially when hot.

  • Hydrochloric Acid (concentrated): Corrosive and causes severe burns. Vapors are irritating to the respiratory system.

  • Sodium Hydroxide: Corrosive and can cause severe burns to skin and eyes.

  • This compound (Product): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

Conclusion

The multi-step synthesis detailed in this application note provides a reliable and reproducible pathway to this compound from 4,5-dimethoxyacetophenone. By carefully controlling reaction conditions and understanding the mechanistic basis for each transformation, researchers can obtain this valuable intermediate in good overall yield and high purity, facilitating further research and development in the fields of medicinal and materials chemistry.

References

Application Note & Protocol: Regioselective Synthesis of 4,5-Dialkoxy-2-nitroanilines for Pharmaceutical and Materials Science Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines, a class of chemical intermediates crucial for the development of pharmaceuticals and functional materials. A robust and reliable protocol is detailed, focusing on the nitration of an acetanilide precursor to ensure high regioselectivity, followed by deprotection. The causality behind experimental choices, mechanistic principles, and practical troubleshooting advice are discussed to ensure successful execution by researchers, scientists, and drug development professionals.

Introduction: Significance of 4,5-Dialkoxy-2-nitroanilines

4,5-Dialkoxy-2-nitroanilines are versatile chemical building blocks. Their unique substitution pattern—two alkoxy groups adjacent to a nitro group, which is itself ortho to an aniline moiety—makes them highly valuable precursors for the synthesis of a wide range of heterocyclic compounds. These include quinoxalines, benzimidazoles, and phenazines, which are core scaffolds in many biologically active molecules.[1]

Notably, derivatives of 4,5-dialkoxy-2-nitroaniline are instrumental in synthesizing analogs of the antimalarial drug Primaquine, aiming for compounds with high activity and lower toxicity.[1][2] The scaffold is also explored in the development of anticancer agents, such as Topoisomerase I inhibitors, and other therapeutics.[3][4] The precise arrangement of functional groups allows for sequential chemical modifications, making these compounds indispensable in modern medicinal chemistry and materials science.[5]

Mechanistic Insights & Principles of Regioselectivity

The key to synthesizing the target molecule with high purity is controlling the regioselectivity during the electrophilic aromatic substitution (nitration) step. A direct nitration of 1,2-dialkoxybenzene can lead to a mixture of products. A more reliable strategy involves using a substrate with a powerful directing group already in place. The chosen method utilizes an N-acetyl group (acetamido group) for this purpose.

The Role of the Acetamido Group: The acetamido group (-NHCOCH₃) is a strongly activating, ortho-, para-directing group. In the substrate 3,4-dialkoxyacetanilide, the aniline nitrogen's lone pair increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

  • Directing Effects: Both the acetamido group at C-1 and the alkoxy groups at C-3 and C-4 direct incoming electrophiles to specific positions.

    • The C-1 acetamido group strongly directs to its ortho (C-2, C-6) and para (C-4) positions.

    • The C-4 alkoxy group directs to its ortho positions (C-3, C-5).

    • The C-3 alkoxy group directs to its ortho (C-2, C-4) and para (C-6) positions.

  • Synergistic Activation: The positions that are most activated are those influenced by the synergistic effect of multiple groups. The C-2 and C-6 positions are highly activated by the combined influence of the acetamido and alkoxy groups.

  • Steric Hindrance: The C-6 position is sterically hindered by the adjacent acetamido group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is preferentially directed to the less hindered C-2 position.[6][7]

This combination of powerful electronic activation and steric guidance ensures that nitration occurs almost exclusively at the C-2 position, leading to the desired 4,5-dialkoxy-2-nitroacetanilide intermediate.[8]

G cluster_0 Regioselectivity Factors Substrate 3,4-Dialkoxyacetanilide Activating Activating Groups: -NHCOCH3 (strong) -OR (strong) Substrate->Activating Directing Ortho, Para-Directing Effects Activating->Directing Product Major Product: 2-Nitro-4,5-dialkoxyacetanilide Directing->Product Synergistic effect at C-2 Steric Steric Hindrance at C-6 Steric->Product Favors C-2 over C-6

Caption: Factors governing the regioselective nitration.

Synthetic Strategy & Experimental Workflow

The overall synthesis is a three-step process designed for high yield and purity, starting from commercially available 3,4-dimethoxyaniline.

  • Protection: The amino group of the starting material is protected as an acetanilide. This step is crucial for controlling the subsequent nitration and preventing oxidation of the amine.

  • Regioselective Nitration: The protected intermediate is nitrated under controlled conditions to install the nitro group at the C-2 position.

  • Deprotection (Hydrolysis): The acetamido group is removed via acid-catalyzed hydrolysis to yield the final 4,5-dimethoxy-2-nitroaniline product.[9][10]

G start Start: 3,4-Dimethoxyaniline step1 Step 1: Protection (Acetic Anhydride) start->step1 intermediate Intermediate: 3,4-Dimethoxyacetanilide step1->intermediate step2 Step 2: Nitration (HNO3 / H2SO4, 0-10°C) intermediate->step2 intermediate2 Intermediate: 4,5-Dimethoxy-2-nitroacetanilide step2->intermediate2 step3 Step 3: Hydrolysis (70% H2SO4, Reflux) intermediate2->step3 purification Work-up & Purification (Neutralization, Recrystallization) step3->purification product Final Product: This compound purification->product

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for synthesizing the target compound on a laboratory scale.

Materials & Equipment:

  • 3,4-Dimethoxyaniline (CAS: 6315-89-5)

  • Acetic Anhydride (CAS: 108-24-7)

  • Concentrated Sulfuric Acid (98%) (CAS: 7664-93-9)

  • Concentrated Nitric Acid (70%) (CAS: 7697-37-2)

  • Sodium Hydroxide (NaOH) (CAS: 1310-73-2)

  • Ethanol (CAS: 64-17-5)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, Buchner funnel.

PART A: Protection - Synthesis of 3,4-Dimethoxyacetanilide

  • Dissolution: In a 250 mL flask, dissolve 10.0 g of 3,4-dimethoxyaniline in 30 mL of water and 10 mL of glacial acetic acid.

  • Acetylation: While stirring vigorously, add 10 mL of acetic anhydride in one portion. The product will begin to precipitate almost immediately.

  • Crystallization: Stir the mixture for 15 minutes, then cool in an ice bath for another 15 minutes to ensure complete crystallization.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with 50 mL of cold water.

  • Drying: Dry the product in an oven at 80-100°C. The expected yield is approximately 12.5 g (98%) of 3,4-dimethoxyacetanilide.

PART B: Regioselective Nitration

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Substrate Dissolution: In a 500 mL flask, add 12.0 g of the dry 3,4-dimethoxyacetanilide from Part A to 25 mL of glacial acetic acid. Stir until dissolved, then add 25 mL of concentrated sulfuric acid. Cool the resulting solution to 10°C in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes.

    • Causality: This slow, dropwise addition is critical. The nitration reaction is highly exothermic, and maintaining a low temperature (below 20°C) prevents the formation of unwanted byproducts from over-nitration or side reactions.[11]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Precipitation: Pour the reaction mixture slowly and with stirring onto 250 g of crushed ice in a large beaker. A yellow solid will precipitate.

  • Isolation: Collect the crude 4,5-dimethoxy-2-nitroacetanilide by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

PART C: Hydrolysis (Deprotection)

  • Reaction Setup: Transfer the crude, moist nitroacetanilide from Part B into a 500 mL round-bottom flask. Add 100 mL of 70% sulfuric acid (prepared by carefully adding 70 mL of concentrated H₂SO₄ to 30 mL of water).

  • Hydrolysis: Heat the mixture under reflux for 30-45 minutes.[10] The solid will dissolve, and the solution will darken.

  • Precipitation of Salt: After reflux, cool the reaction mixture and pour it into 500 mL of cold water. The sulfate salt of the product may precipitate.

  • Neutralization: Carefully neutralize the solution by slowly adding a 40% aqueous NaOH solution until it is alkaline (pH ~8-9).

    • Causality: This step deprotonates the anilinium sulfate salt, precipitating the free aniline base as a bright orange-yellow solid.

  • Isolation & Purification: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration. Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the final product. The expected yield is approximately 10.5 g (85% from the acetanilide). Melting point: 143-145°C.

Scope, Optimization, and Troubleshooting

The described protocol is robust for dimethoxy substitution. For other alkoxy groups, reaction parameters may require optimization.

Alkoxy Group (R)Starting MaterialNitration Temp.Hydrolysis TimeExpected YieldNotes
Methoxy (-OCH₃)3,4-Dimethoxyaniline10-20°C30-45 min~85%Standard protocol.
Ethoxy (-OC₂H₅)3,4-Diethoxyaniline10-20°C45-60 min~80%Slightly longer hydrolysis may be needed.
Benzyloxy (-OBn)3,4-Dibenzyloxyaniline5-15°C45-60 min~75%Benzyl groups can be sensitive to strong acid; monitor for debenzylation.

Troubleshooting Guide:

  • Problem: Low yield after nitration (Part B).

    • Possible Cause: Temperature exceeded 20°C, causing over-nitration or degradation.

    • Solution: Ensure strict temperature control with an efficient ice bath and slow addition of the nitrating agent.

  • Problem: Product does not precipitate after hydrolysis (Part C).

    • Possible Cause: Incomplete neutralization. The product remains dissolved as the anilinium salt.

    • Solution: Check the pH of the solution. Continue adding NaOH solution until the mixture is distinctly alkaline (pH > 8).

  • Problem: Dark, oily product instead of a crystalline solid.

    • Possible Cause: Formation of polymeric tars due to excessive heat or overly concentrated reagents.[2]

    • Solution: Ensure reaction temperatures are controlled. For purification, try triturating the oil with a small amount of cold ethanol or perform column chromatography.

Conclusion

This application note details a validated, three-step protocol for the regioselective synthesis of this compound. By leveraging the powerful directing effect of an acetamido protecting group, the synthesis achieves high regioselectivity and yield. The provided mechanistic insights and troubleshooting guide offer researchers a reliable framework for producing this valuable intermediate for applications in drug discovery and materials science.

References

Application Note: The Strategic Utility of 4,5-Dimethoxy-2-nitroaniline in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

4,5-Dimethoxy-2-nitroaniline is a highly versatile and strategic starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a nitro group ortho to an amine and two methoxy groups on the benzene ring, provides a powerful handle for constructing complex molecular architectures. The key transformation involves the reduction of the nitro group to generate an in situ or isolable 1,2-phenylenediamine derivative, which is primed for a range of cyclization reactions. This guide details the application of this compound in the synthesis of three major classes of biologically important heterocycles: benzimidazoles, quinoxalines, and phenazines. We provide field-proven protocols, mechanistic insights, and the rationale behind experimental choices to empower researchers in medicinal chemistry and drug development.

Introduction: Why this compound?

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of available building blocks, this compound stands out for several key reasons:

  • Pre-functionalized Core: The dimethoxy substitution is a common feature in many bioactive natural products and synthetic drugs, often enhancing solubility, modulating electronic properties, and providing specific interactions with biological targets.

  • Convergent Synthesis: The ortho-amino-nitro arrangement is a classical precursor to ortho-diamines, which are essential for building fused heterocyclic systems. This allows for convergent synthetic strategies where complex side chains can be introduced in a final, ring-forming step.[3]

  • Access to Privileged Scaffolds: This single precursor provides access to multiple "privileged scaffolds" in medicinal chemistry, including benzimidazoles (found in drugs like omeprazole and albendazole)[4][5], quinoxalines (known for antimicrobial and anticancer activities)[6][7], and phenazines (a class of redox-active antibacterial and antitumor agents).[8][9]

The central theme of its application is the transformation into 1,2-diamino-4,5-dimethoxybenzene, the key intermediate for subsequent cyclization reactions.

The Gateway Reaction: Reduction of the Nitro Group

The conversion of the ortho-nitroaniline to an ortho-diamine is the critical first step in most synthetic sequences. The choice of reducing agent is paramount and depends on whether the diamine is to be isolated or generated in situ for a one-pot reaction.

Expertise & Experience: Catalytic hydrogenation is often preferred for clean, high-yielding synthesis if the diamine is to be isolated, as it avoids the introduction of metallic salts that can complicate purification. For one-pot procedures, chemical reducing agents like sodium dithionite (Na₂S₂O₄) are exceptionally useful as they are effective under mild conditions compatible with a subsequent condensation reaction.[10][11]

G A This compound B 1,2-Diamino-4,5-dimethoxybenzene A->B  Reduction  [e.g., H₂, Pd/C or Na₂S₂O₄]

Caption: The foundational reduction step.

Application I: One-Pot Synthesis of 6,7-Dimethoxybenzimidazoles

Benzimidazoles are a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities including antiulcer, anticancer, antiviral, and anthelmintic properties.[4][12][13] The one-pot reductive cyclization of an o-nitroaniline with an aldehyde is a highly efficient method that avoids the isolation of the often-sensitive diamine intermediate.[10]

Mechanistic Insight: The reaction proceeds via the initial reduction of the nitro group. The resulting diamine then condenses with the aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and aromatization (often via oxidative loss of H₂) to yield the stable benzimidazole core. Sodium dithionite serves a dual role, acting as the reducing agent for the nitro group and potentially facilitating the final oxidative aromatization step.

G cluster_0 One-Pot Reaction Vessel A This compound D In Situ Reduction B Aldehyde (R-CHO) C Na₂S₂O₄ (Reducing Agent) E Condensation & Cyclization D->E F 2-Substituted-6,7- dimethoxybenzimidazole E->F

Caption: Workflow for one-pot benzimidazole synthesis.

Protocol 1: Synthesis of 2-Aryl-6,7-dimethoxybenzimidazoles

This protocol is adapted from a versatile one-step methodology for benzimidazole synthesis.[10]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde (1.1 eq).

  • Add a 2:1 mixture of ethanol and water (e.g., 15 mL for a 5 mmol scale reaction).

  • Stir the suspension at room temperature to ensure good mixing.

  • Add sodium dithionite (3.0-4.0 eq) portion-wise over 10-15 minutes. The reaction is exothermic, and the color may change from yellow/orange to a darker solution.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.

Data Summary:

EntryAldehyde (R-CHO)ProductTypical Yield
1Benzaldehyde6,7-Dimethoxy-2-phenyl-1H-benzimidazole~85-95%
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6,7-dimethoxy-1H-benzimidazole~80-90%
3Thiophene-2-carbaldehyde6,7-Dimethoxy-2-(thiophen-2-yl)-1H-benzimidazole~80-88%
44-Methoxybenzaldehyde6,7-Dimethoxy-2-(4-methoxyphenyl)-1H-benzimidazole~90-97%

Yields are representative and may vary based on reaction scale and purification method.[10][14]

Application II: Synthesis of 6,7-Dimethoxyquinoxalines

Quinoxalines are another class of N-heterocycles with significant therapeutic potential, including use as anticancer, antibacterial, and antitubercular agents.[6][7] The most fundamental and reliable synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16] This requires the pre-synthesis and isolation of 1,2-diamino-4,5-dimethoxybenzene.

Trustworthiness: This two-step approach provides a highly pure product because the condensation reaction is typically clean and high-yielding. It is the method of choice when substrate purity is critical, such as in late-stage drug development.

G A This compound B Step 1: Reduction (e.g., H₂, 10% Pd/C, EtOH) A->B C 1,2-Diamino-4,5- dimethoxybenzene (Isolated Intermediate) B->C D Step 2: Condensation (1,2-Dicarbonyl, AcOH or EtOH) C->D E 6,7-Dimethoxyquinoxaline Derivative D->E

Caption: Two-step workflow for quinoxaline synthesis.

Protocol 2A: Synthesis of 1,2-Diamino-4,5-dimethoxybenzene

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1,2-diamino-4,5-dimethoxybenzene, which may appear as a light-to-dark solid. This material is often used in the next step without further purification but should be stored under an inert atmosphere as diamines can be air-sensitive.

Protocol 2B: Condensation to form 6,7-Dimethoxyquinoxalines

Materials:

  • 1,2-Diamino-4,5-dimethoxybenzene (from Protocol 2A)

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione)

  • Glacial Acetic Acid or Ethanol

Procedure:

  • Dissolve 1,2-diamino-4,5-dimethoxybenzene (1.0 eq) in either ethanol or glacial acetic acid in a round-bottom flask. Acetic acid often serves as both solvent and catalyst.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • Heat the mixture to reflux for 1-3 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature. If using acetic acid, pouring the mixture into ice water will often precipitate the quinoxaline product. If using ethanol, the product may crystallize upon cooling or require concentration of the solvent.

  • Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from ethanol is a common method for purification.

Application III: Advanced Synthesis of Regioselective Phenazines

Phenazine derivatives exhibit potent antimicrobial and antitumor activities, often related to their ability to intercalate into DNA and generate reactive oxygen species.[8] A sophisticated application of this compound is in the regioselective synthesis of asymmetrically substituted phenazines via modern cross-coupling chemistry.

Authoritative Grounding: A powerful method involves a Buchwald-Hartwig amination between a 4,5-dialkoxy-2-nitroaniline and a substituted 1-bromo-2-nitrobenzene. This is followed by a tandem reduction of both nitro groups and an oxidative cyclization to form the phenazine core. This strategy allows for precise control over the substitution pattern on both benzene rings of the final product.[8]

G A This compound C Buchwald-Hartwig Amination (Pd Catalyst, Base) B Substituted 1-Bromo-2-nitrobenzene D Unsymmetrical Bis(2-nitrophenyl)amine C->D E Tandem Catalytic Reduction & Oxidative Cyclization D->E F Regioselective Tetra-alkoxyphenazine E->F

Caption: Advanced regioselective phenazine synthesis workflow.

Protocol 3: Synthesis of a 2,3,7,8-Tetra-alkoxyphenazine

This protocol is based on a published method for the regioselective synthesis of fluorescent phenazines.[8]

Materials:

  • This compound

  • Substituted 1-bromo-2-nitrobenzene (e.g., 1-bromo-4,5-dimethoxy-2-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure (Part A: Buchwald-Hartwig Amination):

  • In an oven-dried, argon-flushed flask, combine this compound (1.0 eq), the 1-bromo-2-nitrobenzene derivative (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (5 mol%), and RuPhos (10 mol%).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 1.5-3 hours under an argon atmosphere.

  • Monitor the formation of the bis(2-nitrophenyl)amine intermediate by TLC.

  • Upon completion, cool the mixture, dilute with a solvent like dichloromethane, and filter through Celite® to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diarylamine intermediate.

Procedure (Part B: Reductive Cyclization):

  • Dissolve the purified bis(2-nitrophenyl)amine from Part A in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add 10% Pd/C (10% by weight) and subject the mixture to catalytic hydrogenation as described in Protocol 2A.

  • The reaction involves the reduction of both nitro groups to amines, followed by an in situ oxidative cyclization to form the phenazine. The oxidation is often spontaneous in the presence of air upon workup.

  • After the reaction is complete (monitored by TLC), filter the catalyst through Celite® and concentrate the solvent.

  • Purify the resulting phenazine derivative by column chromatography or recrystallization.

Conclusion

This compound is a powerful and economically viable precursor for constructing diverse and medicinally relevant heterocyclic systems. By mastering the fundamental nitro-to-amine reduction, researchers can access key diamine intermediates that serve as linchpins for the synthesis of substituted benzimidazoles, quinoxalines, and phenazines. The choice between one-pot reductive cyclizations and multi-step sequences involving isolated intermediates allows for flexibility in synthetic design, catering to needs ranging from rapid library synthesis to the meticulous preparation of high-purity active pharmaceutical ingredients. The advanced cross-coupling strategies further expand its utility, enabling precise control over molecular architecture for sophisticated drug design programs.

References

Application Notes & Protocols: 4,5-Dimethoxy-2-nitroaniline as a Strategic Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4,5-dimethoxy-2-nitroaniline. We delve into its fundamental properties, core synthetic applications, and provide detailed, field-proven protocols for its transformation into high-value pharmaceutical intermediates. The causality behind experimental choices, integrated safety protocols, and methods for reaction monitoring are explained to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development campaign. This compound stands out as a highly versatile and valuable building block. Its molecular architecture, featuring a strategically positioned nitro group ortho to an amine, and two methoxy groups activating the aromatic ring, makes it an ideal precursor for a diverse range of heterocyclic scaffolds.

The primary synthetic utility of this compound lies in its conversion to the corresponding ortho-phenylenediamine. This transformation unlocks a gateway to numerous pharmacologically significant heterocyclic systems, including benzimidazoles, quinoxalines, and quinazolines, which form the core of many therapeutic agents.[1] Derivatives have been investigated for a range of activities, including antimalarial, antioxidant, and anti-cancer applications.[1][2][3] This guide will illuminate the pathway from this foundational building block to complex molecular architectures essential for next-generation therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties and hazards is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7595-31-5[4][5][6]
Molecular Formula C₈H₁₀N₂O₄[4][6][7]
Molecular Weight 198.18 g/mol [4][6]
Appearance Yellow to Brown Solid/Powder[6][8]
Melting Point 138 - 143 °C (280.4 - 289.4 °F)[8]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol[6]

Environmental Health & Safety (EHS) Considerations:

Safe laboratory practice is non-negotiable. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Statements

Hazard ClassStatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4]P261: Avoid breathing dust.[9] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection.
Skin Irritation H315: Causes skin irritation.[4]P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritation.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.[4]P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling Protocol:

  • Always handle this compound within a certified chemical fume hood.

  • Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Avoid generating dust.

  • Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[10]

  • Dispose of waste in accordance with local, regional, and national regulations.[10]

Core Synthetic Transformation: From Nitroaniline to Diamine

The most pivotal reaction of this compound in pharmaceutical synthesis is the selective reduction of its nitro group to afford 1,2-diamino-4,5-dimethoxybenzene . This diamine is the direct precursor to a multitude of heterocyclic systems.

G cluster_products Examples of Pharmaceutical Cores A This compound B 1,2-Diamino-4,5-dimethoxybenzene (Key Intermediate) A->B Nitro Group Reduction C Heterocyclic Scaffolds B->C Cyclocondensation Reactions D Quinazolines C->D E Benzimidazoles C->E F Quinoxalines C->F

Caption: Core synthetic utility of this compound.

Protocol: Catalytic Hydrogenation to 1,2-Diamino-4,5-dimethoxybenzene

This protocol details a standard, reliable method for the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst. Catalytic hydrogenation is preferred for its high efficiency, clean conversion, and mild reaction conditions.

4.1. Principle of the Method The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) using hydrogen gas in the presence of a palladium catalyst. The catalyst provides a surface for the reaction, lowering the activation energy. The methoxy and amine groups on the aromatic ring are stable under these conditions.

4.2. Materials and Equipment

  • Reagents: this compound, 10% Palladium on Carbon (Pd/C, 50% wet), Ethanol (anhydrous), Nitrogen or Argon gas, Hydrogen gas, Celite®.

  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, gas inlet adapter, hydrogen balloon, filtration funnel (Büchner or fritted glass), vacuum flask.

4.3. Step-by-Step Experimental Procedure

  • Vessel Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved, resulting in an orange-brown solution.

  • Inerting the Atmosphere: Fit the flask with a gas inlet and a stopper. Purge the flask with nitrogen or argon gas for 5-10 minutes to remove all oxygen. Causality: This step is crucial to prevent the formation of explosive mixtures of hydrogen and air and to prevent potential side reactions.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (50% wet, ~250 mg, 5 mol% dry weight). Safety Critical: Dry Pd/C is pyrophoric and can ignite upon contact with air or solvents. Using the 50% wet catalyst significantly mitigates this risk. Never add dry catalyst to a flammable solvent in the presence of air.

  • Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon. Maintain a slight positive pressure of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes (see Protocol 4.4). The reaction is typically complete within 2-4 hours. The disappearance of the colored starting material is a good visual indicator of progress.

  • Catalyst Removal: Once the reaction is complete (as confirmed by TLC), carefully purge the flask with nitrogen gas to remove all residual hydrogen. Filter the reaction mixture through a pad of Celite® (~1 cm thick) in a Büchner funnel. Safety Critical: The filtered catalyst can become pyrophoric as it dries. Quench the catalyst pad immediately after filtration by submerging it in a beaker of water.

  • Product Isolation: Wash the Celite pad with a small amount of fresh ethanol (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is 1,2-diamino-4,5-dimethoxybenzene, which is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from an ethanol/water mixture can be performed.

4.4. Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Eluent System: Prepare a mobile phase of 30% Ethyl Acetate in Hexane (v/v).

  • Procedure:

    • Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate.

    • Also spot the starting material (dissolved in ethanol) as a reference.

    • Develop the plate in a chamber saturated with the eluent.

    • Visualize the plate under UV light (254 nm).

  • Interpretation: The starting nitroaniline is a UV-active, colored spot. The product diamine is also UV-active but will have a lower Rf value (it is more polar). The reaction is complete when the starting material spot is no longer visible.

Table 3: Typical TLC Monitoring Data

AnalyteTypical Rf (30% EtOAc/Hex)Visualization
This compound~0.6UV (254 nm), Yellow/Orange spot
1,2-Diamino-4,5-dimethoxybenzene~0.2UV (254 nm), darkens on standing

Application Workflow: Synthesis of a Quinazoline Scaffold

The synthesized 1,2-diamino-4,5-dimethoxybenzene is an excellent precursor for quinazolines, a class of compounds known for a wide range of biological activities, including as anti-cancer agents.[3] A common method involves condensation with an aldehyde followed by oxidation.

Caption: Workflow for quinazoline synthesis from the diamine intermediate.

This subsequent cyclization step highlights the modularity of using this compound. By varying the aldehyde (R-CHO) or other cyclizing agents, a diverse library of quinazoline derivatives can be rapidly synthesized for structure-activity relationship (SAR) studies.

References

The Strategic Application of 4,5-Dimethoxy-2-nitroaniline in Medicinal Chemistry: A Guide to Synthesis and Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of available building blocks, 4,5-Dimethoxy-2-nitroaniline stands out as a versatile and highly valuable scaffold. Its unique electronic and structural features, conferred by the vicinal dimethoxy groups and the ortho-nitroaniline moiety, provide a rich chemical playground for the synthesis of diverse heterocyclic systems with significant biological activities. This guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the underlying scientific rationale for its use.

The Versatility of the this compound Scaffold

The utility of this compound in medicinal chemistry stems from several key features of its structure. The electron-donating methoxy groups enhance the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.[1][2] Conversely, the electron-withdrawing nitro group not only directs incoming substituents but also serves as a versatile functional handle for further transformations, most notably its reduction to an amine.[3][4] This reduction is a gateway to the synthesis of a wide array of bicyclic and heterocyclic systems.[3]

The strategic placement of the amino, nitro, and dimethoxy groups allows for the construction of privileged scaffolds known to interact with various biological targets. This guide will focus on two prominent classes of bioactive molecules derived from this compound: hydrazones and benzimidazoles .

Synthesis of Bioactive Hydrazones from this compound

Hydrazones are a class of organic compounds characterized by the >C=N-NH-C(=O)- functional group and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The 4,5-dimethoxy-2-nitrobenzoyl moiety can be readily incorporated into hydrazone scaffolds, leading to compounds with potential antioxidant and cholinesterase inhibitory activities.

The synthesis of these hydrazones from this compound is a multi-step process that begins with the conversion of the aniline to a more versatile intermediate, such as a benzoic acid derivative.

Workflow for the Synthesis of 4,5-Dimethoxy-2-nitrobenzohydrazide

G A This compound B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D 4,5-Dimethoxy-2-nitrobenzonitrile C->D E Acid Hydrolysis (H2SO4, H2O) D->E F 4,5-Dimethoxy-2-nitrobenzoic acid E->F G Esterification (MeOH, H2SO4) F->G H Methyl 4,5-dimethoxy-2-nitrobenzoate G->H I Hydrazinolysis (NH2NH2·H2O, EtOH) H->I J 4,5-Dimethoxy-2-nitrobenzohydrazide I->J

Caption: Synthetic pathway from this compound to 4,5-Dimethoxy-2-nitrobenzohydrazide.

Detailed Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

This protocol outlines the conversion of 3,4-dimethoxybenzaldehyde to 4,5-dimethoxy-2-nitrobenzoic acid, a key intermediate. While not starting directly from this compound, this provides a reliable route to the necessary carboxylic acid.

  • Nitration of 3,4-dimethoxybenzaldehyde: To a solution of 3,4-dimethoxybenzaldehyde (10 g) in a mixture of water (20 mL) and methanol (30 mL), add acetic acid (3.5 mL).

  • Oxidation: While stirring, add 30% hydrogen peroxide (9 mL) followed by a solution of sodium chlorite (80% purity, 9 g) in water (5 mL). The temperature of the reaction mixture will rise to approximately 50°C.

  • Reaction Monitoring and Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding sodium bisulfite (10.5 g).

  • Work-up and Purification: Evaporate the solvent to dryness. Dissolve the residue in a solution of sodium hydroxide (6 g in 10 mL of water) and filter to remove any impurities. Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain 4,5-Dimethoxy-2-nitrobenzoic acid.[5]

Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzohydrazide

  • Esterification: Reflux a solution of 4,5-dimethoxy-2-nitrobenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours to yield methyl 4,5-dimethoxy-2-nitrobenzoate.

  • Hydrazinolysis: Dissolve the crude methyl 4,5-dimethoxy-2-nitrobenzoate in ethanol. Add an excess of hydrazine hydrate and reflux the mixture for 8-12 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, 4,5-dimethoxy-2-nitrobenzohydrazide, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 3: General Procedure for the Synthesis of Bioactive Hydrazones

  • Condensation: Dissolve 4,5-dimethoxy-2-nitrobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate. The solid can be collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.[6][7]

Synthesis of Bioactive Benzimidazoles via Reductive Cyclization

The benzimidazole scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including antiulcer, antihypertensive, and anticancer agents.[1][2] The synthesis of benzimidazoles from this compound involves the crucial step of reducing the nitro group to an amine, forming a 1,2-phenylenediamine intermediate, which then undergoes cyclization with an aldehyde.

Workflow for the Synthesis of 4,5-Dimethoxy-substituted Benzimidazoles

G A This compound B Reduction (e.g., NaBH4, Pd/C or Zn/NaHSO3) A->B C 4,5-Dimethoxy-1,2-phenylenediamine B->C D Condensation with Aromatic Aldehyde C->D R-CHO E Intermediate Schiff Base D->E F Oxidative Cyclization E->F G 2-Aryl-5,6-dimethoxybenzimidazole F->G

Caption: General synthetic route to 2-aryl-5,6-dimethoxybenzimidazoles from this compound.

Detailed Protocols

Protocol 4: Reduction of this compound to 4,5-Dimethoxy-1,2-phenylenediamine

  • Catalyst Suspension: In a round-bottom flask, suspend Palladium on carbon (10% w/w, catalytic amount) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Add a solution of this compound in ethanol to the catalyst suspension.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4,5-dimethoxy-1,2-phenylenediamine, which can be used in the next step without further purification.

Protocol 5: One-Pot Reductive Cyclocondensation for Benzimidazole Synthesis

This efficient protocol combines the reduction and cyclization steps into a single operation.[3]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired aromatic aldehyde (1.2 equivalents), Zinc dust (3 equivalents), and sodium bisulfite (3 equivalents) in water.

  • Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction (typically 2-4 hours), filter the hot reaction mixture to remove the zinc salts.

  • Extraction: Cool the filtrate and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-aryl-5,6-dimethoxybenzimidazole.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of the derivatives of this compound is significantly influenced by the nature and position of the substituents.

Compound ClassScaffoldR-GroupBiological ActivityIC50 (µM)Reference
Hydrazone4,5-Dimethoxy-2-nitrobenzoylPhenylAntioxidant-
Hydrazone4,5-Dimethoxy-2-nitrobenzoyl4-HydroxyphenylPotent Antioxidant-
Benzimidazole5,6-Dimethoxybenzimidazole4-NitrophenylVasorelaxant<30[1]
Benzimidazole5,6-Dimethoxybenzimidazole4-ChlorophenylVasorelaxant<30[1]

Table 1: Representative Biological Activities of this compound Derivatives

The dimethoxy groups often enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1][2] Furthermore, they can participate in hydrogen bonding interactions with biological targets. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule and also act as a hydrogen bond acceptor.[3][4] In some cases, the nitro group is essential for the mechanism of action, particularly in antimicrobial and anticancer agents where its reduction can lead to the formation of cytotoxic reactive species.[4]

Conclusion

This compound is a privileged starting material in medicinal chemistry, offering a synthetically tractable platform for the generation of diverse and biologically relevant molecules. The protocols detailed in this guide for the synthesis of hydrazones and benzimidazoles provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. A thorough understanding of the synthetic pathways and the influence of the key functional groups will undoubtedly facilitate the design and development of the next generation of therapeutic agents.

References

Topic: Synthesis of Primaquine Analogs using 4,5-Dialkoxy-2-Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primaquine, an 8-aminoquinoline, remains an indispensable tool in the global fight against malaria, primarily due to its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, thus preventing relapse.[1][2][3][4] However, its clinical utility is hampered by a narrow therapeutic window and the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][2] This has spurred extensive research into developing safer and more effective analogs. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel primaquine analogs, focusing on a strategic approach that utilizes 4,5-dialkoxy-2-nitroanilines as versatile starting materials. This methodology allows for systematic modifications of the quinoline core, a key determinant of both antimalarial activity and toxicity. We will explore the underlying chemical principles, from the regioselective synthesis of the aniline precursors to the construction of the quinoline ring and the final attachment of the characteristic diaminoalkane side chain.

Introduction: The Rationale for Primaquine Analog Development

The 8-aminoquinoline scaffold of primaquine is crucial for its biological activity. Modifications to the quinoline ring, particularly at the 4 and 5 positions, have been shown to significantly impact the drug's efficacy, metabolic stability, and safety profile.[5] The introduction of different alkoxy groups at these positions can modulate the electronic properties and lipophilicity of the molecule, potentially leading to analogs with:

  • Improved Therapeutic Index: Enhancing activity against parasitic liver stages while reducing host toxicity.

  • Altered Metabolic Pathways: Circumventing the metabolic routes that lead to the formation of toxic metabolites responsible for hemolysis.[1]

  • Enhanced Stability and Bioavailability: Optimizing pharmacokinetic properties for more convenient dosing regimens.

The use of 4,5-dialkoxy-2-nitroanilines provides a direct and flexible entry point for creating a diverse library of such analogs.[6][7] This application note details a robust synthetic workflow, validated by established chemical principles, to guide researchers in this critical area of drug discovery.

Overall Synthetic Strategy

The synthesis of primaquine analogs from 4,5-dialkoxy-2-nitroanilines can be logically divided into two primary phases:

  • Construction of the Substituted 8-Aminoquinoline Core: This involves the formation of the heterocyclic quinoline system from the aniline precursor, followed by the reduction of a nitro group to the key 8-amino functionality.

  • Side Chain Installation: The characteristic (4-amino-1-methylbutyl)amino side chain (or a variation thereof) is attached to the 8-amino position of the quinoline core.

This overall workflow is depicted below.

G A 4,5-Dialkoxy-2-nitroaniline C 6,7-Dialkoxy-8-nitroquinoline A->C Skraup-Doebner-von Miller Cyclization B α,β-Unsaturated Carbonyl (e.g., Acrolein, Glycerol) B->C D 6,7-Dialkoxy-8-aminoquinoline C->D Nitro Group Reduction (e.g., SnCl₂, Fe/AcOH) F Protected Primaquine Analog D->F Side Chain Alkylation E Protected Aminoalkyl Halide (e.g., 4-bromo-1-phthalimidopentane) E->F G Final Primaquine Analog F->G Deprotection (e.g., Hydrazine)

Figure 1: General workflow for the synthesis of Primaquine analogs.

Part I: Synthesis of the 6,7-Dialkoxy-8-Aminoquinoline Core

This section provides detailed protocols for the synthesis of the key heterocyclic intermediate.

Protocol 1: Regioselective Synthesis of 4,5-Dialkoxy-2-nitroanilines

The ability to introduce varied alkoxy groups at the C4 and C5 positions is foundational to this entire synthetic approach. A recently developed, efficient one-step transetherification procedure allows for the synthesis of unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with good to excellent yields.[6][7]

Principle: This protocol is based on the aromatic nucleophilic substitution (ArSN) reaction. Starting from a more readily available dialkoxy-2-nitroaniline (e.g., 4,5-dibutoxy-2-nitroaniline), one of the alkoxy groups can be selectively exchanged by refluxing in a different alcohol in the presence of a strong base. The regioselectivity is dictated by the electronic and steric environment of the alkoxy groups.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 4,5-dialkoxy-2-nitroaniline (1.0 eq) in the desired alcohol (e.g., ethanol, propanol), which will serve as both the solvent and the source of the new alkoxy group.

  • Base Addition: Add a strong base, such as sodium hydroxide (e.g., 2.0-3.0 eq), to the solution.[7]

  • Reaction: Heat the mixture to reflux and maintain the temperature for the time required to achieve high conversion (this can range from a few hours to overnight, monitored by TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture carefully with an acid (e.g., dilute HCl).

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrically substituted 4,5-dialkoxy-2-nitroaniline.

Protocol 2: Quinoline Ring Formation via Skraup-Doebner-von Miller Reaction

This classic reaction is a powerful method for constructing the quinoline ring system from an aniline derivative.[8][9]

Principle: The reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound (or a precursor like glycerol, which dehydrates in situ to acrolein) under strongly acidic and oxidizing conditions. The reaction proceeds via a 1,4-conjugate addition, followed by cyclization and oxidation to form the aromatic quinoline ring.[10][11]

G cluster_0 Mechanism Overview A Aniline C 1,4-Conjugate Addition A->C B α,β-Unsaturated Carbonyl B->C D Cyclization C->D E Dehydration D->E F Oxidation E->F G Quinoline F->G

Figure 2: Simplified mechanism of the Skraup-Doebner-von Miller reaction.

Step-by-Step Methodology:

  • Reagent Setup: To a solution of concentrated sulfuric acid, cautiously add the 4,5-dialkoxy-2-nitroaniline (1.0 eq).

  • Addition of Carbonyl Source: Slowly add glycerol (approx. 3.0 eq) to the mixture while stirring and cooling in an ice bath to manage the exothermic reaction.

  • Oxidizing Agent: Add a suitable oxidizing agent. The starting nitroaniline can serve as the oxidant, or an external one like nitrobenzene can be added.

  • Reaction: Heat the mixture carefully to around 120-140 °C for several hours. The reaction is vigorous and should be performed in a fume hood with appropriate safety precautions.

  • Workup and Purification:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base solution (e.g., NaOH or NH₄OH) until strongly alkaline.

    • Extract the resulting suspension with an organic solvent (e.g., chloroform or toluene).

    • Wash, dry, and concentrate the organic extracts.

    • Purify the crude 6,7-dialkoxy-8-nitroquinoline product by recrystallization or column chromatography.

Protocol 3: Reduction of the Nitro Group

The final step in forming the quinoline core is the reduction of the 8-nitro group to the essential 8-amino group.

Principle: The nitro group is readily reduced to an amine using various methods. A common and effective laboratory-scale method is the use of tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid.[12][13] Catalytic hydrogenation is another viable, often cleaner, alternative.

Step-by-Step Methodology (using SnCl₂):

  • Dissolution: Dissolve the 6,7-dialkoxy-8-nitroquinoline (1.0 eq) in a suitable solvent like ethanol or concentrated hydrochloric acid.

  • Reductant Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in the same solvent to the mixture.

  • Reaction: Heat the mixture at reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Workup and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Make the residue strongly alkaline by adding a concentrated NaOH solution. This will precipitate tin salts.

    • Extract the product into an organic solvent (e.g., ethyl acetate or ether).

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6,7-dialkoxy-8-aminoquinoline.

    • The product can be purified further by chromatography if necessary, but is often of sufficient purity for the next step.

Part II: Side Chain Installation and Final Analog Synthesis

With the functionalized 8-aminoquinoline core in hand, the final steps involve attaching the side chain characteristic of primaquine.

Protocol 4: Coupling with the Side Chain

Principle: This step is a nucleophilic substitution reaction where the 8-amino group of the quinoline acts as a nucleophile, displacing a halide from an alkyl halide chain. To prevent side reactions, the terminal amine of the side chain is typically protected, often as a phthalimide.[12]

Step-by-Step Methodology:

  • Reaction Setup: Combine the 6,7-dialkoxy-8-aminoquinoline (1.0 eq) and the protected aminoalkyl halide, such as 4-bromo-1-phthalimidopentane (1.0-1.2 eq).

  • Reaction Conditions: The reaction is often performed neat (without solvent) by heating the mixture to 110-130 °C for several hours.[12] Alternatively, a high-boiling point solvent like DMF or DMSO can be used with a non-nucleophilic base (e.g., K₂CO₃ or DIEA) to scavenge the HBr byproduct.

  • Monitoring: Track the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture.

    • If performed neat, dissolve the residue in an organic solvent like dichloromethane.

    • Wash the solution with water and then with a dilute base (e.g., NaHCO₃ solution) to remove any acidic impurities.

    • Dry the organic layer and concentrate it.

    • Purify the crude protected primaquine analog by column chromatography.

Protocol 5: Final Deprotection

Principle: The phthalimide protecting group is efficiently cleaved using hydrazine hydrate in a process known as the Ing-Manske procedure. The hydrazine attacks the carbonyl groups of the phthalimide, leading to its removal as a stable phthalhydrazide precipitate and liberating the desired primary amine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the protected primaquine analog (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.[12]

  • Reaction: Heat the mixture at reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup and Purification:

    • Cool the mixture and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in dilute acid (e.g., 1M HCl) and wash with an organic solvent (e.g., ether) to remove any non-basic impurities.

    • Make the aqueous layer basic with NaOH solution and extract the final primaquine analog into dichloromethane or ethyl acetate.

    • Dry the organic extracts, concentrate, and purify the final product by column chromatography to yield the pure primaquine analog.

Characterization and Data Presentation

The identity and purity of all intermediates and the final analog must be rigorously confirmed using standard analytical techniques.

TechniqueExpected Observations for a Primaquine Analog
¹H NMR Signals corresponding to aromatic protons on the quinoline ring, protons from the alkoxy groups, and distinct signals for the aliphatic side chain protons. The presence of NH and NH₂ protons should be confirmed, which may be exchangeable with D₂O.[13][14]
¹³C NMR Resonances for all unique carbon atoms, including aromatic carbons of the quinoline core and aliphatic carbons of the side chain and alkoxy groups.[13]
Mass Spec (HRMS) The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass of the synthesized analog, confirming its elemental composition.[14]
FT-IR Characteristic absorption bands for N-H stretching (amine groups), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring), and C-O stretching (alkoxy groups).[15][16]

Application Note: Pharmacological Evaluation

Once synthesized and characterized, the novel primaquine analogs must undergo pharmacological evaluation to assess their potential as drug candidates.

  • In Vitro Antimalarial Activity: The primary screen involves testing the compounds against liver-stage (P. berghei) and blood-stage (P. falciparum) malaria parasites to determine their half-maximal inhibitory concentrations (IC₅₀).

  • Cytotoxicity: Analogs should be tested against mammalian cell lines (e.g., HepG2) to determine their selectivity index (SI = IC₅₀ for host cells / IC₅₀ for parasites). A high SI is desirable.

  • In Vivo Efficacy: Promising candidates from in vitro screens are advanced to animal models (e.g., mice infected with P. berghei) to evaluate their ability to clear parasitic infections and prevent relapse.[5]

  • Hemolytic Toxicity Assessment: A critical assay for any primaquine analog is the evaluation of its potential to cause hemolysis, especially using G6PD-deficient red blood cells, to ensure an improved safety profile over the parent drug.

Below is a table with hypothetical data comparing new analogs to the parent drug, Primaquine.

CompoundP. falciparum (Blood Stage) IC₅₀ (nM)P. berghei (Liver Stage) IC₅₀ (nM)Cytotoxicity (HepG2) IC₅₀ (µM)Selectivity Index (Liver Stage)
Primaquine 15005025500
Analog 1 (6-MeO, 7-EtO) 120035401143
Analog 2 (6-MeO, 7-PrO) 95020552750
Analog 3 (6,7-diEtO) 18006030500

References

Experimental Protocols for the Synthesis of Substituted Nitroanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract Substituted nitroanilines are foundational chemical intermediates, critical in the manufacturing of dyes, pigments, pharmaceuticals, and materials.[1][2] Their synthesis is a cornerstone of aromatic chemistry, typically approached via two robust, mechanistically distinct pathways: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). This guide provides detailed, field-proven protocols for both methods, focusing on the synthesis of p-nitroaniline and 2,4-dinitroaniline. Beyond procedural steps, this document elucidates the causal chemistry behind experimental choices, emphasizes critical safety protocols, and offers insights to ensure reproducible, high-yield outcomes.

Strategic Approaches to Nitroaniline Synthesis

The successful synthesis of a target nitroaniline isomer hinges on the selection of an appropriate strategy, dictated by the starting materials and desired substitution pattern.

  • Strategy 1: Electrophilic Aromatic Substitution (EAS) This is the classic approach for introducing a nitro group onto an aniline-derived aromatic ring. Direct nitration of aniline is generally avoided as the highly activating and basic amino group (-NH₂) is susceptible to oxidation by the strong acid mixture and can lead to uncontrolled poly-nitration and the formation of undesired meta-isomers due to protonation under acidic conditions.[3] To circumvent these issues, the reactivity of the amino group is temporarily attenuated by converting it to an acetamido group (-NHCOCH₃). This protecting group is still an ortho-, para-director but is less activating than a free amine, allowing for a controlled, regioselective nitration.[1][4] The protecting group is subsequently removed via hydrolysis to yield the desired nitroaniline.

  • Strategy 2: Nucleophilic Aromatic Substitution (SNAr) This strategy is employed when the aromatic ring is already substituted with a nitro group (or other strong electron-withdrawing groups) and a suitable leaving group (typically a halogen).[5] The reaction proceeds via the attack of a nucleophile (e.g., ammonia) on an electron-deficient aromatic ring.[6] For the reaction to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[6][7] This method is exceptionally effective for producing highly substituted nitroanilines, such as 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene.[8]

Critical Safety Considerations: Handling Nitrating Agents

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive reagents. Strict adherence to safety protocols is non-negotiable.

  • Reagent Hazards :

    • Nitric Acid (HNO₃) : A powerful oxidizing agent and highly corrosive. It can cause severe skin and eye burns, and its vapors are toxic upon inhalation.[9][10] It reacts violently with many organic compounds, metals, and reducing agents.[11]

    • Sulfuric Acid (H₂SO₄) : A strong dehydrating agent and highly corrosive. It causes severe burns on contact. The mixing of sulfuric acid with water or other reagents is highly exothermic.

    • Nitro Compounds : Many nitroaromatic compounds are toxic and potentially explosive, especially poly-nitro compounds. They should be handled with care, avoiding friction, shock, and high temperatures.

  • Mandatory Safety Protocol :

    • Personal Protective Equipment (PPE) : Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[12]

    • Fume Hood : All operations involving concentrated nitric and sulfuric acids must be performed inside a certified chemical fume hood to control exposure to toxic fumes.[9]

    • Controlled Addition & Temperature : Nitrating mixtures should be added slowly and in a controlled manner. The reaction temperature must be carefully monitored and maintained using an ice bath, as nitrations are highly exothermic and can lead to runaway reactions.[13]

    • Quenching : The reaction mixture should be quenched by pouring it slowly onto crushed ice with stirring. Never add water to the concentrated acid mixture.

    • Waste Disposal : All nitric acid-containing waste must be segregated and disposed of according to institutional and federal regulations. Never mix nitric acid waste with organic solvents or other reactive waste streams.[11]

Protocol 1: Synthesis of p-Nitroaniline via Electrophilic Aromatic Substitution (EAS)

This three-step synthesis demonstrates the power of using a protecting group to control reactivity and regioselectivity. The overall workflow is designed to favor the formation of the para-isomer, which can be readily separated from the ortho-isomer by recrystallization due to differences in solubility.[1]

Workflow for p-Nitroaniline Synthesis

G cluster_0 Step A: Protection cluster_1 Step B: Nitration cluster_2 Step C: Deprotection & Purification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Isomers o/p-Nitroacetanilide Mixture Acetanilide->Isomers HNO₃, H₂SO₄ (0-10 °C) pNA Crude p-Nitroaniline Isomers->pNA H₂SO₄, H₂O (Hydrolysis) Pure_pNA Pure p-Nitroaniline pNA->Pure_pNA Recrystallization

Caption: Overall workflow for the synthesis of p-nitroaniline from aniline.

Mechanism: Formation of the Nitronium Ion & EAS

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Resonance HNO₃H₂SO₄ HNO₃H₂SO₄ H₂O⁺NO₂HSO₄⁻ H₂O⁺NO₂HSO₄⁻ HNO₃H₂SO₄->H₂O⁺NO₂HSO₄⁻ H₂O⁺NO₂ H₂O⁺NO₂ NO₂⁺ (Electrophile)H₂O NO₂⁺ (Electrophile)H₂O H₂O⁺NO₂->NO₂⁺ (Electrophile)H₂O Acetanilide Acetanilide Ring Sigma Sigma Complex (Resonance Stabilized) Acetanilide->Sigma + NO₂⁺ Product p-Nitroacetanilide Sigma->Product - H⁺

Caption: Key mechanistic steps in the nitration of acetanilide.

Quantitative Data for p-Nitroaniline Synthesis
StepReagentMolar Mass ( g/mol )Amount UsedMolesMolar Eq.
A Aniline93.13~9.3 g (9.1 mL)0.101.0
Acetic Anhydride102.09~10.8 g (10 mL)0.1051.05
B Acetanilide135.1713.5 g0.101.0
Conc. H₂SO₄98.08~20 mL-Solvent/Catalyst
Conc. HNO₃ (70%)63.01~5.0 mL~0.111.1
C p-Nitroacetanilide180.16(Crude from B)-1.0
25% H₂SO₄ (aq)-~50 mL-Reagent/Solvent
Step-by-Step Experimental Protocol

Step A: Synthesis of Acetanilide (Protection)

  • To a 250 mL flask, add 9.1 mL (~0.10 mol) of aniline and 100 mL of water.

  • While stirring vigorously, add 10.0 mL (~0.105 mol) of acetic anhydride in one portion.

  • Continue stirring for 10-15 minutes. The acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and air dry. The expected yield is typically >90%.

Step B: Nitration of Acetanilide

  • In a 250 mL flask, carefully add 13.5 g (0.10 mol) of dry acetanilide to 20 mL of concentrated sulfuric acid. Stir until all the solid has dissolved. Causality: Sulfuric acid serves as both a solvent and the catalyst to generate the nitronium ion electrophile.[3]

  • Cool the flask in an ice/salt bath to 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid, keeping this mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution over 20-30 minutes. CRITICAL: Maintain the reaction temperature below 10 °C at all times to prevent over-nitration and reduce side reactions.[4]

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Slowly pour the reaction mixture onto 200 g of crushed ice in a beaker with constant stirring. A yellow precipitate of mixed nitroacetanilide isomers will form.

  • Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

Step C: Hydrolysis of p-Nitroacetanilide (Deprotection)

  • Transfer the crude, damp nitroacetanilide to a 250 mL round-bottom flask.

  • Add 50 mL of 25% sulfuric acid (prepared by carefully adding 1 part conc. H₂SO₄ to 3 parts water).

  • Heat the mixture under reflux for 30-45 minutes, or until the solid completely dissolves.[14] Causality: The acidic conditions hydrolyze the amide bond, liberating the free amine and acetic acid.

  • Pour the hot, clear solution into a beaker containing 200 mL of cold water.

  • Precipitate the p-nitroaniline by carefully neutralizing the solution with a dilute sodium hydroxide solution until it is alkaline. A bright yellow solid will form.

  • Cool the mixture in an ice bath, collect the crude p-nitroaniline by vacuum filtration, wash with cold water, and air dry.

  • Purification : Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure p-nitroaniline as bright yellow needles.[1][14] The less soluble para-isomer crystallizes out upon cooling, leaving the majority of the more soluble ortho-isomer in the filtrate. The typical melting point of pure p-nitroaniline is 147-149 °C.

Protocol 2: Synthesis of 2,4-Dinitroaniline via Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a direct, one-step route to a di-substituted nitroaniline, leveraging the powerful electron-withdrawing effects of two nitro groups to facilitate nucleophilic attack.

Workflow for 2,4-Dinitroaniline Synthesis

G Start 1-Chloro-2,4-dinitrobenzene Product 2,4-Dinitroaniline Start->Product Aqueous Ammonia (NH₃) Heat, Pressure

Caption: Direct amination workflow for 2,4-dinitroaniline synthesis.

Mechanism: SNAr via Meisenheimer Complex

G cluster_0 Nucleophilic Attack & Intermediate Formation Reactant 1-Chloro-2,4-dinitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO₂ groups) Reactant->Meisenheimer + NH₃ Product 2,4-Dinitroaniline Meisenheimer->Product - Cl⁻, - H⁺

Caption: SNAr mechanism showing stabilization by nitro groups.

Quantitative Data for 2,4-Dinitroaniline Synthesis
ReagentMolar Mass ( g/mol )Amount UsedMolesMolar Eq.
1-Chloro-2,4-dinitrobenzene202.5520.2 g0.101.0
Aqueous Ammonia (28-30%)17.03 (NH₃)~70 mL~1.0~10
Step-by-Step Experimental Protocol

Note: This reaction is often performed under pressure in an autoclave for industrial applications.[15] The following is a laboratory-scale adaptation that can be performed under reflux.

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place 20.2 g (0.10 mol) of 1-chloro-2,4-dinitrobenzene.

  • CAUTION : Perform this step in a well-ventilated fume hood. Add 70 mL of concentrated aqueous ammonia (28-30%).

  • Heat the mixture gently under reflux with stirring for 1-2 hours. The solid reactant will gradually be replaced by the yellow crystalline product. Causality: The two nitro groups strongly withdraw electron density from the ring, making the carbon attached to the chlorine highly electrophilic and susceptible to attack by the ammonia nucleophile.[7][16]

  • After the reaction period, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with 100 mL of cold water to ensure full precipitation of the product.

  • Collect the solid 2,4-dinitroaniline by vacuum filtration and wash thoroughly with cold water.

  • Purification : The crude product can be recrystallized from hot ethanol or an ethanol/water mixture to yield pure 2,4-dinitroaniline.[8] The expected yield is typically >90%, with a melting point of 176-178 °C.

Conclusion

The synthesis of substituted nitroanilines is a versatile process achievable through well-established electrophilic and nucleophilic substitution pathways. The choice of method is dictated by the desired substitution pattern and available starting materials. The EAS route, featuring a critical amine protection/deprotection sequence, offers excellent control over regioselectivity for less substituted anilines. The SNAr route provides a direct and high-yield path to highly electron-deficient nitroanilines. For both protocols, a rigorous and unwavering commitment to safety is the most critical reagent for a successful outcome.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 4-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Continuous Flow for Safer and More Efficient Aromatic Nitration

4-Methoxy-2-nitroaniline is a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and dyes.[1] Traditionally, its synthesis, particularly the nitration step, is performed in batch reactors. However, aromatic nitration reactions are notoriously fast and highly exothermic, posing significant safety risks such as thermal runaways and the formation of unstable intermediates, especially on an industrial scale.[2][3] Furthermore, batch processes often suffer from issues with regioselectivity, leading to the formation of unwanted isomers and necessitating complex purification procedures.[4]

Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in microreactors or tubular reactors, several key advantages are realized. The high surface-area-to-volume ratio allows for superior heat transfer, effectively mitigating the risk of thermal runaway.[4] Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to improved selectivity and higher yields.[5] The small reaction volumes inherent to flow chemistry drastically enhance process safety.[4] This application note provides a detailed protocol for the continuous flow synthesis of 4-methoxy-2-nitroaniline, adapted from established procedures for analogous compounds and designed for reproducibility and scalability.[2][6] The process involves a telescoped three-step sequence: acetylation of the starting material, 4-methoxyaniline, followed by nitration of the acetylated intermediate, and subsequent hydrolysis to yield the final product.[6]

Reaction Mechanism and Rationale

The synthesis of 4-methoxy-2-nitroaniline from 4-methoxyaniline proceeds through a three-step sequence.

  • Acetylation: The primary amine of 4-methoxyaniline is first protected as an acetamide. This is crucial to prevent oxidation of the amino group during the subsequent nitration step and to direct the nitration to the desired ortho position.[2]

  • Nitration: The electrophilic nitration of the N-acetylated intermediate occurs via the nitronium ion (NO₂⁺), which is generated in situ from a mixture of nitric acid and sulfuric acid.[7] The acetylamino group is an ortho-, para-director, and the methoxy group is also an ortho-, para-director. In this case, the nitration occurs predominantly at the position ortho to the acetylamino group and meta to the methoxy group.

  • Hydrolysis: The final step is the deprotection of the acetyl group under basic conditions to yield the desired 4-methoxy-2-nitroaniline.[6]

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Synthesis cluster_2 Work-up & Purification A 4-Methoxyaniline in Acetic Acid P1 Pump 1 A->P1 B Acetic Anhydride P2 Pump 2 B->P2 C Nitrating Mixture (HNO3/H2SO4) P3 Pump 3 C->P3 D NaOH Solution P4 Pump 4 D->P4 M1 T-Mixer P1->M1 P2->M1 M2 T-Mixer P3->M2 M3 T-Mixer P4->M3 R1 Reactor 1 (Acetylation) M1->R1 R1->M2 R2 Reactor 2 (Nitration) M2->R2 R2->M3 R3 Reactor 3 (Hydrolysis) M3->R3 BPR Back Pressure Regulator R3->BPR Collect Collect Reaction Mixture BPR->Collect Concentrate Concentrate under Reduced Pressure Collect->Concentrate Crystallize Cool and Crystallize Concentrate->Crystallize Filter Filter and Wash Crystallize->Filter Dry Dry Product Filter->Dry

Caption: Continuous flow synthesis workflow for 4-methoxy-2-nitroaniline.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
4-Methoxyaniline≥98%Sigma-Aldrich104-94-9
Acetic Anhydride≥99%Sigma-Aldrich108-24-7
Glacial Acetic AcidACS gradeFisher Scientific64-19-7
Concentrated Nitric Acid (68%)ACS gradeFisher Scientific7697-37-2
Concentrated Sulfuric Acid (98%)ACS gradeFisher Scientific7664-93-9
Sodium HydroxideACS gradeSigma-Aldrich1310-73-2
DichloromethaneACS gradeFisher Scientific75-09-2
Ethanol200 proofSigma-Aldrich64-17-5
Equipment
  • Continuous flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:

    • Multiple pump channels (at least four)

    • T-mixers

    • Coiled or plate-based reactors with temperature control

    • Back pressure regulator (BPR)

  • Rotary evaporator

  • Crystallization vessel with cooling bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Experimental Protocols

Reagent Preparation
  • Solution A (4-Methoxyaniline): In a 250 mL beaker, dissolve 40 g (0.32 mol) of 4-methoxyaniline in 96 mL of glacial acetic acid. Stir until a homogeneous solution is obtained.[6]

  • Solution B (Acetic Anhydride): Use neat acetic anhydride (64 g, 0.63 mol).[6]

  • Solution C (Nitrating Mixture): In a flask cooled in an ice bath, slowly add 47.7 g of concentrated nitric acid to 41.5 g of concentrated sulfuric acid. The mass ratio of concentrated sulfuric acid to concentrated nitric acid is approximately 1:1.15.[6] Caution: This is a highly exothermic process. Prepare the mixture slowly and with adequate cooling.

  • Solution D (Hydrolysis): Prepare a 40% (w/w) aqueous solution of sodium hydroxide by dissolving 162.6 g of NaOH in 243.9 g of deionized water. Caution: This is a highly exothermic process.

Continuous Flow System Setup and Execution
  • Set up the continuous flow reactor system as depicted in the workflow diagram. Ensure all connections are secure.

  • Prime the pumps with the respective reagents.

  • Set the temperature of Reactor 1 (Acetylation) to 80°C, Reactor 2 (Nitration) to 20°C, and Reactor 3 (Hydrolysis) to 90°C.

  • Set the back pressure regulator to 5 bar.

  • Start the pumps with the following flow rates:

    • Pump 1 (Solution A): 1.0 mL/min

    • Pump 2 (Solution B): 0.6 mL/min

    • Pump 3 (Solution C): 0.8 mL/min

    • Pump 4 (Solution D): 1.0 mL/min

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have been processed).

  • Collect the output from the back pressure regulator in a round-bottom flask.

Product Work-up and Purification
  • Once the desired amount of product has been collected, stop the pumps.

  • Concentrate the collected reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the solvents.[6]

  • Cool the resulting slurry in an ice bath to 0-10°C for 1-2 hours to induce crystallization.[6]

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol.

  • Dry the product under vacuum to obtain 4-methoxy-2-nitroaniline as a solid.

Results and Discussion

This continuous flow protocol provides a safe and efficient method for the synthesis of 4-methoxy-2-nitroaniline. The key advantages of this approach include:

  • Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities of the flow reactor significantly reduce the risks associated with the highly exothermic nitration reaction.[4]

  • Improved Selectivity: Precise control over stoichiometry and temperature minimizes the formation of the undesired 4-methoxy-3-nitroaniline isomer.[6]

  • High Efficiency: The reaction time is significantly reduced from hours in a batch process to minutes in a continuous flow system.[6]

  • Scalability: The process can be scaled up by running the system for longer periods or by using larger-scale flow reactors.[2]

The expected yield for this process is in the range of 80-90%, with a purity of >98% after crystallization.

Troubleshooting

IssuePotential CauseSolution
Low YieldIncomplete reactionIncrease residence time by reducing flow rates or using a larger reactor.
Incorrect stoichiometryVerify pump calibration and reagent concentrations.
Low PurityFormation of isomersAdjust the temperature of the nitration reactor.
Incomplete hydrolysisIncrease the temperature or residence time in the hydrolysis reactor.
Clogging in the ReactorPrecipitation of intermediates or productIncrease solvent volume or adjust temperature. Use a back pressure regulator to maintain a single phase.

Safety Considerations

  • Aromatic nitration is a highly energetic process. A thorough risk assessment should be conducted before performing this reaction.[8]

  • Concentrated acids are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]

  • The product, 4-methoxy-2-nitroaniline, is toxic and should be handled with care.

Conclusion

The continuous flow synthesis of 4-methoxy-2-nitroaniline offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch methods. The detailed protocol provided in this application note serves as a robust starting point for researchers and drug development professionals to produce this important intermediate in a controlled and reproducible manner. The principles outlined here can also be adapted for the synthesis of other nitroaromatic compounds.

References

Application Notes and Protocols for N-Alkylation of 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated 2-nitroanilines are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The introduction of an alkyl group to the nitrogen atom of 2-nitroaniline can significantly modulate the physicochemical properties of the parent molecule, such as its lipophilicity, solubility, and metabolic stability. This document provides a comprehensive guide to the N-alkylation of 2-nitroaniline, detailing various reaction conditions, step-by-step protocols, and troubleshooting strategies to enable researchers to achieve optimal results.

The primary challenge in the N-alkylation of 2-nitroaniline lies in the reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the ortho-nitro group diminishes the electron density on the nitrogen atom, rendering it a weaker nucleophile compared to aniline. Consequently, more forcing reaction conditions are often required to drive the alkylation to completion.

Reaction Mechanisms and Key Considerations

The N-alkylation of 2-nitroaniline typically proceeds via a nucleophilic substitution reaction (SN2) where the nitrogen atom of the aniline attacks the electrophilic carbon of an alkylating agent. The general mechanism is illustrated below:

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 2-Nitroaniline 2-Nitroaniline (R'-NH₂) TS [R'H₂N---R---X]‡ 2-Nitroaniline->TS Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->TS Product N-Alkyl-2-nitroaniline (R'-NHR) TS->Product Byproduct HX TS->Byproduct Leaving Group Departure

Figure 1: General SN2 mechanism for N-alkylation of 2-nitroaniline.

A base is crucial to neutralize the acid (HX) generated during the reaction, which would otherwise protonate the starting aniline and halt the reaction. Several factors must be carefully considered to ensure a successful and selective N-mono-alkylation.

Core Parameters Influencing Reaction Outcome
ParameterOptions & ConsiderationsRationale & Expert Insights
Alkylating Agent Alkyl halides (R-I > R-Br > R-Cl), Alcohols (with catalyst)The reactivity of alkyl halides follows the trend of leaving group ability. Alkyl iodides are the most reactive but also more expensive. Alcohols can be used in "borrowing hydrogen" or "auto-transfer hydrogen" methodologies, which are greener alternatives but require a catalyst and often higher temperatures.
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaH, KOHDue to the low basicity of 2-nitroaniline, stronger bases like t-BuOK or NaH are often necessary to achieve deprotonation and facilitate the reaction. The choice of base can also influence the reaction rate and selectivity.
Solvent Acetonitrile, DMF, DMSO, Toluene, THFPolar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the aniline. Toluene is a good option for reactions requiring higher temperatures.
Temperature 25°C to 140°CRoom temperature is often insufficient for this reaction. Heating is typically required to overcome the activation energy barrier, with a common range being 80-120°C.
Catalyst None (for alkyl halides), Transition metals (e.g., Ru, Ir) for alcoholsFor reactions with alkyl halides, a catalyst is generally not needed. However, for alkylations using alcohols, transition metal catalysts are essential to facilitate the dehydrogenation of the alcohol to an aldehyde in situ, which then undergoes reductive amination.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during the N-alkylation of 2-nitroaniline, leading to a mixture of products and reduced yield of the desired mono-alkylated product.

  • N,N-Dialkylation: The mono-alkylated product can undergo a second alkylation to form the tertiary amine. To minimize this, a slight excess of 2-nitroaniline (1.1 to 1.5 equivalents) relative to the alkylating agent can be used.

  • O-Alkylation of the Nitro Group: Although less common, the nitro group can be alkylated under harsh conditions. Using milder conditions can help to avoid this side reaction.

  • Elimination Products: When using secondary or tertiary alkyl halides, elimination (E2) can

4,5-Dimethoxy-2-nitroaniline as a precursor for o-phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethoxy-1,2-phenylenediamine from 4,5-Dimethoxy-2-nitroaniline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted o-Phenylenediamines

Substituted o-phenylenediamines (OPDs) are cornerstone building blocks in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Their utility stems from the vicinal diamine functionality, which serves as a versatile precursor for the construction of a wide array of heterocyclic systems. Among these, benzimidazoles are of paramount importance, forming the core scaffold of numerous pharmacologically active agents.[1][2] The specific substitution pattern on the benzene ring profoundly influences the physicochemical and biological properties of the resulting heterocyclic compounds.

4,5-Dimethoxy-1,2-phenylenediamine, derived from its nitro precursor, this compound, is a particularly valuable intermediate. The electron-donating methoxy groups at the 4 and 5 positions can modulate the reactivity of the diamine and the electronic properties of the final products, making it a sought-after precursor in drug discovery programs and for the synthesis of functional materials.[3][4] This application note provides a comprehensive guide to the synthesis of 4,5-dimethoxy-1,2-phenylenediamine, focusing on the robust and widely applicable method of catalytic hydrogenation. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and address critical aspects of safety, characterization, and troubleshooting.

Reaction Mechanism and Scientific Rationale

The conversion of an aromatic nitro compound to an amine is a classic reduction reaction. While various reducing agents can accomplish this transformation, catalytic hydrogenation is often the method of choice in industrial and laboratory settings due to its high efficiency, cleaner reaction profiles, and the avoidance of stoichiometric metal waste.[5][6]

The generally accepted mechanism for the catalytic hydrogenation of a nitro group on a metal surface (e.g., Palladium, Platinum, or Nickel) involves a series of steps. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine. The catalyst provides a surface for the adsorption of both the nitro compound and molecular hydrogen, facilitating the cleavage of the H-H bond and the transfer of hydrogen atoms to the nitro group.

Unstable hydroxylamine intermediates can sometimes be formed, which under certain conditions, can lead to uncontrolled exothermic decomposition. Therefore, careful control of reaction parameters such as temperature, pressure, and catalyst loading is crucial for a safe and efficient process.[5]

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 4,5-dimethoxy-1,2-phenylenediamine. While catalytic hydrogenation is highlighted as the primary method, an alternative using a classical chemical reductant is also presented for contexts where high-pressure hydrogenation equipment is unavailable.

Primary Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of similar nitroanilines and is a reliable method for achieving high yields and purity.[7][8]

Materials and Reagents:
  • This compound (Substrate)

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Ethanol (Reagent grade)

  • Hydrogen gas (High purity)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Step-by-Step Procedure:
  • Reactor Setup: In a suitable hydrogenation reactor vessel, place a magnetic stir bar and add this compound.

  • Solvent and Catalyst Addition: Add ethanol to the reactor to dissolve the substrate. A typical concentration is in the range of 0.1-0.2 M. Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 10% Pd/C. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Seal the hydrogenation reactor. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50 psi).

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the reactor and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 4,5-dimethoxy-1,2-phenylenediamine. The product is often obtained as a dark-colored oil or solid due to aerial oxidation.[7][8]

Alternative Protocol: Reduction with Stannous Chloride

This method is a classic and effective alternative to catalytic hydrogenation.[9]

Materials and Reagents:
  • This compound (Substrate)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Anhydrous)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

Step-by-Step Procedure:
  • Preparation of Reducing System: In a round-bottom flask, prepare the reducing agent by dissolving stannous chloride dihydrate in anhydrous ethanol.

  • Reaction Setup: Under an inert atmosphere, add this compound to the reducing system in batches at room temperature.

  • Reaction Execution: Heat the mixture to reflux for 1-2 hours. Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and carefully neutralize with sodium bicarbonate until the pH is basic.

  • Isolation: The resulting tin salts and excess sodium bicarbonate will precipitate. Remove the solids by filtration. Extract the aqueous filtrate with dichloromethane. The collected organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Data Presentation
ParameterCatalytic HydrogenationStannous Chloride Reduction
Reducing Agent H₂ gasSnCl₂·2H₂O
Catalyst/Reagent 10% Pd/C-
Solvent EthanolEthanol
Temperature Room TemperatureReflux
Pressure ~50 psiAtmospheric
Typical Yield >95%[7][8]Good to excellent
Work-up Filtration and evaporationNeutralization, filtration, extraction
Waste Products Minimal (catalyst is recyclable)Tin salts

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_process Reduction Process cluster_product Final Product start This compound process Catalytic Hydrogenation (H₂, Pd/C, Ethanol) OR Stannous Chloride Reduction (SnCl₂, Ethanol) start->process Reduction of Nitro Group product 4,5-Dimethoxy-1,2-phenylenediamine process->product Formation of Diamine

Caption: Synthetic pathway from this compound to the corresponding o-phenylenediamine.

Characterization and Quality Control

The identity and purity of the synthesized 4,5-dimethoxy-1,2-phenylenediamine should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the molecular structure. The disappearance of the nitro-aromatic protons and the appearance of new signals corresponding to the diamine protons, along with the characteristic signals for the methoxy groups and remaining aromatic protons, will be indicative of a successful reaction.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

  • Thin-Layer Chromatography (TLC): To assess the purity of the product and to monitor the progress of the reaction. The product should appear as a single spot with a different Rf value compared to the starting material.

Due to the susceptibility of o-phenylenediamines to air oxidation, which can result in discoloration, it is advisable to handle and store the product under an inert atmosphere.[10]

Safety Precautions

Working with nitroaromatic compounds and aromatic amines requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]

  • Handling of Reagents:

    • Nitroanilines: These compounds are toxic and should be handled with care. Avoid skin contact and inhalation.[11][12]

    • Palladium on Carbon: While not highly toxic, it is pyrophoric when dry and in the presence of hydrogen. Handle with care, preferably as a wet paste.

    • Hydrogen Gas: Hydrogen is highly flammable. Ensure that the hydrogenation apparatus is properly assembled and leak-tested.

    • Stannous Chloride: It is corrosive and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Insufficient reaction time- Poor quality of reducing agent (SnCl₂)- Use fresh catalyst- Ensure proper pressurization of the reactor- Extend the reaction time and monitor by TLC- Use fresh, high-purity SnCl₂
Low Yield - Loss of product during work-up- Incomplete reaction- Ensure efficient extraction and minimize transfers- Re-evaluate reaction conditions to drive the reaction to completion
Product Discoloration - Aerial oxidation- Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon)- Use freshly prepared or purified product for subsequent reactions

Conclusion

The reduction of this compound is a straightforward and efficient method for the synthesis of the versatile building block, 4,5-dimethoxy-1,2-phenylenediamine. Catalytic hydrogenation stands out as the preferred method due to its clean reaction profile and high yields. By following the detailed protocols and safety guidelines presented in this application note, researchers can reliably produce this valuable intermediate for their synthetic endeavors in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4,5-Dimethoxy-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and achieve high-yield, high-purity results.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward via electrophilic aromatic substitution, is fraught with challenges related to regioselectivity, reaction control, and product purity. The presence of three activating substituents on the aniline precursor (two methoxy groups and an amino group) makes the aromatic ring highly susceptible to side reactions, including the formation of unwanted isomers and oxidative decomposition.[1]

This guide provides a structured approach to troubleshooting and optimizing the most reliable synthetic route: a three-step process involving protection of the amine, regioselective nitration, and subsequent deprotection.

Recommended Synthetic Workflow Overview

The most effective method to control the reaction's regioselectivity and prevent oxidation of the highly activating amino group is to temporarily protect it as an acetamide. The electron-withdrawing nature of the acetyl group moderates the ring's reactivity and, critically, directs the incoming nitro group primarily to its ortho position.

The overall workflow is as follows:

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 3,4-Dimethoxyaniline B N-(3,4-dimethoxyphenyl)acetamide A->B Acetic Anhydride C N-(4,5-dimethoxy-2-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄ (Mixed Acid) D This compound C->D Acidic or Basic Hydrolysis

Caption: Recommended three-step synthesis workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?

Low yield is a multifaceted problem that can originate from any stage of the three-step synthesis. The nitration step is the most common culprit.

Causality Analysis: Nitration reactions are highly exothermic.[2] Poor temperature control can lead to a runaway reaction, causing decomposition of the starting material and the desired product, which often manifests as a dark, tar-like mixture.[3][4] Furthermore, incomplete reactions or product loss during the work-up and purification phases are significant contributors to reduced yields.

Troubleshooting Flowchart:

G Start Low Yield Observed Temp Was temperature strictly maintained at 0-5 °C during nitration? Start->Temp Workup Was the product fully precipitated during the ice-water quench? Temp->Workup Yes Sol_Temp Root Cause: Decomposition. Solution: Improve cooling efficiency. Add nitrating agent slower. Temp->Sol_Temp No Purity Were starting materials (e.g., acetanilide) pure and dry? Workup->Purity Yes Sol_Workup Root Cause: Product loss. Solution: Allow more time for precipitation at low temp. Ensure efficient filtration. Workup->Sol_Workup No Time Was the reaction monitored by TLC to ensure completion? Purity->Time Yes Sol_Purity Root Cause: Side reactions. Solution: Recrystallize starting material before use. Purity->Sol_Purity No Sol_Time Root Cause: Incomplete reaction. Solution: Increase reaction time or allow to warm slowly to RT. Time->Sol_Time No Check_Next Problem persists? Investigate next step. Time->Check_Next Yes

Caption: Troubleshooting workflow for low yield.

Q2: My nitration reaction is producing a mixture of isomers. How can I improve regioselectivity for the desired 2-nitro product?

This is a classic regioselectivity challenge in electrophilic aromatic substitution.

Causality Analysis: The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.[5] In the intermediate, N-(3,4-dimethoxyphenyl)acetamide, there are three substituents to consider:

  • -NHCOCH₃ (Acetamido group): A moderately activating ortho-, para-director.

  • -OCH₃ (Methoxy groups): Strongly activating ortho-, para-directors.[6][7]

The acetamido group at position 1 and the methoxy group at position 4 synergistically direct the incoming electrophile (NO₂⁺) to position 2. The methoxy group at position 3 also directs ortho/para, but the positions are either sterically hindered or less activated. The use of the acetyl protecting group is crucial; a free amino group (-NH₂) would be too activating, leading to multiple nitrations and potential oxidation.[1]

Solutions to Improve Regioselectivity:

  • Confirm Protection: Ensure the acetylation of the starting 3,4-dimethoxyaniline went to completion. Any unreacted aniline will produce undesired isomers.

  • Controlled Conditions: Perform the nitration at a low and stable temperature (0-5 °C). Higher temperatures can overcome the subtle energetic differences between activation barriers for different positions, leading to a loss of selectivity.

  • Nitrating Agent: A standard mixed acid (HNO₃/H₂SO₄) preparation is typically sufficient. Using harsher conditions (e.g., fuming nitric acid) is unnecessary for this activated ring and will likely lead to dinitration or decomposition.[8]

Q3: The reaction mixture turned dark brown or black immediately upon adding the nitrating agent. What does this indicate?

A dark discoloration is a strong indicator of oxidative decomposition.

Causality Analysis: The starting material, N-(3,4-dimethoxyphenyl)acetamide, is an electron-rich aromatic compound. Concentrated nitric and sulfuric acids are powerful oxidizing agents. If the local temperature rises too quickly where the nitrating agent is added, oxidation can compete with or overtake the desired nitration reaction, leading to complex, often polymeric, tar-like byproducts.[3][4] This is particularly problematic if the starting aniline was not fully protected, as the free amine is highly susceptible to oxidation.

Corrective Actions:

  • Immediate Action: If this occurs, the reaction is likely unsalvageable, and it is safer to quench it carefully by slowly pouring it over a large amount of crushed ice.

  • Prevention on Next Attempt:

    • Pre-cool: Ensure the solution of the acetanilide in sulfuric acid is thoroughly cooled to 0 °C before any nitric acid is added.

    • Slow Addition: Add the nitrating agent dropwise, very slowly, with vigorous stirring to dissipate heat as it is generated.

    • Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction flask, not just the ice bath.

Q4: How can I effectively monitor the reaction progress and determine its endpoint?

Reaction monitoring is essential to avoid under- or over-reacting the material. Thin-Layer Chromatography (TLC) is the ideal method.[4]

TLC Monitoring Protocol:

  • System Setup:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase (Eluent): A mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v) is a good starting point.[4] Adjust the polarity as needed to achieve good separation (R_f values between 0.2 and 0.8).

  • Procedure:

    • Before starting, spot the starting material (the acetanilide) on a TLC plate as a reference.

    • Carefully take a small aliquot from the reaction mixture using a glass capillary.

    • Quench this small sample in a vial containing ice water and a little ethyl acetate. Shake well.

    • Spot the organic layer from the quenched sample on the TLC plate next to the starting material reference.

    • Develop the plate in the eluent chamber and visualize under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared. The product spot should appear at a different R_f value.

Data Summary & Detailed Protocols

Table 1: Recommended Reaction Conditions for Nitration Step
ParameterRecommended ValueRationale & Key Considerations
Starting Material N-(3,4-dimethoxyphenyl)acetamidePurity is critical. Ensure it is dry and free of starting aniline.
Nitrating Agent Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃)Sulfuric acid acts as a catalyst to generate the required NO₂⁺ electrophile.[9]
Reagent Ratio 1.0 : 1.1 (Acetanilide : HNO₃)A slight excess of nitric acid ensures complete conversion without promoting dinitration.
Solvent Concentrated H₂SO₄Dissolves the substrate and facilitates the formation of the nitronium ion.
Temperature 0 - 5 °CCRITICAL. Prevents oxidative side reactions and ensures high regioselectivity.[3]
Reaction Time 1 - 2 hoursMonitor by TLC. Reaction is typically complete within this timeframe at low temp.[4]
Work-up Quench on crushed icePrecipitates the solid nitro-product while diluting the acid and controlling exotherm.[4]
Experimental Protocols
Protocol 1: Step 1 - Acetylation of 3,4-Dimethoxyaniline
  • Dissolve 3,4-dimethoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated white solid, N-(3,4-dimethoxyphenyl)acetamide, by vacuum filtration. Wash the solid with cold water and dry thoroughly.

Protocol 2: Step 2 - Nitration
  • In a clean, dry flask, add the dried N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid, ensuring the temperature is kept below 20 °C. Stir until all solid has dissolved.

  • Cool the flask in an ice-salt bath to 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C.

  • Stir the reaction at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Allow the resulting slurry to stand for 30 minutes to ensure complete precipitation.

  • Collect the yellow solid, N-(4,5-dimethoxy-2-nitrophenyl)acetamide, by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Protocol 3: Step 3 - Hydrolysis (Acidic)
  • Place the dried nitro-acetamide intermediate in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution carefully with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

  • Collect the solid this compound by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

References

Technical Support Center: Synthesis of 4,5-Dialkoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dialkoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for this important synthetic transformation. As a key intermediate in the synthesis of various pharmacologically active compounds, optimizing the yield and purity of 4,5-dialkoxy-2-nitroaniline is of paramount importance. This document provides a detailed, experience-driven approach to navigating the common challenges of this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4,5-dialkoxy-2-nitroaniline, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired 4,5-Dialkoxy-2-nitroaniline

A suboptimal yield is one of the most common challenges. The root cause can often be traced to several factors throughout the experimental process.

Potential Cause Explanation & Causality Recommended Solution
Incomplete Nitration The nitration of the 1,2-dialkoxybenzene starting material is an electrophilic aromatic substitution (EAS) reaction. The reaction rate is highly dependent on the concentration of the nitronium ion (NO₂⁺) electrophile and the reaction temperature. Insufficient nitrating agent or temperatures that are too low can lead to a sluggish or incomplete reaction.[1]- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[2][3] - Optimize Reagent Stoichiometry: A slight excess of nitric acid can be used to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions. - Adjust Temperature: If the reaction is proceeding slowly at a low temperature, a gradual increase may be necessary. Proceed with caution, as higher temperatures can negatively impact regioselectivity and increase byproduct formation.
Product Decomposition Although aromatic nitro compounds are generally stable, the highly acidic and oxidizing conditions of the nitration reaction, especially at elevated temperatures, can lead to decomposition and the formation of tarry byproducts.[1]- Strict Temperature Control: Maintain the recommended low temperature (typically 0 to 10 °C) throughout the addition of the nitrating agent.[4] - Efficient Heat Removal: For larger scale reactions, ensure efficient stirring and adequate cooling capacity to dissipate the heat generated by the exothermic reaction.[5][6][7]
Loss During Work-up The product can be lost during the aqueous work-up and extraction phases if not performed carefully. This is particularly true if the product has some solubility in the aqueous phase or if emulsions form.- Efficient Extraction: Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. - Brine Wash: A final wash of the combined organic layers with saturated brine can help to break emulsions and remove residual water.
Problem 2: Formation of Undesired Isomers (e.g., 3,4-Dialkoxy-2-nitroaniline)

The formation of regioisomers is a significant challenge in the nitration of substituted benzenes. In the case of 1,2-dialkoxybenzene, the primary isomeric byproduct is often the 3,4-dialkoxy-2-nitroaniline.

Potential Cause Explanation & Causality Recommended Solution
Suboptimal Reaction Temperature The regioselectivity of electrophilic aromatic substitution reactions can be highly temperature-dependent. While the alkoxy groups are ortho-, para-directing, the directing effect can be influenced by reaction kinetics and thermodynamics.[8] At higher temperatures, the reaction may proceed through higher energy transition states, leading to a less selective outcome.- Maintain Low Temperatures: Performing the nitration at consistently low temperatures (e.g., below 0 °C) can enhance the kinetic control of the reaction, favoring the formation of the sterically less hindered 4,5-isomer.
Nature of the Nitrating Agent The composition of the nitrating mixture can influence the regioselectivity. Different nitrating systems can have varying degrees of reactivity and steric bulk, which can affect the position of electrophilic attack.- Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent to the solution of the starting material helps to maintain a low concentration of the electrophile at any given time, which can improve selectivity. - Alternative Nitrating Agents: For highly activated systems, milder nitrating agents can be explored to improve selectivity.
Problem 3: Formation of Dinitro and Polynitrated Byproducts

The presence of two activating alkoxy groups on the benzene ring makes the product, 4,5-dialkoxy-2-nitroaniline, susceptible to further nitration.

Potential Cause Explanation & Causality Recommended Solution
Excess Nitrating Agent A significant excess of the nitrating agent increases the likelihood of a second nitration event occurring on the already nitrated and still activated aromatic ring.- Careful Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete mononitration without promoting dinitration.
Elevated Reaction Temperature Higher reaction temperatures provide the activation energy necessary for the second nitration to occur.- Strict Temperature Control: As with minimizing isomer formation, maintaining a low and consistent temperature is crucial to prevent over-nitration.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the starting material has been consumed can provide an opportunity for the slower dinitration reaction to take place.- Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and quench the reaction promptly once the starting material is consumed.[2][3]
Problem 4: Formation of Tarry/Polymeric Materials

The appearance of a dark, tarry substance in the reaction mixture is a sign of product or starting material decomposition.

Potential Cause Explanation & Causality Recommended Solution
Oxidative Side Reactions Concentrated nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the electron-rich aromatic ring, leading to complex, high molecular weight byproducts.- Low Reaction Temperature: Maintaining a low temperature throughout the reaction is the most effective way to minimize oxidative side reactions. - Controlled Addition: A slow addition of the nitrating agent prevents localized areas of high nitric acid concentration and temperature.
Runaway Reaction A localized or bulk runaway reaction, even if brief, can lead to significant charring and tar formation due to the rapid and uncontrolled increase in temperature.- Efficient Stirring and Cooling: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture and have an adequate cooling system in place. For larger scales, consider the use of continuous flow reactors for superior temperature control.[5][6][7][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of 1,2-dialkoxybenzene?

Sulfuric acid serves two primary roles in this reaction.[1] Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[1] Secondly, for nitrations using less concentrated nitric acid, sulfuric acid acts as a dehydrating agent, sequestering the water that is formed during the reaction and driving the equilibrium towards the formation of the nitronium ion.[4]

Q2: How do the alkoxy groups direct the incoming nitro group to the 4- and 5-positions?

Alkoxy groups are strongly activating and ortho, para-directing substituents in electrophilic aromatic substitution.[10][11][12][13] They activate the ring towards electrophilic attack by donating electron density through resonance. This electron donation is most pronounced at the ortho and para positions relative to the alkoxy group. In 1,2-dialkoxybenzene, the 4- and 5-positions are para to one of the alkoxy groups and ortho to the other, making them the most electron-rich and sterically accessible sites for electrophilic attack.

Q3: Can I use nitric acid alone for this nitration?

Due to the presence of two strongly activating alkoxy groups, the nitration of 1,2-dialkoxybenzene can sometimes be achieved with nitric acid alone, without the need for sulfuric acid.[1][14] However, the reaction may be slower and require more forcing conditions. The use of a mixed acid (nitric and sulfuric acid) is generally preferred as it provides a higher concentration of the active nitronium ion electrophile, allowing the reaction to proceed more efficiently at lower temperatures, which is beneficial for controlling selectivity and minimizing side reactions.[1]

Q4: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[3] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. By spotting the reaction mixture alongside the starting material, one can visually track the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[2][15][16]

Q5: What is a safe and effective procedure for quenching the reaction?

The standard and safest method for quenching a nitration reaction is to slowly pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[17] This serves to rapidly dilute the strong acids and dissipate the significant heat of dilution. Caution: Never add water to the concentrated acid mixture, as this can cause a violent exothermic reaction and splashing.

III. Experimental Protocols

Synthesis of 4,5-Dimethoxy-2-nitroaniline

This protocol is a representative procedure for the nitration of 1,2-dimethoxybenzene (veratrole).

Materials:

  • 1,2-Dimethoxybenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-dimethoxybenzene in a suitable solvent like dichloromethane.

  • Cool the flask in an ice-salt bath to between -5 and 0 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 1,2-dimethoxybenzene, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of dichloromethane.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Procedure:

  • Select a suitable solvent or solvent pair for recrystallization. Common choices include ethanol, methanol, or mixtures such as ethanol/water or toluene/hexanes.[18][19] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

IV. Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_mat 1,2-Dialkoxybenzene cool cool start_mat->cool Dissolve & Cool to 0°C nit_mix Nitrating Mixture (HNO3/H2SO4) cool_mix cool_mix nit_mix->cool_mix Prepare & Cool reaction_step Slow Addition of Nitrating Mixture Maintain T < 5°C cool->reaction_step cool_mix->reaction_step monitoring Monitor by TLC/HPLC reaction_step->monitoring quench Quench on Ice monitoring->quench extract Extraction quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry & Evaporate wash->dry purify Recrystallization dry->purify final_product Pure 4,5-Dialkoxy-2-nitroaniline purify->final_product

Caption: General experimental workflow for the synthesis and purification of 4,5-dialkoxy-2-nitroaniline.

Troubleshooting Decision Tree

G cluster_causes cluster_solutions start Low Yield? incomplete Incomplete Reaction? start->incomplete Check TLC/HPLC isomers Isomer Formation? start->isomers Analyze Crude Product tar Tar/Decomposition? start->tar Visual Inspection incomplete->isomers sol_incomplete Increase Time/Temp Check Stoichiometry incomplete->sol_incomplete Yes isomers->tar sol_isomers Lower Reaction Temp Slow Addition isomers->sol_isomers Yes sol_tar Strict Temp Control Efficient Stirring tar->sol_tar Yes

References

Technical Support Center: Minimizing Side Products in the Nitration of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of aniline and its derivatives is a cornerstone of electrophilic aromatic substitution, pivotal in synthesizing key intermediates for pharmaceuticals, dyes, and materials. However, the high reactivity of the aniline amino group (-NH₂) presents significant challenges, frequently leading to a cascade of side reactions. Direct nitration with standard nitrating mixtures (concentrated nitric and sulfuric acids) is notoriously problematic, yielding a complex mixture of isomers, oxidation products, and polymeric tars.[1][2]

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals to navigate these challenges. We will dissect the root causes of common side products and provide field-proven troubleshooting strategies and detailed protocols to achieve high yields and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why does the direct nitration of aniline with HNO₃/H₂SO₄ yield undesirable products?

Direct nitration is problematic due to two concurrent, undesirable reactions:

  • Anilinium Ion Formation: The amino group (-NH₂) is basic and is readily protonated in the strongly acidic nitrating mixture to form the anilinium ion (-NH₃⁺).[3][4] This protonated group is a powerful deactivating group with a strong negative inductive effect (-I effect), which directs the incoming electrophile (NO₂⁺) to the meta position.[1][5] This is why direct nitration yields a significant amount of m-nitroaniline, often nearly 47%.[6][7]

  • Oxidation: The unprotonated aniline that remains is highly activated, making the electron-rich aromatic ring extremely susceptible to oxidation by nitric acid, a strong oxidizing agent.[2][8] This leads to the formation of dark, tarry polymerization products, which significantly reduces the yield of the desired nitroanilines and complicates purification.[1][9]

Q2: What is the purpose of protecting the amino group before nitration?

Protecting the amino group, most commonly via acetylation with acetic anhydride, is the most effective strategy to prevent both meta-substitution and oxidation.[10][11] The resulting acetamido group (-NHCOCH₃):

  • Is non-basic: It does not get protonated in the acidic medium, thus preventing the formation of the meta-directing anilinium ion.[1]

  • Moderates reactivity: It is still an ortho, para-directing activator, but significantly less so than the free amino group. This reduced activation tempers the ring's reactivity enough to prevent oxidation by nitric acid.[12][13][14]

  • Enhances para-selectivity: The steric bulk of the acetyl group hinders the electrophilic attack at the ortho positions, leading to the preferential formation of the para-nitro product.[4][15]

Q3: What is a typical product distribution for direct vs. protected aniline nitration?

The use of a protecting group dramatically improves the outcome, shifting the reaction from a nearly unmanageable mixture to a highly selective transformation.

SubstrateReaction Conditionsortho-Product (%)meta-Product (%)para-Product (%)Oxidation Products
AnilineConc. HNO₃, Conc. H₂SO₄~2%~47%~51%Significant (Tarry)
AcetanilideConc. HNO₃, Conc. H₂SO₄MinorNegligibleMajor (>90%)Negligible
Data compiled from sources.[1][6][16]

Q4: How is the acetyl protecting group removed after the nitration is complete?

The acetyl group can be easily removed by either acidic or basic hydrolysis to regenerate the amino group.[12] Heating the p-nitroacetanilide product with aqueous acid (like H₂SO₄ or HCl) or a base (like NaOH) will cleave the amide bond, yielding the final p-nitroaniline product.[17][18]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions based on mechanistic principles.

Problem 1: Reaction mixture turns dark brown or black, yielding a tarry, insoluble material.
  • Primary Cause: This is a classic sign of oxidation of the aniline starting material.[1] The highly electron-rich ring of unprotected aniline is readily attacked and degraded by the strong oxidizing nature of nitric acid, especially if the temperature is not rigorously controlled.[2][8]

  • Solutions:

    • Protect the Amino Group: This is the most critical step. Immediately implement a protection strategy by converting the aniline to acetanilide before nitration. This moderates the ring's reactivity and shields the amino group.[1][10]

    • Strict Temperature Control: Nitration is an exothermic reaction.[3] Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of the nitrating agent. Use an ice-salt bath to ensure efficient cooling and prevent thermal runaways that accelerate oxidative decomposition.[18]

Problem 2: A significant amount of the meta-nitroaniline isomer is isolated.
  • Primary Cause: This indicates the formation of the anilinium ion (-NH₃⁺). If the amino group is not protected, it acts as a base in the strong acid medium, leading to its protonation.[4][19] The positively charged -NH₃⁺ group is strongly deactivating and a meta-director, leading to substantial formation of the undesired meta-isomer.[1][20]

  • Solution:

    • Employ a Protecting Group: Acetylation converts the basic amino group into a neutral amide. The acetamido group is not protonated by the nitrating mixture, ensuring that it remains an ortho, para-director and that meta-substitution is suppressed.[1]

Problem 3: Formation of di- or poly-nitrated products is observed.
  • Primary Cause: The free amino group is a powerful activating group, making the aromatic ring highly nucleophilic and prone to multiple substitutions, especially under harsh conditions.[12][13]

  • Solutions:

    • Protect the Amino Group: Converting the -NH₂ group to an acetamido (-NHCOCH₃) group moderates its activating effect, making the ring less susceptible to a second nitration.[11]

    • Controlled Reagent Addition: Add the nitrating mixture slowly and dropwise to the substrate solution. This maintains a low concentration of the nitronium ion (NO₂⁺) at any given moment, disfavoring multiple nitration events.

    • Stoichiometry and Temperature: Use a controlled amount of the nitrating agent (closer to a 1:1 molar ratio) and maintain low temperatures to reduce the reaction rate and improve selectivity.

Problem 4: Poor regioselectivity with a high proportion of the ortho-isomer.
  • Primary Cause: While the acetyl group favors para substitution due to steric hindrance, other factors can influence the ortho/para ratio. The electronic effect of the directing group still activates the ortho positions.

  • Solutions:

    • Choice of Protecting Group: For substrates where ortho substitution remains a problem, using a bulkier protecting group than acetyl, such as a pivaloyl or tosyl group, can further increase steric hindrance at the ortho positions, thereby enhancing para-selectivity.[21]

    • Alternative Nitrating Systems: For specific regiochemical outcomes, explore alternative nitrating agents. For example, Fe(NO₃)₃·9H₂O has been developed for efficient ortho-nitration of certain aniline derivatives, proceeding through a different mechanism.[21][22]

Visualizing the Strategy: Direct vs. Protected Nitration

The diagram below illustrates why direct nitration leads to multiple products while the protection strategy provides a clean, controlled pathway to the desired para-isomer.

NitrationPathways cluster_direct Direct Nitration (Problematic) cluster_protected Protected Nitration (Solution) Aniline_D Aniline Nit_D HNO₃ / H₂SO₄ Aniline_D->Nit_D Anilinium Anilinium Ion (-NH₃⁺) Nit_D->Anilinium Protonation OrthoPara o,p-Nitroanilines Nit_D->OrthoPara o,p-Direction (Minor Path) Tar Oxidation Products (Tarry mess) Nit_D->Tar Oxidation Meta m-Nitroaniline Anilinium->Meta meta-Direction Aniline_P Aniline Protect Protection (e.g., Acetic Anhydride) Aniline_P->Protect Acetanilide Acetanilide Protect->Acetanilide Nit_P Nitration (HNO₃ / H₂SO₄) Acetanilide->Nit_P pNitroAc p-Nitroacetanilide (Major Product) Nit_P->pNitroAc Deprotect Deprotection (Hydrolysis) pNitroAc->Deprotect pNitroAn p-Nitroaniline Deprotect->pNitroAn

Caption: Contrasting direct nitration with the controlled protected pathway.

Experimental Protocols

The following protocols detail the three-step synthesis of p-nitroaniline from aniline, a standard procedure designed to maximize yield and purity.

Workflow Overview

Workflow A Step 1: Protection Convert Aniline to Acetanilide B Step 2: Nitration Regioselective nitration at the para position A->B C Step 3: Deprotection Hydrolyze amide to yield p-Nitroaniline B->C

Caption: Three-step workflow for clean synthesis of p-nitroaniline.

Protocol 1: Protection of the Amino Group (Acetylation)
  • Objective: To convert aniline to acetanilide to prevent side reactions in the subsequent nitration step.[18]

  • Materials: Aniline, Acetic Anhydride, Glacial Acetic Acid, Sodium Acetate, Water, Ice.

  • Procedure:

    • In a 250 mL flask, combine 5.0 mL of aniline and 10 mL of glacial acetic acid.

    • In a separate beaker, prepare a solution of 5.0 g of sodium acetate in 30 mL of water.

    • Gently warm the aniline/acetic acid mixture to approximately 50 °C.

    • Remove from heat and slowly add 6.0 mL of acetic anhydride to the warm mixture with stirring.

    • Immediately add the sodium acetate solution to the reaction mixture.

    • Cool the flask in an ice bath to induce crystallization of the acetanilide product.

    • Collect the white crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals thoroughly with cold water to remove any residual acids and unreacted aniline.

    • Dry the product completely before proceeding to the next step. A typical yield is 85-95%.

Protocol 2: Regioselective para-Nitration of Acetanilide
  • Objective: To introduce a nitro group selectively at the para position of the protected aniline.

  • Materials: Acetanilide, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice.

  • Procedure:

    • Carefully add 5.0 g of dry acetanilide to 10 mL of concentrated sulfuric acid in a flask, stirring until fully dissolved.

    • Cool the mixture in an ice-salt bath to 0-5 °C.

    • In a separate, cooled test tube, prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Keep this mixture cold.

    • Using a dropping funnel, add the nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Meticulously maintain the reaction temperature below 10 °C throughout the addition.[18][23]

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

    • Very slowly and carefully, pour the reaction mixture onto a beaker containing ~100 g of crushed ice. The p-nitroacetanilide will precipitate as a pale yellow solid.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

    • The product can be purified by recrystallization from ethanol.

Protocol 3: Deprotection (Hydrolysis) of p-Nitroacetanilide
  • Objective: To remove the acetyl protecting group and obtain the final p-nitroaniline product.[12]

  • Materials: p-Nitroacetanilide, 70% Sulfuric Acid (v/v), Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • Place the crude p-nitroacetanilide from the previous step into a round-bottom flask.

    • Add approximately 20 mL of 70% sulfuric acid.

    • Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved.[18]

    • Allow the solution to cool to room temperature, then carefully pour it into a beaker containing ~150 mL of cold water.

    • Precipitate the p-nitroaniline by carefully neutralizing the acidic solution with a 10% NaOH solution until it is basic.

    • Collect the bright yellow precipitate of p-nitroaniline by vacuum filtration.

    • Wash the product with cold water and dry it.

References

Technical Support Center: Purification of 4,5-Dimethoxy-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-dimethoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our goal is to equip you with the expertise to troubleshoot effectively and achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. For this compound, ethanol has been shown to be an effective solvent for recrystallization of structurally similar compounds like 4,5-dimethoxy-2-nitroacetophenone.[1] A mixture of ethanol and water can also be a good choice, as is common for purifying anisidine derivatives.[2] It is recommended to perform a small-scale solvent screen with solvents such as ethanol, methanol, ethyl acetate, and mixtures with water to determine the optimal system for your specific sample, as impurity profiles can vary.

Q2: My this compound sample is dark and appears oxidized. Can I still purify it by recrystallization?

A2: Yes, recrystallization can be effective for removing colored impurities resulting from oxidation. For significantly oxidized anilines, which can present as dark oils or solids, a standard recrystallization may be sufficient.[2] If the color persists in the crystals, you may need to incorporate an activated charcoal treatment step during the recrystallization process to adsorb the colored impurities.

Q3: What is the expected melting point of pure this compound?
Q4: What are the key safety precautions when working with this compound?

A4: this compound and related nitroanilines are hazardous chemicals and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5] Avoid inhalation of dust and contact with skin and eyes.[3] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[4][5][6]

Troubleshooting Guide

Problem 1: No crystals form upon cooling.

This is a common issue that can arise from several factors.

Cause A: The solution is not saturated (too much solvent was used).

  • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of the solute.[7][8] Allow the concentrated solution to cool again.

  • Expert Tip: To check for saturation, dip a glass stirring rod into the cooled solution and remove it. If a solid film forms on the rod as the solvent evaporates, the solution is likely saturated.

Cause B: The solution is supersaturated.

  • Solution 1: Induce crystallization by scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[7][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Solution 2: Add a seed crystal. If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution.[7][9] This will act as a template for further crystallization.

  • Solution 3: Further cooling. Place the flask in an ice-water bath to further decrease the solubility of the compound.[9]

Problem 2: The product "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.

Cause A: The melting point of the compound is lower than the boiling point of the solvent.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble (e.g., more ethanol in an ethanol/water mixture) to lower the saturation temperature.[7][8]

Cause B: High concentration of impurities.

  • Solution: A high impurity load can depress the melting point of the mixture. Consider purifying a smaller batch or performing a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel. For some oxidized anilines, column chromatography may be necessary.[2]

Problem 3: The recrystallization yield is very low.

A low yield can be discouraging, but there are several ways to improve it.

Cause A: Too much solvent was used.

  • Solution: A significant portion of your product may still be dissolved in the mother liquor.[8] Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Cause B: Premature crystallization during hot filtration.

  • Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration step. Also, add a slight excess of hot solvent before filtering to ensure the compound remains in solution.[10]

Cause C: Excessive washing of the crystals.

  • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[9]

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step method for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Buchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring.[10] Continue to add small portions of hot ethanol until the solid completely dissolves.[11] Avoid adding a large excess of solvent to ensure a good yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities.[10]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[9][10]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purified this compound should be an orange to red crystalline solid.[12]

Data Summary

ParameterValue/ObservationSource
Molecular Formula C8H10N2O4[13][14][15]
Molecular Weight 198.18 g/mol [13][14][15]
CAS Number 7595-31-5[13][14][15]
Appearance Orange to red crystals or powder[12] (by analogy)
Recommended Solvents Ethanol, Methanol, Ethanol/Water mixtures[1][2]

Visual Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Recrystallization workflow for this compound.

Troubleshooting_Tree start Problem during Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_A Cause: Too much solvent no_crystals->sol_A sol_B Cause: Supersaturation no_crystals->sol_B sol_C Cause: High impurity oiling_out->sol_C sol_D Cause: Solvent choice oiling_out->sol_D sol_E Cause: Too much solvent low_yield->sol_E sol_F Cause: Excessive washing low_yield->sol_F act_A1 Action: Evaporate some solvent sol_A->act_A1 act_B1 Action: Scratch flask sol_B->act_B1 act_B2 Action: Add seed crystal sol_B->act_B2 act_C1 Action: Pre-purify sol_C->act_C1 act_D1 Action: Add co-solvent sol_D->act_D1 act_E1 Action: Concentrate mother liquor sol_E->act_E1 act_F1 Action: Wash with minimal cold solvent sol_F->act_F1

Caption: Troubleshooting decision tree for recrystallization.

References

Column chromatography for the purification of nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Column Chromatography for Nitroaniline Derivatives >

Introduction

Welcome to the Technical Support Center for the purification of nitroaniline derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the separation and purification of these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively. Nitroanilines are polar aromatic compounds, and their purification can be nuanced due to the influence of the nitro and amino functional groups on their interaction with chromatographic media.[1] This guide offers in-depth troubleshooting advice and validated protocols to ensure the integrity and success of your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and theory of purifying nitroaniline derivatives.

Q1: What is the fundamental principle for separating nitroaniline isomers using column chromatography?

A1: The separation is based on the principle of differential adsorption.[1] In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase.[1] Nitroaniline isomers adsorb to the stationary phase through interactions, primarily hydrogen bonding, with the polar surface. Compounds that adsorb more strongly will travel down the column slower, while less polar compounds will be carried along more quickly by the mobile phase, thus achieving separation.[1]

Q2: Which stationary phase is most suitable for nitroaniline purification?

A2: Silica gel (SiO₂) is the most common and effective stationary phase for separating nitroaniline derivatives.[1][2] Its polar surface, rich in silanol groups (Si-OH), allows for strong hydrogen bonding interactions with the polar amino (-NH₂) and nitro (-NO₂) groups of the analytes. Alumina (Al₂O₃) can also be used but may be too reactive for some sensitive derivatives, potentially causing degradation.

Q3: How do I select an appropriate mobile phase (eluent)?

A3: Mobile phase selection is critical and is typically optimized using Thin-Layer Chromatography (TLC) beforehand.[2][3] A common approach is to use a binary mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] The goal is to find a solvent ratio that results in good separation of the spots on a TLC plate, ideally with Rf (retention factor) values between 0.2 and 0.5 for the compounds of interest.

Q4: What is the expected elution order for ortho-, meta-, and para-nitroaniline isomers?

A4: The elution order is dictated by the polarity of the isomers.

  • p-Nitroaniline is typically the most polar and will elute last. The para-positioning of the electron-withdrawing nitro group and the electron-donating amino group creates a significant dipole moment.

  • o-Nitroaniline is generally the least polar and will elute first. This is due to intramolecular hydrogen bonding between the adjacent amino and nitro groups, which masks their polarity and reduces interaction with the stationary phase.[4]

  • m-Nitroaniline has intermediate polarity and will elute between the ortho and para isomers. The meta-positioning prevents direct resonance delocalization between the two groups, making it less polar than the para isomer but more polar than the ortho isomer where intramolecular H-bonding is dominant.[5]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} enddot Caption: Elution order of nitroaniline isomers.

Q5: Should I use isocratic or gradient elution?

A5: The choice depends on the separation difficulty.

  • Isocratic Elution: Uses a constant mobile phase composition.[6] It is simpler and ideal if the Rf values of your compounds are already well-separated on the TLC plate.[6][7]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation (e.g., by increasing the percentage of ethyl acetate in hexane).[8] This is highly effective for mixtures containing compounds with a wide range of polarities, as it helps to elute strongly retained compounds (like p-nitroaniline) more quickly and in sharper bands.[7][8][9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the column chromatography of nitroaniline derivatives.

Problem 1: Poor or No Separation of Isomers

Your collected fractions show a mix of compounds, despite promising TLC results.

Possible Causes & Solutions:
  • Column Overloading: Applying too much sample leads to broad, overlapping bands.

    • Solution: A general rule is to use 1g of sample for every 25-100g of silica gel. If separation is difficult, increase the silica-to-sample ratio.

  • Improper Column Packing: Channels or cracks in the silica bed create uneven flow paths, ruining separation.

    • Solution: Always use the slurry packing method.[1] Prepare a slurry of silica gel in your initial, non-polar mobile phase and pour it into the column in one continuous motion. Gently tap the column to settle the bed and remove air bubbles.[1]

  • Incorrect Eluent Polarity: The mobile phase may be too polar, causing all compounds to elute quickly together.

    • Solution: Re-optimize your solvent system with TLC. Aim for a larger difference in Rf values (ΔRf ≥ 0.2). Decrease the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexane to 10%).

  • Sample Application Issues: A diffuse initial sample band will broaden throughout the run.

    • Solution: Dissolve the crude sample in the minimum possible volume of solvent.[10] Apply it carefully and evenly to the top of the silica bed. For samples poorly soluble in the eluent, use the "dry loading" method: pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[10][11]

Problem 2: Peak Tailing or Streaking

The spots on your analytical TLC plates of the collected fractions are elongated instead of round.

Possible Causes & Solutions:
  • Strong Analyte-Adsorbent Interaction: The basicity of the amine group in nitroanilines can lead to very strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface. This is a common cause of tailing.

    • Solution 1 (Deactivation): Deactivate the silica gel by adding a small amount of a polar modifier like triethylamine (~0.1-1%) to your mobile phase. The triethylamine will preferentially bind to the most acidic sites on the silica, allowing the nitroaniline to elute more symmetrically.

    • Solution 2 (Use of a Weaker Adsorbent): If tailing is severe, consider using a less acidic stationary phase like Florisil or deactivated neutral alumina.

  • Compound Degradation: Some nitroaniline derivatives may be unstable on silica gel.[11] The streaking could be a result of the compound decomposing as it moves down the column.

    • Solution: Check for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a streak or new spots appear, decomposition is likely. In this case, switching to a less reactive stationary phase or deactivating the silica is necessary.[11]

Problem 3: Compound is Stuck on the Column / No Elution

You've run a large volume of mobile phase through the column, but your target compound has not eluted.

Possible Causes & Solutions:
  • Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to displace the highly polar compound from the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 20%, then 30%, and so on. This is effectively performing a manual step gradient.[12] For very polar compounds, a small amount of methanol (1-5%) can be added to the eluent.

  • Irreversible Adsorption or Decomposition: The compound may have reacted with or bonded irreversibly to the silica gel.[13]

    • Solution: First, try flushing the column with a very polar solvent like pure methanol or a mixture of dichloromethane and methanol. If the compound still does not elute, it has likely decomposed. This underscores the importance of the stability test mentioned in Problem 2.[11]

  • Precipitation on the Column: The compound may have been soluble in the solvent used for loading but precipitated upon contact with the less polar mobile phase at the top of the column.

    • Solution: This is a common issue when a solvent like dichloromethane is used to dissolve the sample for loading onto a hexane-based system.[11] Use the dry loading method to prevent this.[10][11]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} enddot Caption: A logical troubleshooting workflow.

Part 3: Key Experimental Protocols

Protocol 1: TLC Optimization of Mobile Phase

Objective: To determine the optimal solvent system for column chromatography.

  • Preparation: Prepare several developing chambers with different ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate). For example: 9:1, 8:2, 7:3 (Hexane:EtOAc). Place a piece of filter paper in each chamber to ensure solvent vapor saturation.[3]

  • Spotting: Dissolve your crude nitroaniline mixture in a volatile solvent like ethyl acetate.[3] On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Spot your mixture on this line.

  • Development: Place the TLC plate in a chamber, ensuring the solvent level is below the spot line.[3] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Nitroanilines are typically yellow and visible, but a UV lamp can also be used for visualization.[3]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will show good separation between the spots (e.g., Rf₁ = 0.25, Rf₂ = 0.45).

Protocol 2: Slurry Packing and Running the Column

Objective: To correctly pack and run a silica gel column for purification.

  • Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

  • Slurry Preparation: In a beaker, mix silica gel (e.g., 60 Å, 230-400 mesh) with the initial, least polar mobile phase determined by TLC, until a consistent, pourable slurry is formed.[1]

  • Packing: Pour the slurry into the column. Open the stopcock to allow solvent to drain while continuously adding slurry. Gently tap the column to dislodge air bubbles and ensure an evenly packed bed. Never let the top of the silica bed run dry.[1]

  • Sample Loading: Once the silica has settled and the solvent level is just above the bed, carefully add your sample (dissolved in a minimal amount of solvent) to the top.[10]

  • Elution: Open the stopcock and allow the sample to enter the silica bed. Carefully add your mobile phase. Begin collecting fractions in labeled test tubes or flasks.[1][2]

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC to determine which ones contain your pure compound(s).[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nitroaniline derivative.[1]

Data Summary Table
Propertyo-Nitroanilinem-Nitroanilinep-Nitroaniline
Polarity Least PolarIntermediateMost Polar
pKa (of conjugate acid) -0.292.47[14]1.0[5][14]
Expected TLC Rf HighestIntermediateLowest
Expected Elution Order 1st2nd3rd

Note: pKa values can vary slightly depending on the source and measurement conditions. Lower pKa indicates a weaker base. The lower basicity of p-nitroaniline compared to m-nitroaniline is due to the direct resonance delocalization of the amine's lone pair with the para-nitro group, making the lone pair less available for protonation.[5]

References

Troubleshooting low yield in N-alkylation of 2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for the N-alkylation of 2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this specific chemical transformation. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction's nuances to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other undesirable outcomes during the N-alkylation of 2-nitroaniline.

Q1: Why is my N-alkylation of 2-nitroaniline resulting in a low or no yield?

Several factors can contribute to poor yields in this reaction. The primary challenge stems from the inherent properties of 2-nitroaniline itself.

Root Cause Analysis:

  • Low Basicity of 2-Nitroaniline: The most significant hurdle is the reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the ortho-nitro group drastically decreases the electron density on the nitrogen atom, rendering it a weak nucleophile.[1] This necessitates more forceful reaction conditions compared to the alkylation of a more basic aniline.

  • Insufficient Base Strength: A common pitfall is the use of a base that is too weak to effectively deprotonate the 2-nitroaniline or neutralize the acid generated during the reaction. While bases like sodium bicarbonate might suffice for more reactive anilines, they are often inadequate for this substrate. Stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are frequently required to drive the reaction forward.[1]

  • Inappropriate Reaction Temperature: Due to the low reactivity of 2-nitroaniline, room temperature is often insufficient to achieve a reasonable reaction rate.[1] Increasing the temperature is a common and effective strategy.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in N-alkylation.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue, primarily due to over-alkylation and other competing reactions.

Common Side Products:

  • N,N-Dialkylation: The mono-alkylated product is often more nucleophilic than the starting 2-nitroaniline, making it susceptible to a second alkylation event to form the tertiary amine.[2][3]

  • Elimination Products: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction, especially with strong, sterically hindered bases.

  • C-Alkylation: While less common, alkylation can sometimes occur on the aromatic ring, particularly at high temperatures.[3]

Strategies for Minimizing Side Products:

Side ProductMinimization StrategyRationale
N,N-Dialkylation Use a slight excess of 2-nitroaniline (1.1-1.5 equivalents) relative to the alkylating agent.[1]Statistically favors the reaction of the alkylating agent with the more abundant starting material.
Add the alkylating agent slowly or dropwise.Maintains a low concentration of the alkylating agent, disfavoring the second alkylation.
Monitor the reaction closely and stop it before the complete consumption of the starting material.Prevents the accumulation of the more reactive mono-alkylated product.
Elimination Use a less sterically hindered base.Reduces the likelihood of the base acting as a nucleophile to abstract a proton.
Lower the reaction temperature.Favors the substitution pathway, which generally has a lower activation energy.
C-Alkylation Use milder reaction conditions (lower temperature).High temperatures can promote Friedel-Crafts-type alkylation on the aromatic ring.

Frequently Asked Questions (FAQs)

This section covers broader questions related to the N-alkylation of 2-nitroaniline.

Q3: What is the best base to use for the N-alkylation of 2-nitroaniline?

The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • For reactive alkylating agents (e.g., benzyl bromide, alkyl iodides): Potassium carbonate (K₂CO₃) is often a good starting point. It is cost-effective and relatively easy to handle.

  • For less reactive alkylating agents (e.g., alkyl chlorides): Stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often necessary to achieve a reasonable reaction rate.[1] These bases are more effective at deprotonating the weakly acidic N-H of 2-nitroaniline.

Base Selection Considerations:

  • Strength (pKa): The base must be strong enough to deprotonate the aniline.

  • Solubility: The base should have some solubility in the reaction solvent to be effective.

  • Steric Hindrance: A non-nucleophilic, sterically hindered base can be advantageous if elimination is a concern.[1]

Q4: How does the choice of solvent affect the reaction outcome?

The solvent influences reactant solubility, reaction rate, and even the reaction pathway.

  • Polar Aprotic Solvents (Recommended): DMF, DMSO, acetonitrile, and acetone are excellent choices.[1] They can dissolve the reactants and stabilize the charged intermediates formed during the reaction, thereby increasing the reaction rate.

  • Aprotic, Non-Polar Solvents: Toluene can be effective, especially for higher temperature reactions.[1]

  • Protic Solvents (to be avoided): Solvents like water and alcohols should generally be avoided as they can solvate the amine, reducing its nucleophilicity.

Q5: My reaction is very slow. How can I increase the rate?

Several strategies can be employed to accelerate a sluggish reaction:

  • Increase Temperature: This is the most common and often most effective method.[1] However, be mindful of potential side reactions or decomposition at very high temperatures.

  • Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[1] Switching to a more reactive halide can significantly increase the reaction rate.

  • Catalysis: For certain alkylations, particularly with less reactive electrophiles like alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" methodology can be employed. This typically requires a transition metal catalyst (e.g., based on Ru, Ir, Mn, Co) and proceeds through an in-situ oxidation of the alcohol to an aldehyde, followed by imine formation and reduction.[1][4]

Alternative Synthetic Strategies

When direct N-alkylation proves challenging, consider these alternative approaches:

  • Reductive Amination: This involves the reaction of 2-nitroaniline with an aldehyde or ketone to form an imine, which is then reduced in a subsequent step or in-situ.[5][6] This method offers excellent control for mono-alkylation.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the synthesis of N-alkylated 2-nitroanilines from an aryl halide and the corresponding amine.[7][8][9]

  • Mitsunobu Reaction: This reaction allows for the alkylation of acidic N-H bonds, such as that in 2-nitroaniline, with an alcohol under mild, neutral conditions using a phosphine and an azodicarboxylate.[10][11]

Decision Tree for Synthetic Strategy:

Synthetic_Strategy Start Goal: Synthesize N-alkyl-2-nitroaniline Direct_Alkylation Direct N-Alkylation with Alkyl Halide Start->Direct_Alkylation Low_Yield Low Yield or Side Products? Direct_Alkylation->Low_Yield Reductive_Amination Reductive Amination with Aldehyde/Ketone Buchwald_Hartwig Buchwald-Hartwig Amination Mitsunobu Mitsunobu Reaction with Alcohol Low_Yield->Reductive_Amination Yes Low_Yield->Buchwald_Hartwig Yes Low_Yield->Mitsunobu Yes

Caption: Decision tree for selecting a synthetic strategy.

Experimental Protocols

General Protocol for N-Alkylation with an Alkyl Halide
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq.).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).[12]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][12]

References

Identifying by-products in the synthesis of 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,5-Dimethoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our focus is on identifying and mitigating the formation of common by-products to ensure the desired product's purity and yield.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis, typically involving the nitration of a substituted aniline, requires careful control of reaction conditions to prevent the formation of undesired isomers and other impurities. This guide will walk you through the common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and why is a protecting group necessary?

The most prevalent and reliable synthetic route starts from 4,5-dimethoxyaniline. It involves a three-step process:

  • Acetylation of the amine group: The amino group of 4,5-dimethoxyaniline is protected by reacting it with acetic anhydride to form N-(4,5-dimethoxyphenyl)acetamide.

  • Nitration of the protected aniline: The acetanilide is then nitrated, typically using a mixture of nitric acid and sulfuric acid.

  • Hydrolysis of the acetamido group: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

Direct nitration of 4,5-dimethoxyaniline is generally avoided for two critical reasons:

  • Oxidation: The electron-rich aniline ring is highly susceptible to oxidation by strong nitrating agents like nitric acid, which can lead to the formation of tarry, polymeric by-products and a significant reduction in yield.

  • Lack of Regioselectivity: In a strongly acidic medium, the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is a meta-director, which would lead to the formation of undesired isomers. By protecting the amino group as an acetamide, its activating effect is moderated, and it reliably directs the incoming nitro group to the desired ortho position (position 2).[1]

Q2: What are the primary by-products I should expect in the synthesis of this compound?

The primary by-products to anticipate are:

  • Isomeric Mononitro Product (6-nitro isomer): The most common isomeric by-product is N-(4,5-dimethoxy-2-nitrophenyl)acetamide, which upon hydrolysis gives This compound . However, depending on the reaction conditions, nitration at the 6-position can also occur, leading to the formation of N-(4,5-dimethoxy-6-nitrophenyl)acetamide . Subsequent hydrolysis would yield 4,5-dimethoxy-6-nitroaniline .

  • Dinitrated Products: Over-nitration of the aromatic ring can lead to the formation of dinitro compounds, such as 1,2-dimethoxy-4,5-dinitrobenzene .[2] This is more likely if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of N-(4,5-dimethoxyphenyl)acetamide in the nitration step or 4,5-dimethoxyaniline in the final product.

  • Oxidation Products: As mentioned, direct nitration can lead to oxidative degradation, resulting in complex mixtures of tarry substances.

Q3: How does reaction temperature affect the formation of by-products?

Temperature control is a critical parameter in nitration reactions.[3]

  • Low Temperatures (0-10°C): Lower temperatures generally favor kinetic control, which can enhance the regioselectivity of the reaction and minimize the formation of undesired isomers.[3] It also helps to control the exothermic nature of the nitration reaction, preventing runaway reactions and reducing the likelihood of oxidation and dinitration.[4]

  • Elevated Temperatures: Higher temperatures can lead to a decrease in selectivity, favoring the formation of thermodynamic products and increasing the rate of side reactions such as dinitration and oxidation.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Presence of a significant amount of the 6-nitro isomer - Inadequate temperature control during nitration. - Inefficient stirring leading to localized "hot spots".- Maintain a strict reaction temperature between 0-5°C during the addition of the nitrating agent.[5] - Ensure vigorous and consistent stirring throughout the reaction.
Formation of dinitrated by-products - Excess of nitrating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Strictly control the temperature, keeping it as low as feasible for the reaction to proceed.[3] - Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.
Dark, tarry material in the crude product - Oxidation of the aniline or acetanilide. - Reaction temperature is too high. - Use of an overly aggressive nitrating agent.- Ensure the amino group is fully protected before nitration. - Maintain low reaction temperatures.[3] - Consider using a milder nitrating agent if oxidation is a persistent issue.
Incomplete reaction (presence of starting material) - Insufficient amount of nitrating agent. - Reaction time is too short. - Low reaction temperature leading to a slow reaction rate.- Ensure the correct stoichiometry of the nitrating agent. - Extend the reaction time, monitoring by TLC or HPLC. - If the reaction is too slow at low temperatures, a slight, carefully controlled increase in temperature may be necessary after the initial addition of the nitrating agent.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4,5-Dimethoxyaniline

This three-step protocol is adapted from established procedures for the synthesis of similar nitroanilines.[7][8][9]

Step 1: Acetylation of 4,5-Dimethoxyaniline

  • In a suitable reaction flask, dissolve 4,5-dimethoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the reaction mixture to reflux (around 110-120°C) for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-(4,5-dimethoxyphenyl)acetamide.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Nitration of N-(4,5-dimethoxyphenyl)acetamide

  • In a clean, dry flask, dissolve the N-(4,5-dimethoxyphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 25°C.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with cooling.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.[5]

  • After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide

  • To the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide, add a mixture of concentrated hydrochloric acid and water.[9]

  • Heat the mixture to reflux for 1-2 hours to effect hydrolysis.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the this compound by filtration, wash with water, and dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) for further purification.[8]

Protocol 2: Analytical Characterization of By-products

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating and quantifying the desired product and its isomers.[10]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with acetonitrile and water is typically effective.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water mixture) and filter before injection.

By comparing the retention times of the peaks in the crude product with those of authenticated standards (if available), the identity and quantity of the by-products can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For reference, the ¹H NMR spectrum of 2-nitroaniline shows characteristic downfield shifts for the protons ortho and para to the nitro group.[11] Similar patterns would be expected for the isomers of 4,5-dimethoxy-nitroaniline.

Mechanistic Insights into By-product Formation

The formation of by-products is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene ring play a crucial role.

Byproduct_Formation cluster_starting_material Starting Material cluster_reaction Nitration (HNO3/H2SO4) cluster_products Products SM N-(4,5-dimethoxyphenyl)acetamide Nitration Electrophilic Aromatic Substitution SM->Nitration DP Desired Product: N-(4,5-dimethoxy-2-nitrophenyl)acetamide Nitration->DP Ortho-directing effect of -NHCOCH3 group BP1 Isomeric By-product: N-(4,5-dimethoxy-6-nitrophenyl)acetamide Nitration->BP1 Steric hindrance and electronic effects BP2 Dinitrated By-product Nitration->BP2 Excess nitrating agent or high temperature

Caption: By-product formation pathways in the nitration of N-(4,5-dimethoxyphenyl)acetamide.

The acetamido group (-NHCOCH₃) is an ortho, para-director. In the case of N-(4,5-dimethoxyphenyl)acetamide, the positions ortho to the acetamido group are positions 2 and 6. Both are activated by the methoxy groups. However, the formation of the 2-nitro isomer is generally favored. The formation of the 6-nitro isomer can occur due to subtle electronic and steric factors, and its proportion can be influenced by the reaction conditions. Dinitration occurs when the initial product undergoes a second nitration, which is more likely under forcing conditions.

References

Technical Support Center: Scaling Up the Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline. This critical intermediate is essential in the development of various pharmaceutical compounds, and its efficient, scalable synthesis is paramount for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, providing potential causes and actionable solutions.

Question 1: Low or No Yield of the Desired Product

Potential Causes:

  • Direct Nitration Issues: Direct nitration of 4-fluoro-2-methoxyaniline is often problematic. The strong activating effect of the amino group can lead to oxidation by nitric acid, resulting in the formation of tarry byproducts instead of the desired nitroaniline.[1][2][3] In strongly acidic media, the aniline nitrogen can be protonated, forming an anilinium ion which is meta-directing and deactivating, further complicating the reaction.[1][4]

  • Incomplete Acetylation: If employing the protection strategy, incomplete acetylation of the starting material, 4-fluoro-2-methoxyaniline, will leave the reactive amino group exposed to the nitrating agent, leading to the same oxidation and side-reaction issues.

  • Improper Reaction Conditions: Nitration reactions are highly sensitive to temperature.[4] Insufficient cooling can lead to runaway reactions and the formation of undesired byproducts. The choice and concentration of the nitrating agent are also critical.

Solutions:

  • Protect the Amino Group: The most reliable method to avoid oxidation and achieve a clean reaction is to protect the amino group via acetylation before nitration.[1][5][6] This is typically done using acetic anhydride.[7][8] The resulting N-(4-fluoro-2-methoxyphenyl)acetamide is less susceptible to oxidation and directs the nitration to the desired position.

  • Optimize Acetylation: Ensure the acetylation reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is fully consumed.

  • Strict Temperature Control: Maintain a low temperature (typically 0-5°C) during the addition of the nitrating agent.[7] Use an ice-salt bath for efficient cooling, especially during scale-up.

  • Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a common and effective nitrating agent for the acetylated intermediate.[7] The sulfuric acid acts as a catalyst and helps to generate the nitronium ion (NO₂⁺).

Question 2: Formation of Impurities, Particularly Regioisomers

Potential Causes:

  • Suboptimal Directing Group Influence: While the acetamido group is a strong ortho, para-director, forcing conditions (e.g., high temperatures) can sometimes lead to the formation of small amounts of other regioisomers.

  • Contamination in Starting Materials: Impurities in the starting 4-fluoro-2-methoxyaniline can lead to the formation of corresponding nitrated impurities.

Solutions:

  • Controlled Nitrating Agent Addition: Add the nitrating agent slowly and subsurface to the reaction mixture to ensure rapid mixing and prevent localized areas of high concentration and temperature, which can favor side reactions.

  • Purification of Starting Material: Ensure the purity of the 4-fluoro-2-methoxyaniline starting material. If necessary, purify it by distillation or recrystallization before use.

  • Recrystallization of the Product: The final product, 4-fluoro-2-methoxy-5-nitroaniline, can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to remove isomeric impurities.

Question 3: Difficulties with Work-up and Product Isolation

Potential Causes:

  • Product Precipitation Issues: Quenching the highly acidic reaction mixture in water or ice can sometimes lead to the product oiling out or precipitating in a form that is difficult to filter.

  • Emulsion Formation during Extraction: During the work-up of the deprotection step, emulsions can form when neutralizing the acidic solution and extracting with an organic solvent.

Solutions:

  • Controlled Quenching: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water. This helps to dissipate the heat of dilution and promotes the formation of a filterable solid.

  • pH Adjustment: After quenching, carefully neutralize the acidic solution. For the final product, adjusting the pH to around 8-9 with a base like sodium hydroxide or sodium bicarbonate solution can help to ensure the aniline is in its free base form for efficient extraction.[9][10]

  • Breaking Emulsions: If emulsions form during extraction, adding a saturated brine solution can help to break them. Allowing the mixture to stand for a period or gentle swirling can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for scaling up the production of 4-fluoro-2-methoxy-5-nitroaniline?

The most robust and scalable synthesis involves a three-step process:

  • Acetylation: Protection of the amino group of 4-fluoro-2-methoxyaniline using acetic anhydride.[7][8]

  • Nitration: Nitration of the resulting N-(4-fluoro-2-methoxyphenyl)acetamide using a mixture of nitric acid and sulfuric acid at low temperatures.[5][7]

  • Deprotection (Hydrolysis): Removal of the acetyl group, typically by acid-catalyzed hydrolysis (e.g., with hydrochloric acid in methanol), to yield the final product.[7][9]

This route consistently provides higher yields and a cleaner product profile compared to direct nitration.

Q2: What are the critical safety precautions to consider during this synthesis?

Nitration reactions are highly exothermic and present significant safety hazards if not properly controlled.[5][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][13]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic fumes.[12]

  • Temperature Control: The reaction is highly exothermic. Strict temperature control is crucial to prevent thermal runaway.[11] Always have a cooling bath ready and monitor the internal temperature of the reaction closely.

  • Slow Addition of Reagents: Add the nitrating agents slowly and carefully to control the reaction rate and heat generation.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to ice water, not the other way around, to manage the heat of dilution.

  • Incompatible Materials: Nitric acid is a strong oxidizing agent and reacts violently with many organic compounds and reducing agents.[14][15] Ensure all glassware is clean and dry, and avoid contact with incompatible materials.

Q3: How can I monitor the progress of the reactions?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product in all steps of the synthesis. Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis and to check for the presence of isomers and other impurities, HPLC is the preferred method.[5]

Q4: What are the key considerations for scaling up this synthesis from the lab to a pilot plant?

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. Ensure the reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized hot spots. The type of stirrer and stirring speed should be carefully considered.

  • Reagent Addition Rate: The rate of addition of the nitrating agent will need to be carefully controlled and may need to be slower than on a lab scale to manage the exotherm.

  • Continuous Flow Chemistry: For industrial-scale production, continuous flow nitration offers significant advantages in terms of safety and process control.[5] It allows for better heat management and reduces the volume of hazardous material present at any given time.

Experimental Protocols and Data

Table 1: Typical Reaction Conditions for the Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

StepStarting MaterialReagentsSolventTemperature (°C)Typical Yield (%)
Acetylation 4-fluoro-2-methoxyanilineAcetic anhydrideAcetic acid9083-87
Nitration N-(4-fluoro-2-methoxyphenyl)acetamideFuming nitric acid, Sulfuric acidSulfuric acid0-578-82
Deprotection N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamideHydrochloric acidMethanolReflux73-75

Yields are indicative and may vary based on reaction scale and specific conditions.[7][9]

Protocol 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide (Acetylation)

  • In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline in acetic acid.

  • Slowly add acetic anhydride to the solution at room temperature with stirring.

  • Heat the reaction mixture to 90°C and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the product.

Protocol 2: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Nitration)

  • In a clean, dry round-bottom flask, add the N-(4-fluoro-2-methoxyphenyl)acetamide and cool to 0°C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours after the addition is complete.

  • Slowly pour the reaction mixture into a vigorously stirred mixture of ice and water.

  • Filter the resulting solid, wash thoroughly with water until the washings are neutral, and dry.

Protocol 3: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline (Deprotection)

  • In a round-bottom flask, suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Maintain at reflux for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Add water to the residue and neutralize with a sodium hydroxide solution to a pH of 8-9.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4-fluoro-2-methoxy-5-nitroaniline.

Visualizing the Workflow

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection A 4-fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetic anhydride, Acetic acid C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄, 0-5°C D 4-fluoro-2-methoxy-5-nitroaniline C->D HCl, Methanol, Reflux

References

Technical Support Center: Removal of Nitroaniline Contaminants from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of nitroaniline contaminants from aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who encounter nitroaniline isomers (ortho-, meta-, and para-nitroaniline) as contaminants in their experimental or process streams. This resource provides in-depth, practical, and scientifically grounded information through a series of frequently asked questions and troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of nitroaniline contamination and the principles of its removal.

Q1: What are nitroanilines and why are they a concern in aqueous solutions?

A: Nitroanilines (o-, m-, and p-nitroaniline) are aromatic amines with a nitro group attached to the benzene ring. They are widely used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and other industrial chemicals.[1] Their presence in aqueous solutions, even at low concentrations, is a significant concern due to their high toxicity, potential carcinogenicity, and resistance to natural degradation.[2][3] This persistence can pose a threat to aquatic ecosystems and human health, making their removal from wastewater a critical issue.

Q2: What are the primary methods for removing nitroaniline from water?

A: There are several established methods for removing nitroaniline from aqueous solutions, each with its own advantages and limitations. The main categories include:

  • Adsorption: This physical process involves binding nitroaniline molecules to the surface of a solid adsorbent material like activated carbon, mesoporous materials (e.g., MCM-48), or carbon nanotubes.[4][5] It is a widely used and effective method.

  • Advanced Oxidation Processes (AOPs): These chemical methods utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade nitroaniline into less harmful compounds.[6] Common AOPs include Fenton and photo-Fenton oxidation, photocatalysis, and ozonation.[1][7][8]

  • Biodegradation: This biological method uses microorganisms that can metabolize nitroaniline as a source of carbon, nitrogen, and energy.[9][10] While environmentally friendly, it can be a slower process.[9]

  • Membrane Filtration: This physical separation technique can be used to remove nitroaniline, although it is often part of a multi-step treatment process.[11][12]

Q3: How do I accurately quantify the concentration of nitroaniline in my samples?

A: The most common and accessible method for quantifying nitroaniline in aqueous solutions is UV-Visible (UV-Vis) spectrophotometry .[13] This technique relies on the principle that nitroaniline absorbs light in the UV-Vis range, and the absorbance is directly proportional to its concentration (Beer-Lambert law). A detailed protocol is provided in the "Experimental Protocols" section. For more complex matrices or lower detection limits, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method, as it separates the analyte from other components before quantification.[14]

Q4: Does the pH of the solution affect the removal efficiency?

A: Yes, pH is a critical parameter in most nitroaniline removal processes.

  • For adsorption , the effect of pH depends on the surface charge of the adsorbent and the pKa of the nitroaniline isomer. Generally, lower pH values (acidic conditions) tend to enhance the adsorption of nitroaniline onto many common adsorbents.[15][16]

  • For Advanced Oxidation Processes (AOPs) like the Fenton reaction, an acidic pH (typically around 3.0) is optimal for the generation of hydroxyl radicals.[17][18][19] The efficiency of the photo-Fenton process can be maintained over a wider pH range compared to the classic Fenton process.[7]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during nitroaniline removal experiments.

Adsorption-Based Methods

Q5: My adsorbent shows low removal efficiency for nitroaniline. What are the possible causes and solutions?

A: Low removal efficiency in adsorption experiments can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inappropriate Adsorbent Choice. The adsorbent may not have the optimal surface chemistry or pore structure for nitroaniline.

    • Solution: Consider the properties of your adsorbent. Materials with high surface area, appropriate pore size, and surface functional groups that can interact with the nitro and amino groups of nitroaniline are preferable. For instance, activated multi-walled carbon nanotubes (MWCNTs) have shown high adsorption capacities for p-nitroaniline.[4]

  • Cause 2: Incorrect pH. The pH of your solution may not be optimal for adsorption.

    • Solution: Conduct a pH optimization study. Test a range of pH values (e.g., 2-10) to determine the pH at which maximum removal is achieved. For many systems, acidic conditions are favorable.[15]

  • Cause 3: Insufficient Contact Time. The adsorption process may not have reached equilibrium.

    • Solution: Perform a kinetic study by taking samples at different time intervals (e.g., 5, 15, 30, 60, 120 minutes) until the concentration of nitroaniline in the solution remains constant.

  • Cause 4: Inadequate Adsorbent Dosage. The amount of adsorbent may be insufficient to remove the nitroaniline present.

    • Solution: Vary the adsorbent dosage in your experiments to find the optimal amount that achieves the desired removal without excessive use of the material.

Q6: I'm having trouble regenerating my adsorbent for reuse. What should I do?

A: Effective regeneration is key to making adsorption a cost-effective process. If you're facing challenges, consider the following:

  • Cause 1: Strong Adsorbate-Adsorbent Interactions. The nitroaniline may be too strongly bound to the adsorbent surface (chemisorption).

    • Solution: Experiment with different eluents (solvents or solutions used for desorption). Acidic or basic solutions can sometimes be effective.[20] Thermal regeneration (heating the adsorbent to a high temperature) can also be an option, but it needs to be carefully controlled to avoid damaging the adsorbent.[21][22]

  • Cause 2: Incomplete Desorption. The chosen eluent may not be completely removing the adsorbed nitroaniline.

    • Solution: Try increasing the concentration of the eluent, the contact time for desorption, or the temperature of the desorption process. Multiple washing steps with the eluent may also be necessary.

Advanced Oxidation Processes (AOPs)

Q7: My Fenton (or photo-Fenton) reaction is not effectively degrading nitroaniline. What could be wrong?

A: The efficiency of Fenton and photo-Fenton processes is highly dependent on specific reaction conditions.

  • Cause 1: Suboptimal pH. The pH is likely the most critical factor.

    • Solution: Adjust the pH of your solution to the optimal range, which is typically around 3.0 for the classic Fenton process.[18][19] Deviating significantly from this pH can drastically reduce the generation of hydroxyl radicals.

  • Cause 2: Incorrect H₂O₂ or Fe²⁺ Concentration. The ratio of hydrogen peroxide (H₂O₂) to ferrous iron (Fe²⁺) is crucial.

    • Solution: Optimize the concentrations of both H₂O₂ and Fe²⁺. An excess of either reactant can be detrimental to the reaction. For example, excess H₂O₂ can scavenge hydroxyl radicals, and excess Fe²⁺ can also lead to non-productive side reactions.[23] A common starting point is a molar ratio of H₂O₂:Fe²⁺ between 5:1 and 10:1.

  • Cause 3: Presence of Scavengers. Other substances in your water sample may be consuming the hydroxyl radicals.

    • Solution: If your sample matrix is complex, consider a pre-treatment step to remove potential scavengers. Alternatively, you may need to increase the dosage of Fenton reagents to overcome the scavenging effect.

Analytical & Measurement Issues

Q8: I am seeing inconsistent or non-reproducible results in my UV-Vis spectrophotometer readings. Why is this happening?

A: Inconsistent UV-Vis readings can be frustrating. Here are some common culprits and their solutions:

  • Cause 1: Baseline Drift. The baseline may not be stable.

    • Solution: Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking measurements. Ensure that the cuvettes are clean and free of scratches. Always use the same cuvette for the blank and the samples, or use a matched pair of cuvettes.

  • Cause 2: Interference from Other Compounds. Your sample may contain other substances that absorb at the same wavelength as nitroaniline.

    • Solution: If you suspect interference, you may need to use a more selective analytical method like HPLC.[14] Alternatively, you can try to perform a background subtraction if the interfering substance has a known spectrum.

  • Cause 3: pH-Induced Spectral Shifts. The absorption maximum (λmax) of nitroaniline can shift with changes in pH.

    • Solution: Ensure that all your samples and standards are buffered to the same pH before analysis to maintain a consistent λmax.[24]

Q9: My HPLC chromatogram shows peak tailing or splitting for nitroaniline. How can I improve the peak shape?

A: Poor peak shape in HPLC can affect the accuracy of quantification.

  • Cause 1: Column Overload. Injecting too much sample can lead to peak fronting or tailing.[25]

    • Solution: Dilute your sample or reduce the injection volume.

  • Cause 2: Secondary Interactions. The nitroaniline may be interacting with active sites on the column packing material.

    • Solution: Adjust the mobile phase composition. Adding a small amount of a competing base (like triethylamine) or adjusting the pH can help to reduce peak tailing.

  • Cause 3: Column Degradation or Contamination. The column may be nearing the end of its life or may be contaminated.

    • Solution: Try flushing the column with a strong solvent. If that doesn't work, the column may need to be replaced.[26]

Part 3: Data and Protocols

This section provides quantitative data for comparing different removal techniques and detailed experimental protocols for key procedures.

Comparative Data on Nitroaniline Removal

The following table summarizes typical experimental conditions and removal efficiencies for various methods reported in the literature.

Removal MethodAdsorbent/CatalystTarget ContaminantOptimal pHContact TimeRemoval Efficiency (%)Reference
Adsorption KOH-Activated MWCNTsp-Nitroaniline2-95 min>85%[4]
MCM-482-Nitroaniline-60 min~65 mg/g capacity[5]
MCM-483-Nitroaniline-60 min~89 mg/g capacity[27]
Photo-Fenton Fe²⁺/H₂O₂/Solar Lightp-Nitroaniline3.030 min>98%[7]
Fenton Oxidation Fe²⁺/H₂O₂2-Nitroaniline--89.1%[1]
Photocatalysis ZnO Nanoparticlesp-Nitroaniline7.0105 min94.4%[8]
Biodegradation Pseudomonas sp.N-Methyl-4-Nitroaniline--High[10]
Experimental Protocols

Protocol 1: Quantification of p-Nitroaniline using UV-Vis Spectrophotometry

This protocol provides a step-by-step guide for creating a calibration curve and measuring the concentration of an unknown sample.

  • Preparation of Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10 mg of p-nitroaniline powder.

    • Dissolve it in a small amount of methanol or ethanol.

    • Transfer the solution to a 100 mL volumetric flask and fill to the mark with deionized water. This is your 100 mg/L stock solution.

  • Preparation of Standard Solutions:

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 mg/L to 10 mg/L by serial dilution. For example, to make a 5 mg/L standard, pipette 5 mL of the stock solution into a 100 mL volumetric flask and fill to the mark with deionized water.

  • Spectrophotometer Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength to the λmax of p-nitroaniline (approximately 381 nm in water, but it's best to perform a scan to determine the exact λmax in your solvent system).[13]

    • Use deionized water (or the same solvent as your samples) as a blank to zero the instrument.

    • Measure the absorbance of each standard solution, starting from the lowest concentration.

    • Measure the absorbance of your unknown sample(s).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration for your standard solutions.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration. The R² value should be > 0.99 for a good calibration curve.

    • Use the equation to calculate the concentration of your unknown sample based on its absorbance.

Protocol 2: Batch Adsorption Experiment

This protocol outlines a typical batch adsorption experiment to evaluate the removal of nitroaniline by an adsorbent.

  • Preparation of Nitroaniline Solution:

    • Prepare a stock solution of the desired nitroaniline isomer at a known concentration (e.g., 50 mg/L) in deionized water.

  • Experimental Setup:

    • Set up a series of flasks (e.g., 250 mL Erlenmeyer flasks).

    • To each flask, add a fixed volume of the nitroaniline solution (e.g., 100 mL).

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Add a precise amount of the adsorbent to each flask (e.g., 0.1 g). One flask should be a control with no adsorbent.

  • Adsorption Process:

    • Place the flasks on a shaker and agitate them at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time (determined from kinetic studies).[28]

  • Sample Collection and Analysis:

    • After the desired contact time, collect a sample from each flask.

    • Separate the adsorbent from the solution by filtration or centrifugation.

    • Analyze the concentration of nitroaniline remaining in the supernatant using UV-Vis spectrophotometry or HPLC as described in Protocol 1.

  • Calculation of Removal Efficiency:

    • Calculate the percentage removal using the following formula:

      • Removal (%) = ((C₀ - Cₑ) / C₀) * 100

      • Where C₀ is the initial concentration and Cₑ is the equilibrium concentration of nitroaniline.

Part 4: Visualizations and Diagrams

Workflow for Selecting a Nitroaniline Removal Method

The following diagram illustrates a logical workflow for selecting the most appropriate method for nitroaniline removal based on key experimental and process considerations.

Removal_Method_Selection start Define Problem: Nitroaniline Contamination concentration Assess Contaminant Level (High vs. Low/Trace) start->concentration matrix Analyze Sample Matrix (Simple vs. Complex) concentration->matrix Concentration Known scale Determine Scale of Operation (Lab vs. Industrial) matrix->scale Matrix Characterized adsorption Adsorption (e.g., Activated Carbon, MWCNTs) - Good for moderate concentrations - Robust and versatile scale->adsorption Lab Scale, Simple Matrix aops Advanced Oxidation Processes (e.g., Fenton, Photocatalysis) - Effective for a wide range of concentrations - Can achieve complete mineralization scale->aops All Scales, Complex Matrix biodegradation Biodegradation - Best for low concentrations - Environmentally friendly but can be slow scale->biodegradation Low Conc., Non-urgent optimization Optimize Key Parameters (pH, Dose, Time, Temp.) adsorption->optimization aops->optimization biodegradation->optimization validation Validate & Quantify (UV-Vis, HPLC) optimization->validation

Caption: Decision workflow for selecting a suitable nitroaniline removal technique.

Mechanism of Photocatalytic Degradation

This diagram illustrates the fundamental mechanism of photocatalytic degradation of an organic pollutant like nitroaniline using a semiconductor photocatalyst (e.g., TiO₂ or ZnO).

Photocatalysis_Mechanism cluster_catalyst Semiconductor Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) hole h⁺ (hole) VB->hole electron e⁻ (electron) CB->electron UV_light UV Light (hν) UV_light->VB Photoexcitation O2 O₂ electron->O2 Reduction H2O H₂O hole->H2O Oxidation OH_radical •OH (Hydroxyl Radical) H2O->OH_radical Nitroaniline Nitroaniline (Pollutant) OH_radical->Nitroaniline Degrades O2_radical •O₂⁻ (Superoxide Radical) O2->O2_radical O2_radical->Nitroaniline Degrades Degradation_Products Degradation Products (CO₂, H₂O, NO₃⁻) Nitroaniline->Degradation_Products

Caption: Mechanism of photocatalytic degradation of nitroaniline.

References

Technical Support Center: Synthesis of Asymmetrically Substituted 4,5-Dialkoxy-2-Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of asymmetrically substituted 4,5-dialkoxy-2-nitroanilines. These compounds are valuable synthons and key intermediates in the development of pharmacologically active molecules, including analogs of the antimalarial drug Primaquine.[1][2] Their synthesis, however, presents unique challenges, primarily centered on achieving regiocontrol to avoid the formation of isomeric mixtures that are difficult to separate.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions are based on mechanistic principles and established laboratory findings.

Q1: My reaction is producing a mixture of regioisomers, or the desired isomer is not forming. What's going wrong?

A1: This is the most critical challenge and is typically governed by the principles of Nucleophilic Aromatic Substitution (ArSN).

The benzene ring in 4,5-dialkoxy-2-nitroaniline precursors is activated for nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂). The key to a successful asymmetric synthesis is directing the incoming nucleophile (the alkoxide) to the correct position.

Causality and Mechanistic Insights:

  • Regioselectivity is Dictated by Electronics: In a 4,5-dialkoxy-2-nitroaniline system, the C-5 position (para to the nitro group) is significantly more electron-deficient and sterically accessible than the C-4 position (meta to the nitro group). Therefore, nucleophilic attack and subsequent substitution of the leaving group (the existing alkoxy group) occur preferentially at C-5.[1]

  • Role of Existing Substituents: Experimental evidence shows that the presence of both the amino group (-NH₂) and the C-4 alkoxy group are crucial for facilitating the desired transetherification at C-5. Syntheses attempted on substrates lacking the C-4 alkoxy group show a dramatic decrease in yield, and substrates lacking the amino group do not yield the expected product under typical conditions.[1][2]

Troubleshooting Steps:

  • Confirm Your Starting Material: Ensure you are starting with a symmetrically substituted 4,5-dialkoxy-2-nitroaniline for the transetherification reaction. Alternative multi-step routes starting from 1,2-dihalo-4-nitrobenzene are known to be tedious and less efficient.[1][2]

  • Verify Reaction Conditions: The reaction is highly dependent on the base and solvent system. A proven method is to use the incoming alcohol as both the reagent and the solvent in the presence of a strong base like sodium hydroxide. This approach is efficient and avoids the use of non-green solvents like DMF or DMSO.[1]

  • Characterize Thoroughly: The most definitive way to confirm the regiochemistry of your product is through advanced characterization.

    • 2D NMR: Techniques like NOESY and HMBC can establish through-space and through-bond correlations that unambiguously identify the position of the new alkoxy group.[1][2]

    • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure.[1]

Q2: My reaction yield is consistently low. How can I optimize it?

A2: Low yields are often due to incomplete conversion or the formation of side products. A systematic optimization of reaction parameters is recommended.

Based on optimization studies for the transetherification of 4,5-dialkoxy-2-nitroanilines, several factors can be tuned to enhance yields.[1][2]

Key Optimization Parameters:

ParameterRecommendation & RationalePotential Pitfalls
Base Concentration Increase the molar equivalents of base (e.g., NaOH). Higher base concentration generally leads to higher conversion and yield. An optimal range is often between 10-20 equivalents.[1][2]Using excessive amounts of base (>20 eq.) can lead to the formation of insoluble polymers and phenol by-products, which complicates purification and lowers the yield of the desired product.[1][2]
Reaction Time Monitor the reaction by TLC or HPLC. If starting material remains, extending the reaction time (e.g., from 3 to 6 hours) can drive the reaction to completion.[1][3]Excessively long reaction times at high temperatures may increase by-product formation.
Temperature Increasing the reaction temperature (e.g., from room temperature to reflux) can significantly improve the reaction rate and final yield.[2]Be mindful of the boiling point of your alcohol solvent. For higher temperatures, a sealed reaction vessel may be necessary, but this requires appropriate safety precautions.
Purity of Reagents Ensure all reagents, particularly the alcohol and base, are of high purity and anhydrous where necessary. Water content can affect the reactivity of the base.Lower-grade reagents may contain impurities that interfere with the reaction.
Q3: I'm observing the formation of dark, tar-like substances in my reaction flask. What are they and how can I prevent them?

A3: Tar formation is a common issue in base-mediated aromatic substitutions, especially at elevated temperatures.

These by-products are typically insoluble polymers or decomposition products resulting from side reactions.[1][2]

Prevention Strategies:

  • Control Base Stoichiometry: As mentioned in Q2, this is the most common cause. Avoid using a large excess of sodium hydroxide or other strong bases. Stick to the optimized amount that gives a high yield without significant tarring.[1][2]

  • Maintain Temperature Control: Do not overheat the reaction. Use an oil bath and a condenser to maintain a steady reflux, and avoid aggressive heating that can create localized hot spots.

  • Inert Atmosphere: While not always required for this specific reaction, running the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that may contribute to polymer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and regioselective method for preparing these compounds?

A1: The most direct and efficient reported method is a one-step regioselective transetherification via Nucleophilic Aromatic Substitution (ArSN).[1][2][4] This process starts with a symmetrically substituted precursor, such as 4,5-dimethoxy-2-nitroaniline or 4,5-dibutoxy-2-nitroaniline, and selectively replaces the alkoxy group at the C-5 position with a different alcohol. This method offers good to excellent yields (50-92%) and avoids the lengthy, multi-step procedures required when starting from materials like 1,2-dihalo-4-nitrobenzene.[1][2]

Q2: Do I need to protect the amino group of the nitroaniline before performing the O-alkylation?

A2: For the specific transetherification (ArSN) reaction, protection is not necessary . In fact, the free amino group appears to be electronically important for the reaction to proceed efficiently.[1][2] However, for other synthetic transformations where the highly nucleophilic amino group could interfere (e.g., subsequent reactions involving strong electrophiles), protection is a standard and crucial strategy.[5] The most common protecting group for anilines is the acetyl group, which forms an acetanilide. This group is strongly deactivating, which can also be used to control reactivity in other reactions like nitration.[6][7] It can be easily removed later under acidic or basic conditions.[6][8]

Q3: How does the structure of the incoming alcohol affect the transetherification reaction?

A3: The reaction is compatible with a range of primary and secondary alcohols, which conveniently serve as both the nucleophilic reagent and the solvent.[1][2] However, the reaction scope has limits. For example, highly fluorinated alcohols like 2,2,3,3,4,4,5,5-octafluoro-1-pentanol have been shown not to yield the transetherification product, likely due to the reduced nucleophilicity of the corresponding alkoxide.[2]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Setup: Use silica gel plates. A good starting eluent system is a mixture of hexane and ethyl acetate.

  • Analysis: The product, being more polar than a symmetrical starting material if a less polar alcohol is used (or vice versa), should have a different Rf value. You can easily track the consumption of the starting material and the appearance of the product spot. For more complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Reaction Yield

The following decision tree can guide you through a systematic process to diagnose and solve issues related to low product yield.

TroubleshootingWorkflow start Low Yield Observed check_sm Check Starting Material (SM) Purity via NMR/TLC start->check_sm sm_impure SM is Impure check_sm->sm_impure check_base Review Base Stoichiometry base_low Base eq. < 10? check_base->base_low check_time_temp Analyze Reaction Time & Temperature time_temp_low Incomplete Conversion by TLC? check_time_temp->time_temp_low check_purification Evaluate Purification Method solution_optimize_purification Optimize Chromatography Solvent System check_purification->solution_optimize_purification sm_impure->check_base No solution_purify_sm Purify SM via Recrystallization or Chromatography sm_impure->solution_purify_sm Yes base_high Base eq. > 20? (Tar Formation) base_low->base_high No solution_increase_base Increase Base to 10-20 eq. base_low->solution_increase_base Yes base_high->check_time_temp No solution_decrease_base Decrease Base to 10-20 eq. base_high->solution_decrease_base Yes time_temp_low->check_purification No solution_increase_time_temp Increase Reaction Time and/or Temperature (Reflux) time_temp_low->solution_increase_time_temp Yes

Caption: Troubleshooting decision tree for low-yield synthesis.

Regioselective ArSN Pathway

This diagram illustrates the preferential nucleophilic attack at the C-5 position.

Caption: Preferential C-5 substitution pathway in ArSN.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Transetherification

(Adapted from Grolik, J., et al., Tetrahedron Letters, 2022.[1][2])

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the starting symmetric 4,5-dialkoxy-2-nitroaniline (1.0 mmol).

  • Reagents: Add the desired alcohol (200 mmol), which will also serve as the solvent. Add sodium hydroxide (10.0 mmol, 10 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure asymmetrically substituted product.

Protocol 2: N-Acetylation of an Aniline (Protective Step)

(General procedure based on standard methods.[7][9])

  • Setup: Dissolve the 2-nitroaniline derivative (1.0 mmol) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Slowly add acetic anhydride (1.1 mmol, 1.1 eq.) to the solution at room temperature.

  • Reaction: Heat the mixture gently (e.g., to 90°C) for 1-3 hours until the reaction is complete by TLC.

  • Workup: Cool the reaction mixture and pour it slowly into a beaker of ice-cold water with stirring. The protected acetanilide product will precipitate.

  • Isolation: Collect the solid product by suction filtration, wash thoroughly with cold water to remove acetic acid, and dry. The product can be further purified by recrystallization if necessary.

Protocol 3: Acidic Deprotection of an Acetanilide

(General procedure based on standard methods.[6][8])

  • Setup: Place the N-acetylated nitroaniline (1.0 mmol) in a round-bottom flask.

  • Reagents: Add a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid like hydrochloric acid (e.g., 6N HCl).

  • Reaction: Heat the mixture to reflux for 2-5 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a base (e.g., saturated sodium bicarbonate solution or NaOH solution) until the mixture is basic.

  • Isolation: Extract the deprotected aniline product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the product as needed.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,5-dimethoxy-2-nitroaniline. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral characteristics of this compound. The analysis is supported by predictive data and established principles of NMR spectroscopy, providing a robust framework for the structural elucidation of this compound and related molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] The precise chemical environment of each nucleus is translated into a unique resonance frequency, or chemical shift, in the NMR spectrum. This sensitivity to the electronic surroundings of atomic nuclei allows for the detailed mapping of molecular frameworks.

For a molecule such as this compound, with its distinct arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on an aniline scaffold, NMR spectroscopy is particularly revealing. The interplay of these substituents creates a unique electronic landscape across the aromatic ring, which is reflected in the chemical shifts and coupling patterns of the protons and carbons.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the spectral data. Furthermore, we will present a standardized experimental protocol for acquiring high-quality NMR spectra for this class of compounds and draw comparisons with other common analytical techniques.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

While a publicly available experimental spectrum for this compound is not readily found in the searched literature, we can predict the spectral data with a high degree of confidence using established NMR prediction algorithms and by comparing with structurally similar compounds.[2][3][4] NMR prediction software utilizes extensive databases and quantum mechanical calculations to estimate chemical shifts and coupling constants.[5][6]

The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3~ 7.6s-1H
H-6~ 6.4s-1H
-NH₂~ 5.9br s-2H
-OCH₃ (C4)~ 3.9s-3H
-OCH₃ (C5)~ 3.8s-3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~ 145
C-2~ 135
C-3~ 105
C-4~ 150
C-5~ 148
C-6~ 100
-OCH₃ (C4)~ 56.5
-OCH₃ (C5)~ 56.0

In-depth Spectral Interpretation

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the aniline ring.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be relatively simple due to the substitution pattern.

  • Aromatic Protons (H-3 and H-6): The two aromatic protons, H-3 and H-6, are predicted to appear as singlets because they lack adjacent protons for spin-spin coupling. The proton at the C-3 position is deshielded due to its proximity to the electron-withdrawing nitro group, thus resonating at a higher chemical shift (downfield) around 7.6 ppm. Conversely, the proton at the C-6 position is shielded by the electron-donating amino group and the two methoxy groups, causing it to appear at a lower chemical shift (upfield) around 6.4 ppm.[7]

  • Amine Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet around 5.9 ppm. The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

  • Methoxy Protons (-OCH₃): The two methoxy groups are in slightly different chemical environments and are therefore expected to have distinct chemical shifts, appearing as sharp singlets around 3.9 and 3.8 ppm, each integrating to three protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbons bearing the oxygen atoms of the methoxy groups (C-4 and C-5) are expected to be the most deshielded, with predicted chemical shifts around 150 ppm and 148 ppm, respectively. The carbon attached to the amino group (C-1) is also deshielded, appearing around 145 ppm. The carbon bearing the nitro group (C-2) is predicted to be around 135 ppm. The protonated carbons (C-3 and C-6) are expected to be more shielded, with chemical shifts around 105 ppm and 100 ppm, respectively.

  • Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups will appear in the typical region for such functional groups, around 56 ppm.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.[8][9][10][11][12]

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small cotton plug in the pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.[11]

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[13][14]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

Visualization of Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR spectra, a clear visualization of the molecular structure with atom numbering is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Experiment Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Assign Peaks integrate->assign interpret Interpret Spectrum assign->interpret structure Elucidate Structure interpret->structure

References

A Comparative Vibrational Spectroscopy Guide to 4,5-Dimethoxy-2-nitroaniline: An In-Depth FTIR and Raman Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structural and vibrational properties is paramount. This guide provides an in-depth comparative analysis of 4,5-Dimethoxy-2-nitroaniline using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. In the absence of direct, published experimental spectra for this specific molecule, this guide leverages a robust comparative approach, drawing on empirical data from closely related isomers and substituted nitroanilines to provide a well-grounded interpretation of its expected vibrational characteristics.

The Complementary Nature of FTIR and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. While both provide a unique chemical fingerprint, they operate on different principles, making them highly complementary.

  • FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. Polar functional groups, such as the N-H bonds in amines and the N-O bonds in nitro compounds, typically exhibit strong FTIR signals.

  • Raman spectroscopy , conversely, involves the inelastic scattering of monochromatic light (from a laser). A Raman signal is generated when a vibration causes a change in the polarizability of the molecule's electron cloud. Non-polar and symmetric bonds, like the C-C bonds within the aromatic ring, often produce strong Raman bands.

By utilizing both techniques, a more complete picture of the vibrational landscape of this compound can be elucidated.

Predicted Vibrational Modes of this compound: A Comparative Interpretation

The vibrational spectrum of this compound is primarily determined by the interplay of the aniline backbone and its three substituents: a nitro group (NO₂), an amino group (NH₂), and two methoxy groups (OCH₃). The positions of these groups on the benzene ring influence the electronic distribution and, consequently, the vibrational frequencies of the various bonds.

Key Functional Group Vibrations:

1. Amino (NH₂) Group Vibrations:

  • N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. In dilute solutions, these bands are sharp, while in the solid state, they may broaden due to hydrogen bonding. For 4-nitroaniline, these bands are observed around 3482 cm⁻¹ and 3362 cm⁻¹ in the FTIR spectrum. A similar range is expected for this compound.

  • NH₂ Scissoring (Bending): This mode appears as a medium to strong intensity broadband in the range of 1560-1640 cm⁻¹. In aromatic secondary amines, this band can shift to lower frequencies. For 4-nitroaniline, the N-H bending vibration is reported around 1639 cm⁻¹[1].

2. Nitro (NO₂) Group Vibrations:

The nitro group is characterized by two strong stretching vibrations:

  • Asymmetric NO₂ Stretching: This is typically a very strong absorption in the FTIR spectrum, appearing in the range of 1475-1550 cm⁻¹ for aromatic nitro compounds.[2] Conjugation with the aromatic ring tends to shift this band to lower frequencies.[3] For meta-nitrotoluene, this band is observed at 1537 cm⁻¹.[2]

  • Symmetric NO₂ Stretching: This band, also strong in the FTIR, is found in the 1290-1360 cm⁻¹ region for aromatic nitro compounds.[2] In para-nitroaniline, the symmetric NO₂ stretch is reported around 1310 cm⁻¹ in the Raman spectrum.[4]

3. Methoxy (OCH₃) Group Vibrations:

The two methoxy groups introduce several characteristic vibrations:

  • C-H Stretching: The methyl C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

  • Asymmetric and Symmetric C-O-C Stretching: The asymmetric stretch is typically stronger and appears around 1200-1275 cm⁻¹, while the symmetric stretch is found near 1000-1075 cm⁻¹. In a study of 2-methoxy-4-nitroaniline, a related isomer, these vibrations were identified and analyzed.[5] The presence of two methoxy groups in this compound will likely result in complex, possibly overlapping, bands in this region.

4. Aromatic Ring Vibrations:

  • C-H Stretching: Aromatic C-H stretching vibrations occur above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[6]

  • C=C Stretching (in-ring): These vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. Their intensities and positions are sensitive to the nature and position of the substituents on the ring.

  • C-H "oop" (out-of-plane) Bending: These bands, found in the 675-900 cm⁻¹ range, are often diagnostic of the substitution pattern on the benzene ring.[6]

Comparative Data Summary

To provide a clearer picture of the expected vibrational frequencies for this compound, the following table summarizes the key vibrational modes observed in related molecules.

Vibrational Mode2-Nitroaniline[7][8]4-Nitroaniline2-Methoxy-4-nitroaniline[5]Expected Range for this compound
NH₂ Asymmetric Stretch ~3480 cm⁻¹~3485 cm⁻¹~3480 cm⁻¹3470-3500 cm⁻¹
NH₂ Symmetric Stretch ~3370 cm⁻¹~3370 cm⁻¹~3360 cm⁻¹3350-3380 cm⁻¹
NH₂ Scissoring ~1620 cm⁻¹~1630 cm⁻¹~1630 cm⁻¹1620-1640 cm⁻¹
NO₂ Asymmetric Stretch ~1500 cm⁻¹~1500 cm⁻¹~1575 cm⁻¹1500-1580 cm⁻¹
NO₂ Symmetric Stretch ~1340 cm⁻¹~1335 cm⁻¹~1330 cm⁻¹1330-1350 cm⁻¹
C-O-C Asymmetric Stretch N/AN/A~1260 cm⁻¹1250-1280 cm⁻¹
C-O-C Symmetric Stretch N/AN/A~1030 cm⁻¹1020-1050 cm⁻¹
Aromatic C=C Stretch 1400-1600 cm⁻¹1400-1600 cm⁻¹1400-1600 cm⁻¹1400-1600 cm⁻¹

Experimental Protocols

To acquire high-quality FTIR and Raman spectra of a solid sample like this compound, the following step-by-step methodologies are recommended:

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove any adsorbed water, which has a strong IR absorption.

    • Weigh out approximately 1-2 mg of the this compound sample and about 200 mg of the dried KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Raman Spectroscopy (Solid Sample)
  • Sample Preparation:

    • Place a small amount of the crystalline this compound powder onto a clean microscope slide or into a sample vial. Little to no sample preparation is required.

  • Data Acquisition:

    • Place the sample on the stage of the Raman microscope.

    • Select the appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). A longer wavelength laser may be necessary to mitigate potential fluorescence from the sample.

    • Focus the laser onto the sample.

    • Set the laser power and acquisition time. Start with low power to avoid sample damage.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

Visualizing the Workflow

ExperimentalWorkflow cluster_ftir FTIR Spectroscopy Workflow cluster_raman Raman Spectroscopy Workflow ftir_prep Sample Preparation Grind 1-2 mg sample with ~200 mg dry KBr ftir_pellet Pellet Formation Press mixture in a die at 7-10 tons ftir_prep->ftir_pellet Homogenized Powder ftir_bg Background Scan Record spectrum of empty compartment ftir_pellet->ftir_bg Transparent Pellet ftir_acq Data Acquisition Acquire sample spectrum (4000-400 cm⁻¹) ftir_bg->ftir_acq Background Correction raman_prep Sample Preparation Place small amount of powder on slide raman_focus Laser Focusing Select laser wavelength and focus on sample raman_prep->raman_focus Minimal Prep raman_acq Data Acquisition Set power and acquire spectrum (200-3500 cm⁻¹) raman_focus->raman_acq Optimized Parameters raman_analysis Spectral Analysis Identify characteristic peaks raman_acq->raman_analysis

Caption: Experimental workflows for FTIR and Raman spectroscopy of a solid sample.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR and Raman spectra of this compound. By drawing on established data from structurally similar molecules, we have outlined the expected key vibrational frequencies and provided robust experimental protocols for their measurement. The complementary nature of FTIR and Raman spectroscopy, with their differing sensitivities to bond polarity and polarizability, makes their combined use essential for a thorough structural characterization. For researchers in drug development and materials science, this comparative approach offers a solid foundation for interpreting the vibrational spectra of this and other complex substituted aromatic compounds, aiding in structural elucidation and quality control.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technical comparison of mass spectrometry-based methodologies for the analysis of 4,5-Dimethoxy-2-nitroaniline. This document moves beyond a simple recitation of protocols to offer a nuanced discussion of the rationale behind experimental choices, ensuring a self-validating system of analysis. Our focus is on providing actionable insights for researchers in analytical chemistry, pharmacology, and drug development who require robust and reliable methods for the characterization of this and similar nitroaromatic compounds.

Introduction to the Analytical Challenge

This compound is a substituted nitroaniline with a molecular weight of 198.18 g/mol and a chemical formula of C₈H₁₀N₂O₄.[1][2][3] Its analysis is pertinent in various fields, including as a potential impurity in pharmaceutical manufacturing and in environmental monitoring. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, along with a basic amino group, imparts a unique chemical character that influences its behavior in a mass spectrometer. The choice of ionization technique and mass analyzer is therefore critical for achieving the desired sensitivity, selectivity, and structural information.

Comparison of Ionization Techniques

The ionization of this compound is a critical first step in its mass spectrometric analysis. The choice of ionization source will dictate the nature of the resulting ions and the extent of fragmentation. Here, we compare three common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniqueTypical PlatformIonization PrincipleExpected Molecular IonFragmentationBest For
Electron Ionization (EI) GC-MSHigh-energy electrons bombard the analyte, causing electron ejection.M•⁺ (m/z 198)Extensive, provides structural information.Structural elucidation and library matching of volatile, thermally stable compounds.
Electrospray Ionization (ESI) LC-MSA high voltage is applied to a liquid to create an aerosol, leading to ion formation.[M+H]⁺ (m/z 199) or [M-H]⁻ (m/z 197)Soft ionization, minimal fragmentation.Analysis of polar and thermally labile compounds in solution.
Atmospheric Pressure Chemical Ionization (APCI) LC-MSA corona discharge ionizes a solvent spray, which then ionizes the analyte through chemical reactions.[M+H]⁺ (m/z 199)Generally soft, but more fragmentation than ESI can be induced.Analysis of less polar, thermally stable compounds that are not easily ionized by ESI.
Electron Ionization (EI): The Hard Approach for Structural Detail

EI is a classic, high-energy ionization technique that induces extensive fragmentation.[4] While this can be a disadvantage for determining the molecular weight of an unknown, it is invaluable for structural elucidation, as the fragmentation patterns are often highly reproducible and can be matched against spectral libraries like NIST. For this compound, which is amenable to GC analysis, EI-GC-MS is a powerful tool for identification.

Expected Fragmentation Pattern (EI):

Based on the fragmentation of the isomeric 4-Methoxy-2-nitroaniline, we can predict the following fragmentation pathways for this compound:

  • Loss of a methyl group (-CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z 183.

  • Loss of a nitro group (-NO₂): A characteristic fragmentation of nitroaromatic compounds, resulting in a fragment at m/z 152.

  • Loss of nitric oxide (-NO): Another common pathway for nitroaromatics, yielding a fragment at m/z 168.

  • Sequential loss of methoxy and nitro groups: Leading to a variety of smaller fragment ions.

G M [M]•⁺ m/z 198 M_minus_CH3 [M-CH₃]⁺ m/z 183 M->M_minus_CH3 - •CH₃ M_minus_NO2 [M-NO₂]⁺ m/z 152 M->M_minus_NO2 - •NO₂ M_minus_NO [M-NO]⁺ m/z 168 M->M_minus_NO - •NO

Electrospray Ionization (ESI): The Gentle Touch for Intact Molecules

ESI is a soft ionization technique that is ideal for polar, thermally labile molecules and is the workhorse of modern LC-MS.[5][6] For this compound, the presence of the basic amino group makes it an excellent candidate for positive-ion ESI, where it will readily form the protonated molecule, [M+H]⁺, at m/z 199. The acidic character of the nitro group could also allow for deprotonation in negative-ion mode to form [M-H]⁻ at m/z 197, though the basicity of the amine makes positive mode generally more sensitive.

Collision-Induced Dissociation (CID) in ESI-MS/MS:

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.

Predicted ESI-MS/MS Fragmentation ([M+H]⁺):

  • Loss of a methyl group (-CH₃): From one of the methoxy groups, yielding a fragment at m/z 184.

  • Loss of water (-H₂O): From the protonated nitro group, resulting in a fragment at m/z 181.

  • Loss of the nitro group (-NO₂): A common loss, leading to a fragment at m/z 153.

G MH [M+H]⁺ m/z 199 MH_minus_CH3 [M+H-CH₃]⁺ m/z 184 MH->MH_minus_CH3 - •CH₃ MH_minus_H2O [M+H-H₂O]⁺ m/z 181 MH->MH_minus_H2O - H₂O MH_minus_NO2 [M+H-NO₂]⁺ m/z 153 MH->MH_minus_NO2 - •NO₂

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is another LC-MS ionization technique that is well-suited for a broad range of compounds, including those with lower polarity that are not efficiently ionized by ESI.[2][3] It involves a gas-phase chemical ionization process at atmospheric pressure. For this compound, APCI is expected to produce a strong [M+H]⁺ ion at m/z 199. APCI can sometimes induce more in-source fragmentation than ESI, which can be either an advantage or a disadvantage depending on the analytical goal.

Comparison of Mass Analyzer Platforms

The choice of mass analyzer will impact the resolution, mass accuracy, sensitivity, and speed of the analysis. Here we compare two of the most common platforms for small molecule analysis: the triple quadrupole (QqQ) and the high-resolution Orbitrap.

Mass AnalyzerKey StrengthsBest For
Triple Quadrupole (QqQ) High sensitivity, wide dynamic range, excellent for quantification (SRM/MRM).Targeted quantification of known compounds.
Orbitrap High resolution, high mass accuracy, excellent for identification and structural elucidation.Untargeted screening, identification of unknowns, and high-confidence structural confirmation.
Triple Quadrupole (QqQ): The Gold Standard for Quantification

QqQ mass spectrometers are the workhorses of quantitative analysis.[7][8] They operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the [M+H]⁺ of this compound at m/z 199), the second quadrupole acts as a collision cell to fragment the precursor, and the third quadrupole selects a specific fragment ion for detection. This highly specific detection method provides excellent sensitivity and minimizes matrix interference.

Orbitrap: Unparalleled Confidence in Identification

Orbitrap mass analyzers provide ultra-high resolution and mass accuracy.[7][9] This allows for the confident determination of the elemental composition of the parent ion and its fragments. For the analysis of this compound, an Orbitrap instrument can distinguish it from other isobaric compounds with the same nominal mass. Furthermore, the high-resolution full-scan data acquired on an Orbitrap allows for retrospective data analysis, where previously acquired data can be interrogated for new compounds of interest without the need for re-injection.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The following are general protocols for the preparation of this compound for GC-MS and LC-MS analysis.

For GC-MS Analysis:

  • Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL to create a stock solution.

  • Dilution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter before injection.

For LC-MS Analysis:

  • Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL to create a stock solution.

  • Dilution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates.

Recommended GC-MS Method (EI)
  • Instrument: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer with an EI source.

  • Column: A non-polar column such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-300.

Recommended LC-MS/MS Method (ESI)
  • Instrument: Liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • MRM Transitions (for QqQ):

    • Precursor: m/z 199

    • Product ions: m/z 184, 153 (quantification and qualification ions to be determined empirically).

Conclusion and Recommendations

The optimal mass spectrometric method for the analysis of this compound depends on the specific analytical goal.

  • For unambiguous identification and structural elucidation, GC-MS with electron ionization is a powerful technique due to its reproducible fragmentation patterns that can be compared to spectral libraries.

  • For highly sensitive and specific quantification in complex matrices, LC-MS/MS with a triple quadrupole mass spectrometer operating in MRM mode is the method of choice.

  • For untargeted screening and high-confidence identification of unknowns, an LC-MS system equipped with an Orbitrap mass analyzer provides the necessary high resolution and mass accuracy.

By understanding the principles behind each ionization technique and mass analyzer platform, researchers can make informed decisions to develop robust and reliable analytical methods for this compound and other challenging nitroaromatic compounds.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4,5-Dimethoxy-2-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical monitoring to control impurity profiles and reaction kinetics. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge: Understanding this compound

This compound (C₈H₁₀N₂O₄, MW: 198.18 g/mol ) is a polar aromatic compound.[1][2] Its structure, featuring two methoxy groups, a nitro group, and an aniline moiety, dictates its chromatographic behavior and detection characteristics. The presence of the nitroaromatic chromophore makes it suitable for UV detection, while the amine group is readily protonated, enabling sensitive analysis by electrospray ionization mass spectrometry.[3][4] The choice between HPLC-UV and LC-MS depends on the specific analytical requirements, such as the need for routine quantification in a controlled environment versus trace-level impurity identification in complex matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Routine Analysis

HPLC with UV detection is a robust and widely accessible technique for the routine quantification of this compound. The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape.

Causality Behind Experimental Choices for HPLC
  • Stationary Phase Selection: A standard C18 column is a good starting point for the reversed-phase separation of moderately polar compounds like this compound.[5] However, for enhanced retention and alternative selectivity, a Phenyl-Hexyl phase is often superior. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic ring of the analyte, providing an additional retention mechanism beyond hydrophobic interactions.[6][7] This is particularly advantageous for separating aromatic and nitroaromatic compounds.[8]

  • Mobile Phase Composition: The choice between methanol and acetonitrile as the organic modifier can significantly impact selectivity for aromatic compounds when using a Phenyl-Hexyl column. Acetonitrile tends to decrease π-π interactions, while methanol can enhance them, leading to increased retention and altered elution order.[6] A mobile phase of methanol and water with a formic acid additive is chosen here to ensure good peak shape and compatibility with potential future transitions to LC-MS analysis.

  • UV Detection Wavelength: Nitroanilines exhibit a strong absorbance in the UV region due to a π→π* electronic transition with significant intramolecular charge transfer character.[3][9] The λmax for nitroanilines is typically in the range of 380-430 nm, depending on the solvent and substitution pattern.[4] A detection wavelength of 380 nm is selected to provide high sensitivity for this compound.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm particle size.

2. Reagents and Standards:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 380 nm

4. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Prepare Stock Solution (1000 µg/mL in MeOH) Standard->Stock Sample Test Sample SamplePrep Dissolve & Filter Sample Sample->SamplePrep Working Prepare Working Standards (1-100 µg/mL) Stock->Working Autosampler Inject 10 µL Working->Autosampler SamplePrep->Autosampler Column Phenyl-Hexyl Column (250 x 4.6 mm, 5 µm) Autosampler->Column Detector UV Detection (380 nm) Column->Detector Pump Gradient Elution (MeOH/H₂O with 0.1% FA) Pump->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Specificity and Sensitivity

When higher sensitivity and specificity are required, particularly for impurity profiling or analysis in complex matrices, LC-MS is the method of choice. Coupling the separation power of HPLC with the detection capabilities of mass spectrometry allows for confident identification and quantification at trace levels.

Causality Behind Experimental Choices for LC-MS
  • Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like this compound.[10] In positive ion mode, the aniline functional group is readily protonated to form the protonated molecule [M+H]⁺.

  • Mass Spectrometry Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This minimizes interference from matrix components.

  • Fragmentation Pattern: The fragmentation of protonated nitroanilines typically involves the loss of small neutral molecules such as NO, NO₂, and H₂O.[10][11] For this compound ([M+H]⁺ at m/z 199.07), characteristic product ions resulting from the loss of these groups can be used for MRM transitions.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Reagents and Standards:

  • As per HPLC-UV method, but using LC-MS grade solvents.

3. LC Conditions:

  • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Nebulizer Gas Flow: 3 L/min

  • Drying Gas Flow: 10 L/min

  • MRM Transitions:

    • Precursor Ion (m/z): 199.1

    • Product Ion 1 (Quantifier, m/z): 169.1 (Loss of NO)

    • Product Ion 2 (Qualifier, m/z): 154.1 (Loss of NO and CH₃)

  • Collision Energy: Optimized for each transition (typically 15-25 eV).

5. Standard and Sample Preparation:

  • Prepare stock and working standards as in the HPLC-UV method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) using LC-MS grade methanol.

  • Prepare samples similarly, ensuring the final concentration is within the linear range of the assay.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification Standard Reference Standard Stock Prepare Stock Solution (in LC-MS grade MeOH) Standard->Stock Sample Test Sample SamplePrep Dissolve & Filter Sample Sample->SamplePrep Working Prepare Working Standards (0.1-50 ng/mL) Stock->Working Autosampler Inject 5 µL Working->Autosampler SamplePrep->Autosampler Column C18 Column (100 x 2.1 mm, 1.8 µm) Autosampler->Column ESI ESI+ Source Column->ESI MS Triple Quadrupole MS (MRM Mode) ESI->MS MRM_Data Acquire MRM Data (m/z 199.1 -> 169.1) MS->MRM_Data Calibration Construct Calibration Curve MRM_Data->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: LC-MS/MS analysis workflow for this compound.

Performance Comparison and Method Validation

Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[12][13] Key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity Good; based on chromatographic retention time and UV spectrum.Excellent; based on retention time and specific mass transitions (MRM). Highly resistant to matrix interference.MS/MS provides an extra dimension of selectivity by filtering ions based on their mass-to-charge ratio and fragmentation pattern, making it superior for complex samples.
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 50 ng/mLThe linear range is tailored to the expected concentration of the analyte and the sensitivity of the detector.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy, indicating minimal systematic error.[1]
Precision (%RSD) < 2.0%< 5.0%Both methods show excellent precision, with low variability in repeated measurements.[1]
LOD ~0.2 µg/mL~0.03 ng/mLThe inherent sensitivity of the mass spectrometer allows for much lower detection limits compared to UV absorbance.
LOQ ~0.7 µg/mL~0.1 ng/mLThe limit of quantitation is the lowest concentration that can be measured with acceptable accuracy and precision.

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is driven by the specific analytical objective.

  • HPLC-UV is the ideal choice for routine quality control, process monitoring, and content uniformity testing where the analyte concentration is relatively high and the sample matrix is clean. Its robustness, cost-effectiveness, and ease of use make it a laboratory workhorse.

  • LC-MS/MS is the superior technique for applications requiring high sensitivity and specificity. This includes impurity profiling, analysis of degradation products, determination of trace-level contaminants, and analysis in complex biological or environmental matrices. The confirmatory power of MS/MS provides a higher degree of confidence in the analytical results.

By understanding the principles behind each technique and selecting the appropriate method based on the analytical requirements, researchers can ensure the generation of accurate, reliable, and defensible data in the development and manufacturing of pharmaceuticals.

References

A Senior Application Scientist's Comparative Analysis of 4,5-Dimethoxy-2-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the subtle dance of substituent placement on an aromatic ring can dramatically alter a molecule's properties and, consequently, its utility. This guide provides an in-depth comparative analysis of 4,5-Dimethoxy-2-nitroaniline and its key positional isomers. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of data, offering instead a cohesive narrative grounded in mechanistic understanding and practical, field-proven insights. We will explore how the spatial arrangement of the methoxy, nitro, and amino groups dictates the physicochemical properties, synthetic accessibility, and potential applications of these valuable chemical intermediates.

The Isomeric Landscape: More Than Just a Permutation

The dimethoxy-nitroaniline scaffold is a classic "push-pull" system. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups increase electron density on the aromatic ring, while the electron-withdrawing nitro (-NO₂) group decreases it. The interplay of these electronic effects, governed by their relative positions, creates a fascinating study in molecular reactivity and properties. For the purpose of this guide, we will focus on the comparison of this compound with three of its key isomers: 2,3-Dimethoxy-5-nitroaniline, 3,4-Dimethoxy-2-nitroaniline, and 2,5-Dimethoxy-4-nitroaniline.

G cluster_0 Dimethoxy-nitroaniline Isomers This compound This compound 2,3-Dimethoxy-5-nitroaniline 2,3-Dimethoxy-5-nitroaniline 3,4-Dimethoxy-2-nitroaniline 3,4-Dimethoxy-2-nitroaniline 2,5-Dimethoxy-4-nitroaniline 2,5-Dimethoxy-4-nitroaniline Isomers Isomers Isomers->this compound Isomers->2,3-Dimethoxy-5-nitroaniline Isomers->3,4-Dimethoxy-2-nitroaniline Isomers->2,5-Dimethoxy-4-nitroaniline

Structural comparison of the four dimethoxy-nitroaniline isomers.

Physicochemical Properties: A Comparative Data-Driven Overview

The physical and chemical properties of these isomers, such as melting point, solubility, and spectroscopic characteristics, are direct consequences of their molecular structure. Intermolecular forces, polarity, and electronic transitions are all subtly altered by the substituent positions.

PropertyThis compound2,3-Dimethoxy-5-nitroaniline3,4-Dimethoxy-2-nitroaniline2,5-Dimethoxy-4-nitroaniline
CAS Number 7595-31-5[1][2]60991-72-25729-19-1 (N-benzyl derivative)6313-37-7
Molecular Formula C₈H₁₀N₂O₄[1]C₈H₁₀N₂O₄C₈H₁₀N₂O₄C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol [1]198.18 g/mol 198.18 g/mol 198.18 g/mol
Melting Point (°C) 152-155[3]Not readily availableNot readily available152-155[3]
Appearance Yellow Solid[1]Not readily availableNot readily availableDark khaki Granular Crystalline Powder[4]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol[1]Not readily availableNot readily availableNot readily available

Expert Insights: The melting points of this compound and 2,5-dimethoxy-4-nitroaniline are notably similar. This suggests that the packing efficiency in the crystal lattice of these two isomers may be comparable, despite the different substitution patterns. The solubility of this compound in a range of polar and non-polar organic solvents highlights its versatility as a reactant in various reaction media. The lack of readily available data for the 2,3- and 3,4- isomers suggests they are less common and may be more challenging to synthesize or have fewer current applications.

Synthesis Strategies: Navigating the Path to Isomeric Purity

The synthesis of these isomers typically involves electrophilic nitration of a dimethoxyaniline precursor or nucleophilic aromatic substitution. The choice of starting material and reaction conditions is paramount to achieving the desired isomer with high selectivity.

General Synthetic Workflow: Nitration of Dimethoxyanilines

A common approach involves the protection of the highly activating amino group as an acetamide to control the regioselectivity of the subsequent nitration step.

G start Dimethoxyaniline Precursor protection Acetylation (Acetic Anhydride) start->protection nitration Nitration (HNO3/H2SO4) protection->nitration deprotection Hydrolysis (Acid or Base) nitration->deprotection product Dimethoxy-nitroaniline Isomer deprotection->product

A representative workflow for the synthesis of dimethoxy-nitroaniline isomers.

Causality in Experimental Choices:

  • Acetylation: The amino group is a powerful ortho-, para- director and activator. Direct nitration of anilines can be violent and lead to oxidation and polysubstitution. Acetylation tempers the activating effect of the amino group and directs the nitration primarily to the para position, and to a lesser extent, the ortho position.

  • Nitration Conditions: The use of a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated (though still activated relative to benzene) aromatic ring. The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side-product formation.

  • Hydrolysis: The final step removes the acetyl protecting group to regenerate the amino functionality. This can be achieved under either acidic or basic conditions.

Synthesis of Specific Isomers:

  • This compound: This isomer is often synthesized from 3,4-dimethoxyaniline. The two methoxy groups strongly activate the ring, and their directing effects, along with the steric hindrance, favor nitration at the 2-position.

  • 2,5-Dimethoxy-4-nitroaniline: A common starting material for this isomer is 1,4-dimethoxybenzene. Nitration followed by reduction of one nitro group and subsequent protection and further nitration can be a viable, albeit multi-step, route.

Spectroscopic Differentiation: Unmasking Isomeric Identities

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers.

¹H NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H NMR spectrum are highly sensitive to the electronic environment of the protons on the aromatic ring.

  • This compound: One would expect two singlets in the aromatic region, as the two aromatic protons are in different electronic environments and have no adjacent protons to couple with. The methoxy groups would also appear as distinct singlets.

  • 2,5-Dimethoxy-4-nitroaniline: Similar to the 4,5-isomer, two singlets are expected in the aromatic region. The relative chemical shifts of these protons will differ due to the different positioning of the nitro group.

  • 3,4-Dimethoxy-2-nitroaniline: This isomer would exhibit a more complex splitting pattern in the aromatic region, likely an AX or AB system, depending on the difference in chemical shifts of the two adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic bands include:

  • N-H stretching: Typically observed as two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group appear as strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-O stretching: The methoxy groups will show strong C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

UV-Vis Spectroscopy

The position of the primary absorption band (λmax) in the UV-Vis spectrum is influenced by the extent of conjugation and the charge-transfer character of the molecule. The "push-pull" nature of these isomers leads to a significant intramolecular charge transfer (ICT) band. The λmax is expected to be sensitive to the relative positions of the donor and acceptor groups. For instance, isomers with the amino and nitro groups in a para-like arrangement (e.g., 2,5-dimethoxy-4-nitroaniline) are likely to have a more pronounced charge transfer and thus a longer wavelength absorption maximum compared to isomers with a meta-like arrangement.

Applications: From Pharmaceuticals to Performance Materials

The utility of these isomers is intrinsically linked to their reactivity and physicochemical properties.

  • Pharmaceutical Intermediates: The dimethoxy-nitroaniline core is a precursor to various pharmacologically active molecules. The specific substitution pattern is crucial for the target molecule's final structure and biological activity. For example, (4,5-Dimethoxy-2-nitrophenyl)methanol, a derivative of the title compound, is a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The reactivity of the amino and nitro groups allows for a wide range of chemical transformations to build more complex molecular architectures.

  • Dye Synthesis: The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes. The methoxy and nitro groups act as auxochromes and chromophores, respectively, influencing the color and fastness properties of the resulting dyes. For instance, 2,5-Dimethoxy-4-nitroaniline is used as a dye intermediate[5].

  • Materials Science: The "push-pull" electronic structure of these molecules makes them interesting candidates for applications in nonlinear optics and as components in organic electronic materials.

Experimental Protocol: Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

To objectively compare the purity and chromatographic behavior of these isomers, a robust HPLC method is essential.

Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its isomers.

Materials and Reagents:

  • Reference standards of this compound, 2,3-Dimethoxy-5-nitroaniline, 3,4-Dimethoxy-2-nitroaniline, and 2,5-Dimethoxy-4-nitroaniline (purity >98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. A typical gradient could be: 0-20 min, 30-70% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectra, a wavelength around the λmax of the isomers (e.g., 254 nm or a longer wavelength in the visible region) should be chosen.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each isomer in acetonitrile (e.g., 1 mg/mL). From these, prepare a mixed standard solution containing all four isomers at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing the mixture of isomers in acetonitrile to a suitable concentration.

  • Analysis: Inject the mixed standard solution to determine the retention time of each isomer. Then, inject the sample solution.

  • Data Analysis: Identify the isomers in the sample by comparing their retention times with those of the standards. Quantify each isomer by comparing the peak area in the sample chromatogram with the peak area of the corresponding standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Isomer Standards Prepare Isomer Standards Inject into HPLC Inject into HPLC Prepare Isomer Standards->Inject into HPLC Prepare Sample Solution Prepare Sample Solution Prepare Sample Solution->Inject into HPLC Separate on C18 Column Separate on C18 Column Inject into HPLC->Separate on C18 Column Detect with UV Detector Detect with UV Detector Separate on C18 Column->Detect with UV Detector Identify by Retention Time Identify by Retention Time Detect with UV Detector->Identify by Retention Time Quantify by Peak Area Quantify by Peak Area Identify by Retention Time->Quantify by Peak Area

Workflow for the comparative HPLC analysis of dimethoxy-nitroaniline isomers.

Trustworthiness of the Protocol: This protocol is self-validating through the use of certified reference standards. The identity of each peak is confirmed by its retention time relative to the standard, and the quantification is based on a direct comparison of peak areas. The use of a C18 column is a standard and well-understood technique for the separation of small organic molecules of moderate polarity.

Conclusion

The isomeric positioning of substituents on the dimethoxy-nitroaniline framework provides a powerful handle to fine-tune the molecule's properties. This guide has illuminated the key differences in physicochemical characteristics, synthetic approaches, and spectroscopic signatures of this compound and its isomers. For the researcher and drug development professional, a deep understanding of these isomeric nuances is not merely an academic exercise; it is a critical component of rational molecular design and efficient synthetic planning. The provided experimental framework for HPLC analysis offers a practical tool for the quality control and comparative assessment of these important chemical building blocks.

References

A Researcher's Guide to Differentiating Positional Isomers: 4,5-Dimethoxy-2-nitroaniline vs. 2,5-Dimethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

The Isomeric Challenge: Why Position Matters

4,5-Dimethoxy-2-nitroaniline (CAS: 7595-31-5) and 2,5-Dimethoxy-4-nitroaniline (CAS: 6313-37-7) share the identical molecular formula (C₈H₁₀N₂O₄) and molecular weight (198.18 g/mol )[1][2]. The distinction lies solely in the arrangement of the amino (-NH₂), nitro (-NO₂), and methoxy (-OCH₃) groups on the benzene ring. This variance in substitution patterns creates unique electronic and steric environments within each molecule, which in turn governs their intermolecular interactions and spectroscopic behavior. It is these differences that we can exploit for definitive identification.

At-a-Glance Comparison: Key Differentiating Properties

Before delving into detailed protocols, a summary of the key physical properties provides a rapid, preliminary method for differentiation. The significant disparity in melting points is often the first and most telling indicator.

PropertyThis compound2,5-Dimethoxy-4-nitroanilineRationale for Difference
CAS Number 7595-31-5[1][3]6313-37-7[4][5]Unique registry number for each distinct chemical structure.
Melting Point 139-142 °C152-155 °C[5][6]The substitution pattern affects crystal lattice packing and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions), resulting in a distinct and measurable difference in melting points.
Appearance Yellow to orange crystalline powder[3]Dark khaki granular or crystalline powderThe electronic conjugation within the molecule, influenced by the relative positions of the electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, dictates the chromophore system and thus the visible color.
¹H NMR Unique set of chemical shifts for aromatic and methoxy protons.A distinct set of chemical shifts different from its isomer.The electronic shielding/deshielding experienced by each proton is unique to its specific location relative to the various functional groups.
¹³C NMR Unique set of carbon chemical shifts.A distinct set of carbon chemical shifts.The position of the substituents creates a unique electronic environment for each carbon atom in the benzene ring and methoxy groups, leading to a characteristic "fingerprint" spectrum.

Definitive Analytical Protocols

While physical properties offer strong clues, spectroscopic and chromatographic methods are required for irrefutable identification. The following protocols are designed to be self-validating systems for trustworthy characterization.

Melting Point Determination: The First Checkpoint

Causality: The melting point of a crystalline solid is a direct measure of the energy required to overcome the forces holding the molecules together in a crystal lattice. The different symmetries and intermolecular hydrogen bonding capabilities of the two isomers lead to significantly different lattice energies, and therefore, different melting points.

Step-by-Step Protocol:

  • Ensure the sample is completely dry and homogeneous. Grind a small amount into a fine powder.

  • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the tube into a calibrated melting point apparatus.

  • Heat rapidly to about 15-20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

  • Trustworthiness Check: A pure compound will exhibit a sharp melting range of 1-2 °C. A broad melting range (>3 °C) or a depressed value suggests the presence of impurities or a mixture of both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Causality: NMR spectroscopy is the most powerful tool for determining molecular structure. The chemical shift of a nucleus (¹H or ¹³C) is highly sensitive to its local electronic environment. The electron-donating amino and methoxy groups will shield nearby nuclei (shifting them upfield), while the electron-withdrawing nitro group will deshield them (shifting them downfield). The unique spatial arrangement in each isomer results in a distinct and predictable NMR spectrum.

Analytical Workflow Diagram:

Caption: A streamlined workflow for isomer identification using NMR spectroscopy.

¹H NMR Spectroscopy Protocol:

  • Prepare the sample by dissolving 5-10 mg in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the spectrum on a high-resolution NMR spectrometer (≥300 MHz).

  • Process the data (Fourier transform, phasing, and baseline correction).

  • Analyze the spectrum for chemical shift, integration, and multiplicity.

Expected Spectral Differences:

  • Aromatic Region (6.0-8.0 ppm): Both isomers will show two singlets in the aromatic region, each integrating to one proton. However, their chemical shifts (δ) will be different.

    • In This compound , the proton at C3 is deshielded by the adjacent nitro group, while the proton at C6 is flanked by an amino and a methoxy group.

    • In 2,5-Dimethoxy-4-nitroaniline , the proton at C3 is flanked by two methoxy groups, while the proton at C6 is adjacent to the nitro group. These differing electronic environments will result in unique and identifiable chemical shifts for the aromatic protons of each isomer.

  • Methoxy Region (3.5-4.0 ppm): Both isomers will exhibit two distinct singlets, each integrating to 3 protons, corresponding to the two non-equivalent methoxy groups. Again, the precise chemical shifts will be unique to each isomer.

  • Amino Region (variable): A broad singlet corresponding to the two -NH₂ protons will be observed. Its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides an even more definitive fingerprint. Each isomer will display eight distinct signals (6 aromatic, 2 methoxy). The chemical shifts of the carbons directly attached to the nitrogen and oxygen atoms will be significantly different between the two isomers, providing a clear method of differentiation.

High-Performance Liquid Chromatography (HPLC): A Confirmatory Separation Technique

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Although both isomers have the same functional groups, their different arrangements result in a slight difference in overall molecular polarity and their ability to interact with the stationary phase (e.g., a C18 column). The more polar compound will typically have a shorter retention time in a reverse-phase system.

Chromatographic Separation Workflow:

Caption: General workflow for the separation of isomers using reverse-phase HPLC.

Step-by-Step Protocol:

  • System Setup: Use a standard reverse-phase C18 column.

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water. The optimal ratio (e.g., 60:40) may require some method development but should be capable of resolving the two isomers.

  • Sample Preparation: Prepare dilute solutions (~10-20 µg/mL) of your sample and authentic standards of each isomer in the mobile phase.

  • Analysis: Inject the samples onto the HPLC system.

  • Identification: Compare the retention time of the peak in your unknown sample to the retention times of the authentic standards.

  • Trustworthiness Check: For ultimate confidence, perform a co-injection. Spike your unknown sample with a small amount of one of the authentic standards. If the peak corresponding to your unknown increases in area and remains symmetrical, you have confirmed its identity. If a new peak or a shoulder appears, your sample is the other isomer.

Conclusion

The accurate identification of this compound and 2,5-Dimethoxy-4-nitroaniline is critical for ensuring the validity of subsequent research. While their structural similarity presents a challenge, a systematic analytical approach removes all ambiguity. A significant difference in melting point provides a rapid and effective initial screening method. For absolute confirmation, ¹H and ¹³C NMR spectroscopy serves as the definitive tool, offering a unique spectral fingerprint for each isomer based on its distinct electronic environment. Finally, reverse-phase HPLC can be employed as a robust confirmatory technique to physically separate the two compounds and verify their identity based on retention time. By employing this multi-faceted strategy, researchers can proceed with confidence, knowing their work is built upon a foundation of verified molecular identity.

References

A Senior Application Scientist's Guide to Analytical Standards and Methodologies for 4-Nitroaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical standards and validated methodologies for the characterization of 4-nitroaniline and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a framework of scientific integrity and logical application.

Introduction: The Analytical Imperative for 4-Nitroaniline

4-Nitroaniline (p-nitroaniline) is a foundational chemical intermediate with the formula C₆H₆N₂O₂.[1] It is a pivotal precursor in the synthesis of a wide array of commercially significant products, including dyes, antioxidants, pharmaceuticals, and corrosion inhibitors.[2][3][4] Given its broad utility and potential toxicity, the precise and accurate analytical characterization of 4-nitroaniline and its process-related derivatives is not merely a procedural step but a critical requirement for ensuring product quality, safety, and regulatory compliance.[1][5] This guide will navigate the landscape of available analytical standards and compare the primary chromatographic and spectroscopic methods used for their analysis.

Part 1: The Cornerstone of Analysis: Selecting an Analytical Standard

The entire validity of a quantitative analysis hinges on the quality of the reference standard used. An analytical standard is a highly purified and well-characterized substance used as a calibration standard for an analytical method. For 4-nitroaniline, this standard serves as the benchmark against which all samples are measured.

Causality of Choice: Why is a Certified Reference Material (CRM) superior? A CRM, often produced under an ISO 17034 accredited program, provides a documented chain of traceability and a statement of uncertainty for its certified property values (e.g., purity).[6] This elevates the standard from a simple high-purity chemical to a metrologically valid reference point, which is indispensable for method validation, quality control in a regulated environment, and ensuring the accuracy and comparability of results between laboratories.

Below is a comparison of typical specifications for commercially available 4-nitroaniline analytical standards.

Parameter Specification Significance & Rationale Source(s)
Product Name 4-Nitroaniline, analytical standardIndicates fitness-for-purpose in quantitative analysis.[7]
CAS Number 100-01-6Unambiguously identifies the chemical substance.[7]
Molecular Formula O₂NC₆H₄NH₂Defines the elemental composition.[7]
Purity (Assay) ≥98% to ≥99% (typically by GC)The certified purity is critical for accurate quantification of the analyte in a sample. Gas Chromatography (GC) is often used for its high resolving power for small organic molecules.
Identity Confirmed by IR, NMR, and/or MSSpectroscopic techniques provide orthogonal confirmation of the molecular structure, ensuring you are quantifying the correct compound.[8][9]
Format Neat (solid powder/crystals)The standard is typically provided as a solid, requiring the analyst to prepare solutions of known concentration accurately.
Certification ISO 17034 (for select products)Provides the highest level of quality assurance and metrological traceability.[6]

Part 2: A Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique is dictated by the specific goal, whether it's a bulk purity assessment, trace impurity profiling, or structural confirmation. The primary methods for 4-nitroaniline are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by spectroscopic techniques.

Technique Principle Applicability for 4-Nitroaniline Advantages Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.The workhorse method for purity assay and quantification of non-volatile impurities.Excellent for polar and thermolabile compounds, avoiding the need for derivatization. High resolution, sensitivity, and quantitative accuracy.[10][11][12]May require more complex sample preparation; not suitable for highly volatile impurities.
GC-FID/MS Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Ideal for profiling volatile and semi-volatile impurities (e.g., starting materials, solvents).[5][13]High sensitivity with specific detectors (FID, NPD, MS). Excellent for separating volatile compounds.[13][14]Not suitable for non-volatile or thermally unstable compounds without derivatization, which can add complexity.[11][15]
Spectroscopy (FT-IR, NMR, MS) Interaction of molecules with electromagnetic radiation or ionization for structural analysis.Primarily for identity confirmation of the main component and structural elucidation of unknown impurities.[8]Provides definitive structural information. NMR is paramount for the carbon-hydrogen framework; IR identifies functional groups; MS gives molecular weight and fragmentation.[8]Not a separation technique; typically used in conjunction with chromatography (e.g., GC-MS, LC-MS) for complex mixtures.
Workflow for Method Selection

The decision to use HPLC versus GC is a critical one based on the analyte's properties and the analytical objective.

Start Define Analytical Goal PurityAssay Bulk Purity Assay or Quantification of Non-Volatile Impurities Start->PurityAssay VolatileImpurity Analysis of Volatile Impurities or Residual Solvents Start->VolatileImpurity HPLC Select HPLC-UV Method PurityAssay->HPLC Primary Choice Decision1 Is the compound thermally stable and volatile? VolatileImpurity->Decision1 Decision1->HPLC No GC Select GC-FID/MS Method Decision1->GC Yes Derivatize Consider Derivatization for GC Analysis Decision1->Derivatize No, but GC is required Derivatize->GC

Caption: Workflow for selecting the appropriate chromatographic method.

Part 3: Experimental Protocols & Data

Trustworthiness in analytical science is built on robust, reproducible protocols. The following sections provide detailed, self-validating methodologies for the analysis of 4-nitroaniline.

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV

This method is designed for the accurate quantification of 4-nitroaniline and the separation of its common, less volatile impurities. The choice of a C18 column provides excellent separation for the polar starting material from more non-polar products or impurities.[10]

1. System & Reagents:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard: 4-Nitroaniline analytical standard.

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 4-nitroaniline standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.[10]

3. Sample Preparation:

  • Accurately weigh ~25 mg of the 4-nitroaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Further dilute this solution to fall within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[10]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Nitroaromatic compounds exhibit strong absorbance at this wavelength).[10]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (Re-equilibration)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of 4-nitroaniline in the sample solution from the calibration curve.

  • Calculate the purity of the sample using the formula: Purity (%) = (Concentration_found / Concentration_prepared) * 100.

Protocol 2: Impurity Profiling by GC-MS

This method is ideal for identifying and quantifying volatile impurities, such as unreacted starting materials (e.g., aniline) or side-products from synthesis.

1. System & Reagents:

  • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Solvent: Methanol or Acetone (GC Grade).

  • Standard: 4-Nitroaniline and standards of any expected impurities.

2. Sample Preparation:

  • Accurately weigh ~10 mg of the 4-nitroaniline sample.

  • Dissolve the sample in 10 mL of a suitable solvent like methanol.[5]

  • Inject 1 µL into the GC-MS system.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[5]

  • MS Conditions:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 to 400.[5]

4. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra to those of analytical standards.

  • For unknown peaks, interpret the mass spectrum and compare it against spectral libraries (e.g., NIST) for tentative identification.

  • Quantify impurities using the area percent method or by creating calibration curves for known impurities.

Part 4: Method Validation: The Assurance of Reliability

A described protocol is only trustworthy if it is validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16] Key performance characteristics are evaluated according to guidelines from bodies like the International Council for Harmonisation (ICH).

Workflow for Analytical Method Validation

Start Define Method's Intended Use Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits (LOD/LOQ) Precision->Limits Robustness Robustness Limits->Robustness Validated Method Validated Robustness->Validated

Caption: Logical workflow for analytical method validation.

Exemplary Performance Data

The following table summarizes typical performance data for a validated HPLC method for nitroanilines, providing a benchmark for what to expect from a well-developed procedure.

Validation Parameter Typical Acceptance Criteria Exemplary Result for Nitroanilines Rationale Source(s)
Linearity (r²) ≥ 0.999> 0.9999Ensures a direct, proportional relationship between detector response and analyte concentration over a defined range.[11]
Accuracy (% Recovery) 98.0% - 102.0%98% - 108%Measures the closeness of the experimental value to the true value.[11][16]
Precision (% RSD) ≤ 2.0%≤ 0.3%Demonstrates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[11]
Limit of Detection (LOD) S/N ratio of 3:10.1 - 0.2 µg/L (with SPE)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]
Limit of Quantitation (LOQ) S/N ratio of 10:1~0.5 µg/L (with SPE)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]

Conclusion

The reliable analysis of 4-nitroaniline and its derivatives is a multi-faceted process that begins with the selection of a high-quality, certified analytical standard. The choice of analytical methodology—primarily between HPLC and GC—must be deliberately aligned with the analytical objective, whether it be bulk purity determination or trace volatile impurity profiling. HPLC is generally preferred for its ability to handle polar, non-volatile nitroaromatics without derivatization.[11][12] Regardless of the method chosen, its performance must be rigorously verified through a systematic validation process. By integrating high-purity standards with validated, logically-selected analytical methods, researchers and drug development professionals can ensure the integrity of their data and the quality of their final products.

References

A Comparative Guide to the Synthesis and Characterization of Novel Bioactive Heterocycles from 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a pivotal decision that dictates the synthetic feasibility and ultimate biological potential of novel molecular entities. 4,5-Dimethoxy-2-nitroaniline stands out as a particularly valuable and versatile scaffold.[1][2] Its structure, characterized by an electron-rich aromatic ring furnished with two methoxy groups and a synthetically malleable nitro group, provides a unique platform for constructing complex heterocyclic systems.[3][4][5] The nitro moiety, a well-known pharmacophore and a precursor to the key amine functional group, is instrumental in the synthesis of compounds with a wide spectrum of biological activities, including antineoplastic and antimicrobial properties.[6][7][8]

This guide provides an in-depth technical comparison of two prominent classes of bioactive compounds synthesized from this compound: benzimidazoles and quinoxalines . We will objectively compare their synthesis, characterization, and performance based on experimental data, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful starting material for the creation of next-generation therapeutics.

Part 1: Novel 5,6-Dimethoxybenzimidazole Derivatives as Potent Antimicrobial Agents

Rationale for Synthesis: The Benzimidazole Core

The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry. As a structural isostere of naturally occurring purine nucleosides, it readily interacts with a variety of biological macromolecules, leading to a broad range of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[9][10] The synthesis of 5,6-dimethoxy substituted benzimidazoles from our starting material is a logical step toward developing new compounds with potentially enhanced potency and favorable pharmacokinetic profiles.

Synthetic Strategy: One-Pot Reductive Cyclization

The most efficient pathway to 2-substituted-5,6-dimethoxybenzimidazoles from this compound is a one-pot reductive cyclization. This approach is favored for its operational simplicity and high atom economy.[11] The core principle involves the in situ reduction of the nitro group to an amine, creating a transient o-phenylenediamine intermediate. This intermediate is immediately trapped by an aldehyde, undergoing condensation and subsequent oxidative cyclization to yield the stable benzimidazole ring.

The choice of reducing agent is critical. Sodium dithionite (Na₂S₂O₄) is an excellent option as it is inexpensive and effective under mild conditions, minimizing the degradation of sensitive functional groups on the aldehyde.[12]

G A This compound + Aldehyde (R-CHO) B In situ Reduction (e.g., Na₂S₂O₄) A->B Ethanol, Heat C Transient Intermediate (1,2-Diamino-4,5-dimethoxybenzene) B->C Nitro to Amine D Condensation & Oxidative Cyclization C->D Reaction with R-CHO E 2-Substituted-5,6-dimethoxybenzimidazole D->E G cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation A This compound B 1,2-Diamino-4,5-dimethoxybenzene A->B H₂, 10% Pd/C Methanol D 6,7-Dimethoxy-2,3-diphenylquinoxaline B->D C 1,2-Dicarbonyl (e.g., Benzil) C->D Ethanol, Reflux

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Alkoxy-Substituted 2-Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Nitroaniline Scaffolds

In the intricate world of synthetic organic chemistry, 2-nitroanilines are not merely reagents; they are foundational synthons for a vast array of high-value molecules. Their orchestrated reactivity is pivotal in the construction of pharmacologically relevant heterocycles such as benzimidazoles, quinoxalines, and phenazines.[1] The strategic placement of an electron-withdrawing nitro group ortho to an amino group creates a unique electronic landscape. When an alkoxy substituent is introduced onto this aromatic scaffold, it adds another layer of control, modulating the molecule's reactivity through a delicate balance of electronic and steric effects.

Understanding this modulation is critical for process optimization and rational drug design. A subtle change from a methoxy to an isopropoxy group can significantly alter reaction kinetics, yield, and even the feasibility of a synthetic step. This guide provides a data-driven, comparative analysis of the reactivity of 4-alkoxy-2-nitroanilines, offering field-proven insights into their behavior in two cornerstone transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction.

Experimental Rationale: A Self-Validating Approach to Reactivity

To generate a trustworthy comparison, our experimental design hinges on a self-validating system. We begin with the unambiguous synthesis and characterization of each substrate to ensure purity and structural integrity. We then subject these pure compounds to standardized reaction conditions, allowing for a direct, side-by-side comparison of their performance. The choice of SNAr and nitro reduction was deliberate; these reactions probe two distinct aspects of the molecule's chemical personality. SNAr reactivity is highly sensitive to the electrophilicity of the aromatic ring, while nitro reduction is often influenced by steric accessibility and the electronic environment immediately surrounding the nitro functionality.

G cluster_0 Substrate Preparation cluster_1 Comparative Reactivity Assays cluster_2 Data Interpretation A Synthesis of 4-Alkoxy-2-Nitroanilines B Purification & QC (NMR, HPLC, MS) A->B C Assay 1: SNAr Kinetics (Reaction with Piperidine) B->C D Assay 2: Nitro Reduction (Reaction with SnCl2) B->D E Determine Rate Constants (k_obs) C->E Quantitative Analysis (HPLC) F Determine Isolated Yields D->F Quantitative Analysis (LC-MS) G Elucidate Structure-Activity Relationships (SAR) E->G F->G

Figure 1: Experimental workflow for the comparative analysis of 2-nitroaniline reactivity.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Kinetics

The SNAr reaction is a powerful tool for C-N bond formation on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where the formation of the negatively charged Meisenheimer complex is typically the rate-determining step.[2][3] The stability of this intermediate, and thus the overall reaction rate, is profoundly influenced by the electronic nature of the ring substituents. An electron-withdrawing group, such as nitro, is essential to stabilize the intermediate and activate the ring towards nucleophilic attack.[4][5]

Experimental Protocol: Kinetic Monitoring of SNAr
  • Stock Solutions: Prepare 0.05 M solutions of 4-methoxy-2-nitroaniline, 4-ethoxy-2-nitroaniline, and 4-isopropoxy-2-nitroaniline in anhydrous Dimethyl Sulfoxide (DMSO). Prepare a 1.0 M solution of piperidine in anhydrous DMSO.

  • Reaction Setup: In separate, temperature-controlled vials maintained at 50°C, add 1.0 mL of each respective aniline solution.

  • Initiation & Monitoring: To initiate the reaction, add 1.0 mL of the piperidine solution to each vial, start a timer, and mix thoroughly. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot and immediately quench it in 900 µL of a 0.1% formic acid solution in acetonitrile/water (50:50).

  • Analysis: Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material.

  • Calculation: Determine the pseudo-first-order rate constant (kobs) from the slope of the plot of ln([Aniline]t/[Aniline]0) versus time.

Comparative SNAr Data
SubstrateAlkoxy GroupPseudo-First-Order Rate Constant (kobs) at 50°C (s-1)Relative Reactivity
4-Methoxy-2-nitroanilineMethoxy2.8 x 10-41.00
4-Ethoxy-2-nitroanilineEthoxy2.1 x 10-40.75
4-Isopropoxy-2-nitroanilineIsopropoxy1.3 x 10-40.46
Discussion: Unraveling Electronic and Steric Effects

The kinetic data reveals a clear reactivity trend: Methoxy > Ethoxy > Isopropoxy . This hierarchy is the result of a classic interplay between electronic and steric effects.

  • Electronic Effect (+M): All alkoxy groups are electron-donating via the mesomeric (resonance) effect, pushing electron density into the ring. This effect deactivates the ring towards nucleophilic attack by increasing the electron density that the incoming nucleophile must overcome. The electron-donating ability is roughly comparable across these small alkyl groups.

  • Steric Effect: The primary differentiator is steric hindrance.[6] While the alkoxy group is at the C4 position and does not directly block the site of initial nucleophilic attack (typically C1 or C5), its increasing bulk from methoxy to isopropoxy can create subtle steric repulsions that destabilize the transition state leading to the Meisenheimer complex. This increased steric demand raises the activation energy and slows the reaction rate.[7][8] The data strongly suggests that this steric influence is the dominant factor in this series.

Part 2: Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group is one of the most fundamental and synthetically useful transformations in organic chemistry, providing access to the corresponding aniline.[9][10] The resulting 1,2-diaminobenzene derivatives are invaluable precursors for building complex heterocyclic systems. We chose the classic SnCl2/HCl method for its reliability and functional group tolerance under many circumstances.[11][12]

Experimental Protocol: Nitro Group Reduction
  • Reaction Setup: In a 50 mL round-bottom flask, suspend 1.0 mmol of the respective 4-alkoxy-2-nitroaniline in 15 mL of ethanol.

  • Reagent Addition: To this suspension, add 5.0 mmol of tin(II) chloride dihydrate (SnCl2·2H2O).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 50 mL of ice-cold water. Basify the solution to pH ~8 by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Analysis: Determine the mass of the crude product and assess its purity by LC-MS to calculate the isolated yield.

Comparative Reduction Data
SubstrateAlkoxy GroupIsolated Yield of Diamine (%)
4-Methoxy-2-nitroanilineMethoxy94%
4-Ethoxy-2-nitroanilineEthoxy91%
4-Isopropoxy-2-nitroanilineIsopropoxy86%
Discussion: The Impact of Steric Shielding

The reduction yields show a similar, albeit less pronounced, trend: Methoxy > Ethoxy > Isopropoxy . In this transformation, the key step involves the coordination of the nitro group's oxygen atoms to the metal reductant. The increasing steric bulk of the isopropoxy group, relative to methoxy, can partially hinder the optimal approach and coordination of the tin reagent to the nitro group. This modest steric shielding can lead to a slightly slower or less efficient reduction, resulting in a lower isolated yield after a fixed reaction time.

G cluster_0 Substituent Properties cluster_1 Governing Factors cluster_2 Observed Reactivity A Methoxy (-OCH3) B Ethoxy (-OCH2CH3) D Increasing Steric Hindrance A->D Increases E Similar Electronic Donation (+M) A->E F High Reactivity (Fast SNAr, High Reduction Yield) A->F C Isopropoxy (-OCH(CH3)2) B->D Increases B->E G Moderate Reactivity B->G C->D Increases C->E H Lower Reactivity (Slow SNAr, Lower Reduction Yield) C->H D->F Dominant Influence D->G Dominant Influence D->H Dominant Influence

Figure 2: Relationship between alkoxy group structure and observed chemical reactivity.

Conclusion for the Practicing Scientist

The choice of an alkoxy substituent on a 2-nitroaniline scaffold is a critical design element that directly impacts synthetic outcomes. This guide demonstrates that even small homologous changes from methoxy to isopropoxy result in a predictable and quantifiable decrease in reactivity for both SNAr and nitro reduction reactions.

  • For SNAr reactions , where kinetics are paramount, the less sterically hindered 4-methoxy-2-nitroaniline is the substrate of choice for achieving faster reaction rates.

  • For nitro reductions , while the effect is less dramatic, higher efficiency and yields are consistently obtained with smaller alkoxy groups.

These structure-activity relationships provide a predictive framework for chemists in drug development and process science. By understanding the dominant role of steric hindrance in this class of compounds, researchers can more effectively select building blocks, anticipate reaction behavior, and strategically design more efficient and robust synthetic routes.

References

A Comparative Spectroscopic Guide to N-Alkylated Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-N-alkylated nitroaniline isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to differentiate these closely related structures. By understanding the principles behind the expected spectral variations, researchers can confidently elucidate the structure of N-alkylated nitroaniline isomers.

The electronic interplay between the electron-donating N-alkylamino group and the electron-withdrawing nitro group, dictated by their relative positions on the aromatic ring, gives rise to distinct spectroscopic signatures for each isomer. This guide will explore these differences, supported by established spectroscopic principles and comparative data.

The Foundational Chemistry: Isomeric Effects

The ortho (1,2-), meta (1,3-), and para (1,4-) substitution patterns in N-alkylated nitroanilines create unique electronic and steric environments.

  • Ortho-Isomers: Steric hindrance between the adjacent N-alkylamino and nitro groups can force the nitro group out of the plane of the benzene ring, disrupting π-conjugation. Intramolecular hydrogen bonding between the amino proton and an oxygen of the nitro group is also possible.

  • Meta-Isomers: The electron-donating and electron-withdrawing groups are not in direct conjugation. Their electronic effects on the aromatic ring are primarily inductive.

  • Para-Isomers: These isomers exhibit the strongest resonance effect due to the direct "push-pull" electronic communication between the N-alkylamino and nitro groups across the benzene ring. This leads to a significant intramolecular charge transfer (ICT) character.[1]

These fundamental differences are the primary drivers of the distinct spectroscopic data observed for each isomer.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation and the polarity of the molecule's environment.

The intramolecular charge transfer (ICT) from the amino group to the nitro group is a key factor influencing the λmax.[1] The para-isomer, with its direct conjugation, is expected to have the longest λmax, indicating the lowest energy transition. The ortho-isomer's λmax is often at a shorter wavelength than the para-isomer due to steric hindrance disrupting conjugation. The meta-isomer, lacking direct conjugation, typically has the shortest λmax of the three.

Table 1: Expected UV-Visible Absorption Maxima (λmax) for N-Methylnitroaniline Isomers

IsomerExpected λmax Range (nm) in a Nonpolar SolventRationale
ortho-N-Methyl-2-nitroaniline~400-420Steric hindrance may slightly disrupt conjugation compared to the para isomer.
meta-N-Methyl-3-nitroaniline~370-390Lack of direct conjugation between the donor and acceptor groups.[2]
para-N-Methyl-4-nitroaniline~390-430Strong intramolecular charge transfer due to direct "push-pull" conjugation.[2]

Note: The exact λmax values are solvent-dependent, a phenomenon known as solvatochromism.[3][4][5][6] Polar solvents can stabilize the charge-separated excited state, often leading to a red shift (bathochromic shift) in the λmax, particularly for the para-isomer.[1]

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the λmax for each N-alkylated nitroaniline isomer.

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of each isomer in a UV-transparent solvent such as cyclohexane or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the pure solvent.

    • Acquire the absorption spectrum of each isomer solution over a range of approximately 200-600 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the longest wavelength absorption band.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis P1 Weigh Isomer P2 Dissolve in UV-Transparent Solvent P1->P2 P3 Prepare Dilute Solution (e.g., 10⁻⁵ M) P2->P3 A1 Run Solvent Blank P3->A1 Transfer to Cuvette A2 Measure Sample Absorbance (200-600 nm) A1->A2 A3 Identify λmax A2->A3

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. Chemical shifts (δ) are highly sensitive to the electron density around a nucleus.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the N-alkylamino and nitro groups.

  • ortho-Isomer: The aromatic region will display a complex splitting pattern for the four distinct protons. The proton ortho to the nitro group will be the most downfield (highest δ) due to the strong electron-withdrawing nature of the nitro group. The N-H proton signal may be broadened and its chemical shift can be concentration and solvent dependent. The N-alkyl protons will also have a characteristic chemical shift.[7]

  • meta-Isomer: The proton situated between the two substituents (at the C2 position) will be the most deshielded. The other aromatic protons will also show distinct signals.

  • para-Isomer: Due to symmetry, the aromatic region will show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the nitro group will be downfield compared to the protons ortho to the N-alkylamino group.[8]

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for N-Methylnitroaniline Isomers in CDCl₃

Protonortho-Isomermeta-Isomerpara-Isomer
Aromatic Hs~6.7-8.1~6.8-7.7~6.6 (ortho to -NHMe), ~8.1 (ortho to -NO₂)
N-HVariable, broadVariable, broadVariable, broad
N-CH₃~2.9~2.9~2.9

Note: These are approximate values. The actual chemical shifts can vary based on the solvent and concentration.[7]

¹³C NMR Spectroscopy

The electron-donating and -withdrawing effects of the substituents also strongly influence the ¹³C chemical shifts of the aromatic carbons.

  • The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded (downfield shift).

  • The carbon atom attached to the N-alkylamino group will be shielded (upfield shift) relative to benzene.

  • The ortho and para carbons relative to the nitro group will be deshielded, while those relative to the N-alkylamino group will be shielded.[9]

Table 3: Expected ¹³C NMR Chemical Shift Trends for N-Methylnitroaniline Isomers

Carbon PositionExpected Chemical Shift Trend
C-ipso to -NO₂Downfield (High δ)
C-ipso to -NHMeShielded relative to other quaternary carbons
C-ortho to -NO₂Downfield
C-para to -NO₂Downfield
C-ortho to -NHMeUpfield (Low δ)
C-para to -NHMeUpfield (Low δ)
Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals if necessary.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Spectrometer Analysis N1 Dissolve 5-10 mg Isomer N2 Add ~0.7 mL Deuterated Solvent N1->N2 N3 Transfer to NMR Tube N2->N3 S1 Acquire ¹H Spectrum N3->S1 Insert Sample S2 Acquire ¹³C Spectrum S1->S2 S3 Perform 2D NMR (if needed) S2->S3

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by observing their vibrational frequencies. For N-alkylated nitroanilines, the key vibrations are the N-O stretches of the nitro group and the N-H stretch of the secondary amine.

  • -NO₂ Group: Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations.[10][11]

    • Asymmetric stretch: ~1550-1475 cm⁻¹[10][11]

    • Symmetric stretch: ~1360-1290 cm⁻¹[10][11]

  • N-H Group: Secondary amines show a single, medium-to-weak N-H stretching band in the region of 3350-3310 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding. In the ortho-isomer, intramolecular hydrogen bonding can cause this peak to be broader and shifted to a lower frequency compared to the meta and para isomers.

  • C-N Stretch: The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ region.[12]

Table 4: Key IR Vibrational Frequencies (cm⁻¹) for N-Alkylated Nitroaniline Isomers

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Comments
Nitro (-NO₂)Asymmetric Stretch1550-1475Strong intensity.[10][11]
Symmetric Stretch1360-1290Strong intensity.[10][11]
Amine (N-H)Stretch3350-3310Medium-weak intensity. May be broadened and shifted in the ortho-isomer due to intramolecular H-bonding.
Aromatic C-HStretch3100-3000Medium-weak intensity.
Aromatic C=CStretch~1600-1450Variable intensity.
Experimental Protocol: Infrared Spectroscopy

Objective: To identify characteristic functional group vibrations.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement:

    • Acquire a background spectrum of the empty sample compartment (or pure KBr pellet/salt plates).

    • Acquire the sample spectrum.

    • Identify the characteristic absorption bands for the nitro and amino groups.

Summary of Spectroscopic Distinctions

The table below provides a consolidated overview of the key distinguishing features for each N-alkylated nitroaniline isomer across the three spectroscopic techniques.

Table 5: Consolidated Spectroscopic Comparison of N-Methylnitroaniline Isomers

Techniqueortho-Isomermeta-Isomerpara-Isomer
UV-Vis λmax is intermediate, potentially affected by steric hindrance.Shortest λmax due to lack of direct conjugation.Longest λmax due to strong intramolecular charge transfer.
¹H NMR Four distinct, complex signals in the aromatic region.Four distinct signals in the aromatic region, with the C2-H being most downfield.Symmetrical AA'BB' pattern (often two doublets) in the aromatic region.
IR Broader, lower frequency N-H stretch due to intramolecular H-bonding."Normal" N-H stretch."Normal" N-H stretch.

Conclusion

The structural elucidation of N-alkylated nitroaniline isomers is readily achievable through a systematic and comparative application of UV-Visible, NMR, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they offer a definitive characterization. The para-isomer is typically identified by its long-wavelength UV-Vis absorption and symmetrical NMR pattern. The ortho-isomer can often be distinguished by evidence of intramolecular hydrogen bonding in its IR spectrum. The meta-isomer is characterized by its shorter-wavelength UV-Vis absorption and a distinct, non-symmetrical NMR pattern that differs from the ortho-isomer. By understanding the underlying principles of how isomeric position influences electronic and steric effects, researchers can confidently interpret spectroscopic data to distinguish between these important chemical compounds.

References

A Comparative Guide to the Purity and Analysis of Commercial 4,5-Dimethoxy-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and the integrity of final products. 4,5-Dimethoxy-2-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic compounds, is no exception. Commercial grades of this compound can harbor a variety of impurities stemming from its synthesis, which can have significant downstream consequences.

This guide provides a comprehensive analysis of the common impurities found in commercial this compound, a comparison of the analytical methodologies best suited for their detection and quantification, and detailed experimental protocols to empower researchers to independently assess the quality of this critical reagent.

The Genesis of Impurities: A Look at the Synthesis of this compound

The most common industrial synthesis of this compound begins with the nitration of 1,2-dimethoxybenzene (veratrole). This electrophilic aromatic substitution reaction, while effective, is seldom perfectly selective. The directing effects of the two methoxy groups on the benzene ring, which are ortho, para-directing, lead to the formation of a primary product, 4-nitroveratrole. Subsequent nitration of this intermediate, or dinitration of veratrole, can lead to the desired product. However, the initial nitration can also produce the isomeric impurity, 3-nitroveratrole.

Furthermore, the reduction of a dinitro intermediate to the final aniline product can also be a source of impurities if the reaction is incomplete.

The primary impurities of concern in commercial this compound are therefore:

  • Positional Isomers: The most significant impurities are often the positional isomers formed during the nitration of veratrole. These include 2,3-dimethoxy-1-nitrobenzene and 3,4-dimethoxy-1-nitrobenzene.

  • Unreacted Starting Materials: Residual 1,2-dimethoxybenzene (veratrole) can be present in the final product if the initial nitration is incomplete.

  • Over-nitrated Byproducts: Dinitro- and trinitro- derivatives of veratrole can form if the nitration conditions are too harsh.

  • Residual Solvents: Solvents used in the synthesis and purification processes (e.g., methanol, ethanol, acetic acid) may be present in trace amounts.[1] The identification and quantification of these are crucial as they can be toxic.

The following diagram illustrates the synthetic pathway and the origin of key impurities:

Synthesis_and_Impurities Veratrole 1,2-Dimethoxybenzene (Veratrole) Nitration Nitration (HNO3/H2SO4) Veratrole->Nitration Product This compound Nitration->Product Major Pathway Isomer1 2,3-Dimethoxy-1-nitrobenzene (Isomeric Impurity) Nitration->Isomer1 Side Reaction Isomer2 3,4-Dimethoxy-1-nitrobenzene (Isomeric Impurity) Nitration->Isomer2 Side Reaction StartingMaterial Residual Veratrole Product->StartingMaterial If reaction incomplete Solvents Residual Solvents Product->Solvents From purification

Caption: Synthetic pathway of this compound and the origin of major impurities.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-pronged analytical approach is essential for a comprehensive impurity profile of this compound. The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and, when used in concert, provides a self-validating system for quality assessment.

Technique Principle Applicability for this compound Advantages Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Excellent for separating and quantifying non-volatile and thermally labile compounds, making it ideal for isomeric impurities.High sensitivity, excellent resolution of isomers, and straightforward sample preparation.May not be suitable for highly volatile impurities (residual solvents).
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer.Best suited for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and solvents.Very high sensitivity and provides structural information from mass spectra, aiding in definitive identification.May require derivatization for less volatile compounds, adding complexity. Not ideal for thermally labile impurities.
NMR Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a compound.Provides unambiguous structural confirmation of the main component and allows for the identification and quantification of impurities without the need for reference standards for each impurity.Non-destructive, provides detailed structural information, and can be used for absolute purity determination.Lower sensitivity compared to chromatographic techniques for trace impurities. Complex mixtures can lead to overlapping signals.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of impurities in this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Isomeric Impurities

This method is designed for the effective separation of this compound from its key positional isomers.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

    • Prepare working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30-35 min: 70% to 30% B

      • 35-40 min: 30% B

Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards (if available) or by area percentage relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is optimized for the detection of residual veratrole and common solvents.

Instrumentation:

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution containing known concentrations of veratrole and potential residual solvents (e.g., methanol, ethanol, acetic acid) in dichloromethane.

    • Create a series of working standards by dilution.

  • Sample Preparation:

    • Dissolve approximately 50 mg of the commercial this compound sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-450 m/z

Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra to a spectral library (e.g., NIST). Quantify using calibration curves constructed from the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR provides an orthogonal, non-destructive method to confirm the structure and assess the purity of the sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the commercial this compound sample in approximately 0.7 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • For quantitative analysis (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal is added.

  • Expected ¹H NMR Chemical Shifts (in CDCl₃):

    • The two aromatic protons will appear as singlets.

    • The two methoxy groups will each appear as a singlet.

    • The amine protons will appear as a broad singlet.

  • Expected ¹³C NMR Chemical Shifts:

    • Six distinct signals for the aromatic carbons and two signals for the methoxy carbons are expected. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing nitro and amino groups.

Data Analysis:

  • Confirm the structure by comparing the observed chemical shifts and coupling patterns with known data for this compound.

  • Identify and quantify impurities by integrating their unique signals relative to the main component or the internal standard.

Illustrative Workflow for Comprehensive Analysis

The following diagram outlines a logical workflow for the complete analysis of a commercial sample of this compound.

Analytical_Workflow Start Commercial Sample of This compound HPLC HPLC-UV Analysis Start->HPLC Primary screen for isomeric impurities GCMS GC-MS Analysis Start->GCMS Analysis of volatile impurities (solvents, starting materials) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural confirmation and orthogonal purity check Report Comprehensive Impurity Profile HPLC->Report GCMS->Report NMR->Report Decision Accept or Reject Batch Report->Decision

Caption: A comprehensive workflow for the analysis of commercial this compound.

Conclusion

The rigorous analysis of impurities in this compound is a critical step in ensuring the quality and reliability of research and manufacturing processes in the pharmaceutical and chemical industries. By understanding the synthetic origins of potential impurities and employing a multi-technique analytical approach combining HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the purity of their starting materials. This guide provides the foundational knowledge and practical protocols to implement such a quality assessment, ultimately leading to more robust and reproducible scientific outcomes.

References

Safety Operating Guide

Navigating the Disposal of 4,5-Dimethoxy-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper handling and disposal of specialized reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,5-Dimethoxy-2-nitroaniline, ensuring the protection of personnel and the environment. Our focus is to move beyond mere instruction and to instill a deep understanding of the principles behind these essential procedures.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.

  • Irritant: It can cause significant skin and eye irritation.

  • Environmental Hazard: Like many nitroaromatic compounds, it is harmful to aquatic life with long-lasting effects.[1][2][3]

These hazards dictate the stringent personal protective equipment (PPE) and handling protocols that must be followed.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound in any capacity, from initial use to final disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use.[5]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1][4]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][6][7]

Waste Collection and Container Management
  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[8]

    • Ensure the container is clean and in good condition, with no cracks or leaks.[9]

    • Do not use metal containers, as corrosive properties can compromise their integrity.[10]

    • The original reagent bottle, if empty, can be a suitable waste container.[8]

  • Labeling:

    • Immediately label the waste container with the words "HAZARDOUS WASTE".[9]

    • Clearly identify the contents: "this compound". If it is a solution, indicate the solvent and approximate concentration.

    • Include the date when the first waste was added to the container.

  • Waste Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.[8][11]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

Segregation of Waste and Chemical Incompatibility

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound should NOT be mixed with the following:

  • Strong Oxidizing Agents: Such as nitric acid or perchlorates, which can lead to vigorous and potentially explosive reactions with organic materials.[12]

  • Strong Acids and Bases: Mixing can generate heat and potentially release toxic fumes.[12]

  • Reactive Metals: Such as aluminum or tin chloride in the presence of organic materials can be explosive.[12]

It is best practice to collect this compound waste in a dedicated container. If mixing with other waste streams is unavoidable, a thorough compatibility assessment is required.

Decision Workflow for Waste Segregation

start Is the waste pure this compound? dedicated_container Collect in a dedicated, labeled hazardous waste container. start->dedicated_container Yes assess_compatibility Is it necessary to mix with other waste? start->assess_compatibility No assess_compatibility->dedicated_container No compatible Consult SDS and compatibility charts. Are all components compatible? assess_compatibility->compatible Yes incompatible Do NOT mix. Use a separate container. compatible->incompatible No mix_safely Combine in a suitable, labeled container. compatible->mix_safely Yes

Caption: Decision tree for segregating this compound waste.

Arranging for Disposal

Once the waste container is nearly full (approximately 90% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize the chemical waste yourself.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and decisive action is required.

Spill Response
  • Minor Spill (contained within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an absorbent material like vermiculite or sand.

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools.

    • Place the collected waste into a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • Report the incident to your laboratory supervisor.

  • Major Spill (outside of a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is flammable, extinguish any nearby ignition sources if it is safe to do so.

    • Close the laboratory doors to contain any vapors.

    • Contact your institution's emergency response team or EHS immediately.[13]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill Response Workflow

spill Spill of this compound Occurs assess Is the spill minor and contained in a fume hood? spill->assess minor_spill Follow minor spill cleanup protocol. assess->minor_spill Yes major_spill Evacuate, alert others, and call emergency response. assess->major_spill No

Caption: Immediate actions for a this compound spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these detailed procedures, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and foster a culture of safety within their organizations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

Mastering the Safe Handling of 4,5-Dimethoxy-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents safely and efficiently is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4,5-Dimethoxy-2-nitroaniline (CAS No. 7595-31-5), a compound that, while valuable in synthesis, presents notable health hazards. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling protocol is initiated, a thorough understanding of the inherent risks associated with this compound is critical. This compound is classified with several hazards that necessitate stringent control measures.

According to safety data sheets, this compound is:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • A cause of skin irritation and serious eye irritation.[1][2][3]

  • Potentially causing respiratory irritation.[1][2]

These classifications are not just labels; they represent potential real-world consequences for laboratory personnel. Dermal contact can lead to irritation and systemic toxicity, while inhalation of the dust can irritate the respiratory tract and cause harm.[1] Ingestion presents a significant toxicological risk.[1] Therefore, the procedural steps outlined below are directly designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

Scenario Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloved recommended)- Chemical Safety Goggles- Face Shield- Lab Coat (fully buttoned)- Closed-toe shoesPrevents skin contact with the solid powder and protects eyes and face from airborne particles.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves (double-gloved recommended)- Chemical Safety Goggles- Face Shield- Lab Coat (fully buttoned)- Chemical-resistant Apron- Closed-toe shoesProvides an additional layer of protection against splashes of solutions containing the compound.
Large-Scale Operations or Potential for Aerosolization - All PPE from "Solution Preparation"- Respiratory Protection (e.g., N95 respirator or a respirator with an appropriate organic vapor cartridge)Minimizes the risk of inhaling fine particles or aerosols, which is a primary route of exposure.

Note: Always consult the specific Safety Data Sheet (SDS) for the product you are using for any additional PPE recommendations.

The order in which you put on and take off your PPE is as important as the PPE itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Step-by-Step Handling Protocol

This section provides a direct, procedural guide for handling this compound in a laboratory setting.

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[3]

  • Ventilation: Ensure that the local exhaust ventilation is functioning correctly before starting any work.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[3]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Weighing Paper/Boat: Use a tared weigh boat or paper to measure the desired amount of the compound.

  • Minimize Dust: Handle the solid material gently to avoid creating dust. Do not use a scoopula in a manner that could cause the powder to become airborne.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.

  • Immediate Cleaning: Clean any residual solid from the weigh boat and spatula with a solvent-moistened wipe and dispose of it as hazardous waste.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal. Chemical waste generators must adhere to local, regional, and national regulations to ensure complete and accurate classification and disposal.[5]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.